molecular formula C9H7BrN2O B2897632 5-bromo-1H-indole-2-carboxamide CAS No. 877371-97-6

5-bromo-1H-indole-2-carboxamide

Cat. No.: B2897632
CAS No.: 877371-97-6
M. Wt: 239.072
InChI Key: LSVXIUWPEUBKBM-UHFFFAOYSA-N
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Description

5-Bromo-1H-indole-2-carboxamide is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This brominated indole derivative serves as a critical synthetic intermediate for developing novel therapeutic agents. Recent studies highlight its significant potential in multiple research areas. In infectious disease research, derivatives of this compound have shown potent antibacterial activity against challenging Gram-negative pathogens, including Escherichia coli and Pseudomonas aeruginosa , with some analogs exhibiting lower minimum inhibitory concentrations (MIC) than standard antibiotics like gentamicin and ciprofloxacin . In oncology, the core structure is a promising precursor for designing anti-angiogenic and anti-proliferative agents . Related compounds demonstrate an ability to inhibit blood vessel growth (angiogenesis), a key process in tumor progression, and show direct cytotoxic effects on cancer cell lines such as A549 lung carcinoma cells . Furthermore, the indole-2-carboxamide pharmacophore is being explored in virology, particularly as an inhibitor of HIV-1 integrase , a crucial enzyme for viral replication, indicating its utility in antiretroviral drug development . The compound's structural versatility allows for extensive derivatization, making it an invaluable tool for researchers synthesizing novel compounds to explore new biological targets and mechanisms of action. This product is intended for research and development purposes in a laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-6-1-2-7-5(3-6)4-8(12-7)9(11)13/h1-4,12H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVXIUWPEUBKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877371-97-6
Record name 5-bromo-1H-indole-2-carboxamide
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Foundational & Exploratory

A Technical Guide to 5-bromo-1H-indole-2-carboxamide: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 5-bromo-1H-indole-2-carboxamide, a pivotal heterocyclic compound in medicinal chemistry. Identified by its CAS Number 877371-97-6 , this molecule serves as a versatile scaffold for the development of novel therapeutic agents.[1][2] We will explore its fundamental physicochemical properties, detail a robust and validated synthetic protocol, and examine its significant applications in the fields of oncology and infectious diseases. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of this indole derivative.

Introduction: The Significance of the Indole Nucleus

The indole backbone is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds and natural products.[3][4] Its ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an ideal framework for designing molecules that bind to biological targets with high affinity and specificity. The strategic introduction of a bromine atom at the 5-position and a carboxamide group at the 2-position, as seen in this compound, significantly modulates the electronic properties and metabolic stability of the indole ring, offering a powerful handle for synthetic diversification and optimization of biological activity.[5][6]

Physicochemical and Structural Characteristics

A precise understanding of a compound's properties is foundational to its application. The key identifiers and characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 877371-97-6[1][2]
Molecular Formula C₉H₇BrN₂O[1]
Molecular Weight 239.07 g/mol [1]
IUPAC Name This compoundN/A
Appearance Typically an off-white to light brown solidN/A
Purity Commercially available up to 95%[1]

Synthesis and Mechanistic Rationale

The synthesis of this compound is most efficiently achieved via the amidation of its carboxylic acid precursor, 5-bromo-1H-indole-2-carboxylic acid (CAS: 7254-19-5).[7][8][9] This transformation is a cornerstone of medicinal chemistry, and its successful execution relies on the precise activation of the carboxyl group to facilitate nucleophilic attack by an amine source.

Synthetic Workflow Overview

The logical flow from the readily available starting material to the final product involves a two-step process, often beginning with the esterification of the carboxylic acid, followed by reaction with a nitrogen source. A more direct and common laboratory-scale approach involves direct amidation using coupling agents.

G cluster_0 Synthesis Pathway A 5-bromo-1H-indole-2-carboxylic acid (CAS: 7254-19-5) B Activated Ester Intermediate (e.g., HOBt-ester) A->B  EDC·HCl, HOBt  Solvent (DMF)  Inert Atmosphere C This compound (CAS: 877371-97-6) B->C  Ammonia Source (e.g., NH4Cl, DIPEA)  Room Temperature

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Direct Amidation

This protocol describes a self-validating system for synthesizing the title compound, incorporating in-process checks and purification steps to ensure high purity.

Materials:

  • 5-bromo-1H-indole-2-carboxylic acid (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Ammonium chloride (NH₄Cl) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 5-bromo-1H-indole-2-carboxylic acid. Dissolve it in anhydrous DMF.

    • Causality: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture, which could hydrolyze the activated intermediate. DMF is chosen for its ability to dissolve all reactants and intermediates.

  • Carboxylic Acid Activation: Cool the solution to 0 °C in an ice bath. Add HOBt, followed by the portion-wise addition of EDC·HCl. Stir the mixture at 0 °C for 30 minutes.

    • Causality: EDC·HCl is the coupling agent that activates the carboxyl group by forming a highly reactive O-acylisourea intermediate. HOBt is added to trap this intermediate, forming an activated HOBt-ester. This two-stage activation minimizes side reactions and racemization (if applicable), leading to a cleaner product.

  • Amine Addition: In a separate flask, dissolve ammonium chloride in DMF and add DIPEA. Stir for 5 minutes, then add this solution dropwise to the activated ester mixture at 0 °C.

    • Causality: DIPEA is a non-nucleophilic base used to deprotonate the ammonium salt, liberating free ammonia in situ for the nucleophilic attack on the activated ester.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Extraction: Quench the reaction by pouring the mixture into cold water. Extract the aqueous layer three times with ethyl acetate.

    • Causality: This step separates the organic product from water-soluble byproducts (e.g., EDC urea, salts).

  • Purification: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove unreacted HOBt and acid) and brine (to remove residual water). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Final Product Isolation: Purify the resulting crude solid by column chromatography or recrystallization to yield this compound as a pure solid.

    • Validation: The identity and purity of the final compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Applications in Research and Drug Development

This compound is not typically an end-point therapeutic itself, but rather a critical building block for creating more complex and potent drug candidates. Its value lies in the strategic placement of the bromine and carboxamide groups, which serve as handles for further chemical modification.

G cluster_1 Scaffold for Bioactive Derivatives A This compound B EGFR Inhibitors (Anticancer) A->B Derivatization (e.g., carbothioamides) C Antibacterial Agents (Gram-Negative Bacteria) A->C N-Alkylation & Amide Coupling D VEGFR-2 Inhibitors (Anti-Angiogenesis) A->D Hydrazone Formation

Caption: Role as a scaffold for diverse bioactive agents.

Anticancer Research

The indole scaffold is a well-established pharmacophore in oncology. Derivatives of 5-bromoindole have been extensively investigated as inhibitors of key oncogenic pathways.

  • EGFR and VEGFR-2 Inhibition: Research has shown that derivatives synthesized from the related 5-bromo-1H-indole-2-carboxylic acid can function as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.[3][4][10] By modifying the core structure, researchers have developed compounds that induce cell cycle arrest and apoptosis in various human cancer cell lines, including lung (A549), liver (HepG2), and breast (MCF-7) cancers.[3][5] The carboxamide group is a key interaction point within the kinase binding domain.

Antibacterial Agents

The emergence of multidrug-resistant bacteria necessitates the development of new classes of antibiotics.

  • Gram-Negative Bacteria: A study published in Heterocyclic Communications detailed the synthesis of a series of 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides.[11] Several of these compounds exhibited high antibacterial activity against pathogenic Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values as low as 0.35–1.25 μg/mL.[11] This highlights the potential of the this compound scaffold in developing new treatments for challenging bacterial infections.

Conclusion

This compound (CAS: 877371-97-6) is a compound of significant strategic importance in medicinal chemistry. Its well-defined structure, accessible synthesis, and the versatile reactivity of its functional groups make it an invaluable starting point for the design of sophisticated molecules targeting a range of diseases. As demonstrated, its derivatives have shown considerable promise as anticancer and antibacterial agents.[5][11][12] This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this powerful scaffold into their drug discovery programs, paving the way for the next generation of innovative therapeutics.

References

Physicochemical properties of 5-bromo-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-1H-indole-2-carboxamide

Introduction

This compound belongs to the indole class of N-heterocyclic compounds, a scaffold of immense interest in medicinal and pharmaceutical research.[1][2] The indole backbone is a privileged structure found in numerous natural products and pharmacologically active molecules, exhibiting a wide range of effects, including anti-cancer, anti-inflammatory, and anti-HIV activities.[2][3] The strategic placement of a bromine atom at the 5-position and a carboxamide group at the 2-position creates a unique electronic and steric profile, making this molecule a valuable intermediate for the synthesis of novel therapeutic agents.[4][5]

For professionals in drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not merely academic; it is the bedrock upon which rational drug design is built. Properties such as molecular structure, thermal stability, solubility, lipophilicity, and ionization constant are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior. They govern how a potential drug is absorbed, distributed, metabolized, and excreted (ADME), and how it interacts with its biological target. This guide provides an in-depth analysis of the core physicochemical properties of this compound, detailing the established methodologies for their determination and explaining the scientific rationale behind these experimental choices.

Molecular and Crystal Structure

The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in the solid state are fundamental to understanding a compound's physical properties and its potential for biological activity. X-ray crystallography remains the definitive method for elucidating this structure, providing unambiguous proof of connectivity, conformation, and packing in the crystal lattice.[6][7]

Methodology: Single-Crystal X-ray Diffraction

The goal of this technique is to grow a high-quality single crystal of the compound, which can then be used to diffract X-rays. The resulting diffraction pattern contains detailed information about the electron density within the crystal, allowing for the reconstruction of the molecular structure.

Experimental Protocol
  • Crystal Growth: The initial and often most challenging step is growing a diffraction-quality crystal (ideally 0.1-0.3 mm in size, free of defects).[7] The choice of method is causal; it depends on the compound's solubility and stability.

    • Slow Evaporation: The compound is dissolved in a suitable solvent to near saturation. The container is loosely covered, allowing the solvent to evaporate over several days or weeks, gradually increasing the compound's concentration and inducing crystallization.[7]

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed within a larger jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal formation.[7]

  • Data Collection:

    • A suitable crystal is mounted on a goniometer and flash-cooled in a stream of cold nitrogen gas (approx. 100 K) to minimize radiation damage.[7]

    • The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam.

    • As the crystal is rotated, the X-rays are diffracted by the planes of atoms in the crystal lattice. The positions and intensities of these diffracted beams are meticulously recorded by a detector.[7]

  • Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure. This computational process yields a model of the atomic positions, which is then refined to achieve the best possible fit with the experimental data. The final model provides precise details on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding networks, which are critical for stabilizing the crystal structure.[8][9]

Visualization: X-ray Crystallography Workflow

cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination Dissolve Compound Dissolve Compound Slow Evaporation Slow Evaporation Dissolve Compound->Slow Evaporation Method 1 Vapor Diffusion Vapor Diffusion Dissolve Compound->Vapor Diffusion Method 2 Obtain Single Crystal Obtain Single Crystal Mount Crystal Mount Crystal Obtain Single Crystal->Mount Crystal Expose to X-rays Expose to X-rays Mount Crystal->Expose to X-rays Record Diffraction Pattern Record Diffraction Pattern Expose to X-rays->Record Diffraction Pattern Process Data Process Data Record Diffraction Pattern->Process Data Solve Structure Solve Structure Process Data->Solve Structure Refine Model Refine Model Solve Structure->Refine Model Final 3D Structure Final 3D Structure Refine Model->Final 3D Structure Weigh Sample Weigh Sample Seal in Pan Seal in Pan Weigh Sample->Seal in Pan Place in DSC Cell Place in DSC Cell Seal in Pan->Place in DSC Cell Prepare Reference Pan Prepare Empty Reference Pan Prepare Reference Pan->Place in DSC Cell Program Heating Rate Program Heating Rate Place in DSC Cell->Program Heating Rate Run Analysis Run Analysis Program Heating Rate->Run Analysis Record Heat Flow vs. Temp Record Heat Flow vs. Temp Run Analysis->Record Heat Flow vs. Temp Analyze Thermogram Analyze Thermogram Record Heat Flow vs. Temp->Analyze Thermogram Determine Melting Point (Tm) Determine Melting Point (Tm) Analyze Thermogram->Determine Melting Point (Tm) cluster_setup Setup cluster_process Process cluster_analysis Analysis A Add Excess Solid C Agitate at Constant Temp (24-72h) A->C B Add Buffer (Specific pH) B->C D Centrifuge/ Filter C->D E Analyze Supernatant (e.g., HPLC) D->E F Calculate Solubility (mg/mL) E->F Pre-saturate Octanol & Buffer Pre-saturate Octanol & Buffer Dissolve Compound Dissolve Compound Pre-saturate Octanol & Buffer->Dissolve Compound Mix Phases & Shake Mix Phases & Shake Dissolve Compound->Mix Phases & Shake Separate Phases Separate Phases Mix Phases & Shake->Separate Phases Measure Concentration\nin Each Phase Measure Concentration in Each Phase Separate Phases->Measure Concentration\nin Each Phase HPLC Calculate LogD Calculate LogD Measure Concentration\nin Each Phase->Calculate LogD Final LogD Value Final LogD Value Calculate LogD->Final LogD Value Calibrate pH Meter Calibrate pH Meter Prepare Compound Solution Prepare Compound Solution Calibrate pH Meter->Prepare Compound Solution Titrate with Acid/Base Titrate with Acid/Base Prepare Compound Solution->Titrate with Acid/Base Record pH vs. Volume Record pH vs. Volume Titrate with Acid/Base->Record pH vs. Volume Plot Titration Curve Plot Titration Curve Record pH vs. Volume->Plot Titration Curve Identify Inflection Point Identify Inflection Point Plot Titration Curve->Identify Inflection Point Determine pKa Determine pKa Identify Inflection Point->Determine pKa

References

An In-depth Technical Guide to 5-bromo-1H-indole-2-carboxamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. The introduction of a bromine atom at the 5-position of the indole ring, coupled with a carboxamide functional group at the 2-position, gives rise to 5-bromo-1H-indole-2-carboxamide, a molecule of significant interest in contemporary drug discovery. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, a robust synthetic pathway, and exploring the therapeutic landscape of its derivatives. As a key building block, this compound serves as a gateway to novel therapeutics targeting a range of diseases, including cancer and bacterial infections. This document is intended to be a vital resource for researchers engaged in the exploration and utilization of indole-based compounds in the quest for next-generation pharmaceuticals.

Molecular Profile and Physicochemical Properties

This compound is a heterocyclic organic compound with the molecular formula C9H7BrN2O. Its structure features a bicyclic indole core, substituted with a bromine atom at the 5-position and a primary carboxamide group at the 2-position. The strategic placement of the bromine atom and the carboxamide moiety significantly influences the molecule's electronic properties and its potential for biological interactions.

PropertyValueSource
Molecular Formula C9H7BrN2ON/A
Molecular Weight 239.07 g/mol N/A
Appearance White to off-white crystalline powder (predicted)[1]
Melting Point >280 °C (for the precursor carboxylic acid)[2]
Solubility Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) (for the precursor carboxylic acid)[2]
Storage Store at -20°C, protected from light[3]

Synthetic Pathway and Experimental Protocol

The synthesis of this compound is most efficiently achieved from its corresponding carboxylic acid precursor, 5-bromo-1H-indole-2-carboxylic acid. The conversion of the carboxylic acid to the primary amide can be accomplished through several established methods, with the use of peptide coupling agents being a common and effective approach.

Synthesis_Workflow Precursor 5-bromo-1H-indole- 2-carboxylic acid Activated_Ester Activated Intermediate (e.g., O-acylisourea) Precursor->Activated_Ester  Activation Product 5-bromo-1H-indole- 2-carboxamide Activated_Ester->Product  Amination Ammonia Ammonia Source (e.g., NH4Cl, DIPEA) Ammonia->Product Coupling_Agent Coupling Agent (e.g., HATU, HOBt) Coupling_Agent->Activated_Ester

Caption: Synthetic workflow for this compound.

Recommended Synthetic Protocol

This protocol outlines the synthesis of this compound from 5-bromo-1H-indole-2-carboxylic acid using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent.

Materials:

  • 5-bromo-1H-indole-2-carboxylic acid

  • Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ammonium chloride (NH4Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-1H-indole-2-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester intermediate.

  • Amination: In a separate flask, prepare a solution of ammonium chloride (1.5 equivalents) and DIPEA (1.5 equivalents) in a minimal amount of DMF. Add this solution dropwise to the activated ester mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum is expected to show distinct signals for the indole N-H proton (a broad singlet at high chemical shift, >10 ppm), aromatic protons on the indole ring, and the two protons of the primary amide group (as a broad singlet). The protons on the benzene ring will exhibit splitting patterns consistent with their substitution.

  • ¹³C NMR: The spectrum will display signals for the nine carbon atoms. Key resonances will include the carbonyl carbon of the amide group (in the range of 160-170 ppm) and the carbons of the indole ring, with the carbon bearing the bromine atom showing a characteristic chemical shift.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the indole and amide groups (around 3400-3200 cm⁻¹), and a strong C=O stretching vibration for the amide carbonyl group (around 1650 cm⁻¹).

Biological Significance and Therapeutic Potential of Derivatives

The 5-bromoindole scaffold is a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of the carboxamide at the 2-position provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships.

Biological_Activity cluster_compound 5-Bromoindole Derivatives cluster_targets Molecular Targets cluster_effects Therapeutic Effects Compound 5-Bromoindole-2-carboxamide Derivatives EGFR EGFR Tyrosine Kinase Compound->EGFR Inhibition VEGF VEGF Signaling Compound->VEGF Downregulation Bacteria Bacterial Targets Compound->Bacteria Inhibition Anticancer Anticancer EGFR->Anticancer AntiAngiogenic Anti-Angiogenic VEGF->AntiAngiogenic Antibacterial Antibacterial Bacteria->Antibacterial

References

The Therapeutic Potential of 5-Bromo-1H-indole-2-carboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds. The strategic introduction of a bromine atom at the 5-position of the indole ring, coupled with a carboxamide functional group at the 2-position, gives rise to a class of molecules with profound and diverse pharmacological activities. This technical guide provides an in-depth exploration of the biological landscape of 5-bromo-1H-indole-2-carboxamide derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into their synthesis, multifaceted biological activities including anticancer, antibacterial, and anti-inflammatory properties, and the underlying mechanisms of action. This guide is designed to be a practical tool, featuring detailed experimental protocols, comparative data analysis, and visual representations of key biological pathways to facilitate a comprehensive understanding and inspire further research in this promising area of drug discovery.

The Indole Scaffold: A Privileged Structure in Drug Discovery

The indole ring system, a bicyclic aromatic heterocycle, is a recurring motif in numerous natural products and synthetic drugs, demonstrating a broad spectrum of biological activities.[1][2] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor contribute to its versatile binding capabilities with various biological targets. The modification of the indole core at different positions allows for the fine-tuning of its pharmacological profile. Notably, the introduction of a halogen, such as bromine, at the 5-position can significantly enhance the lipophilicity and metabolic stability of the molecule, often leading to improved potency and bioavailability.[3] The carboxamide group at the 2-position provides a crucial site for hydrogen bonding interactions, further strengthening the binding affinity to target proteins.[4]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process, starting from commercially available precursors. A general synthetic route is outlined below, which can be adapted to produce a variety of analogs with different substitutions.[5][6]

General Synthetic Workflow

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Amide Coupling 4-Bromoaniline 4-Bromoaniline 4-Bromophenylhydrazine 4-Bromophenylhydrazine 4-Bromoaniline->4-Bromophenylhydrazine 1. Diazotization (NaNO2, HCl) 2. Reduction (SnCl2) Hydrazone_Intermediate Hydrazone_Intermediate 4-Bromophenylhydrazine->Hydrazone_Intermediate Condensation (Ethyl pyruvate) Ethyl_5-bromo-1H-indole-2-carboxylate Ethyl_5-bromo-1H-indole-2-carboxylate Hydrazone_Intermediate->Ethyl_5-bromo-1H-indole-2-carboxylate Fischer Indole Synthesis (Polyphosphoric acid) 5-Bromo-1H-indole-2-carboxylic_acid 5-Bromo-1H-indole-2-carboxylic_acid Ethyl_5-bromo-1H-indole-2-carboxylate->5-Bromo-1H-indole-2-carboxylic_acid Hydrolysis (LiOH) 5-Bromo-1H-indole-2-carboxamide_derivative 5-Bromo-1H-indole-2-carboxamide_derivative 5-Bromo-1H-indole-2-carboxylic_acid->5-Bromo-1H-indole-2-carboxamide_derivative Amide Coupling (EDC, HOBt, Amine) Amine Amine Amine->5-Bromo-1H-indole-2-carboxamide_derivative

Caption: General synthetic scheme for this compound derivatives.

Experimental Protocol: Synthesis of 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides[5][6]
  • Synthesis of 4-Bromophenylhydrazine (2): To a solution of 4-bromoaniline (1) in concentrated HCl at 0°C, a solution of NaNO2 in water is added dropwise. The resulting diazonium salt solution is then slowly added to a solution of SnCl2 in concentrated HCl at 0°C. The mixture is stirred for 4 hours, and the precipitated product is filtered, washed with water, and dried to yield 4-bromophenylhydrazine.

  • Synthesis of Ethyl 5-bromo-1H-indole-2-carboxylate (4): A mixture of 4-bromophenylhydrazine (2) and ethyl pyruvate in ethanol is refluxed under an argon atmosphere for 5.5 hours. The solvent is evaporated, and the resulting hydrazone (3) is treated with polyphosphoric acid at 120°C for 20-30 minutes. The reaction mixture is poured onto ice water, and the solid product is filtered and purified.

  • N-Benzylation of the Indole Ring (5): To a solution of ethyl 5-bromo-1H-indole-2-carboxylate (4) in DMF, Cs2CO3 and 4-chlorobenzyl chloride are added. The mixture is stirred at 60°C for 16 hours. After completion of the reaction, the mixture is poured into water, and the product is extracted with an organic solvent.

  • Hydrolysis to Carboxylic Acid (6): The N-benzylated ester (5) is dissolved in a mixture of THF, water, and ethanol, and LiOH is added. The mixture is stirred at room temperature for 3-4 hours. The solvent is evaporated, and the residue is acidified to precipitate the carboxylic acid.

  • Amide Coupling to form 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides (7a-j): To a solution of the carboxylic acid (6) in DMF/CH2Cl2 at 0°C, EDC·HCl, HOBt, and DIPEA are added. The mixture is stirred for 30 minutes, followed by the addition of the desired amine. The reaction is stirred for an additional 20-30 hours at room temperature. The product is then isolated and purified.[6]

Biological Activities and Mechanisms of Action

This compound derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics.

Anticancer Activity

A significant body of research highlights the potent antiproliferative effects of 5-bromoindole derivatives against various cancer cell lines.[1][3][7] Their mechanisms of action are often multifaceted, targeting key pathways involved in tumor growth and survival.

3.1.1. EGFR Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell proliferation, and its aberrant activation is a hallmark of many cancers.[3] Certain novel 5-bromoindole-2-carboxylic acid derivatives have shown potent antiproliferative activity against cancer cell lines such as HepG2 (liver), A549 (lung), and MCF-7 (breast).[1][7] These compounds act as EGFR tyrosine kinase inhibitors, leading to cell cycle arrest and the induction of apoptosis.[1][3][7] Molecular docking studies have revealed that these derivatives can effectively bind to the ATP-binding site of the EGFR tyrosine kinase domain.[7]

EGFR_Inhibition_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR P P EGFR->P Downstream_Signaling Downstream_Signaling P->Downstream_Signaling Activates Proliferation_Survival Proliferation_Survival Downstream_Signaling->Proliferation_Survival Promotes Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits 5-Bromo-indole-2-carboxamide 5-Bromo-indole-2-carboxamide 5-Bromo-indole-2-carboxamide->EGFR Inhibits Kinase Activity

Caption: Inhibition of the EGFR signaling pathway by 5-bromo-indole-2-carboxamide derivatives.

3.1.2. Disruption of Mitotic Spindle

Some indole derivatives, including those with a 5-bromo substitution, exert their anticancer effects by disrupting the mitotic spindle, a critical cellular structure for cell division.[1][7] This disruption prevents cancer cell proliferation and invasion.[1][7]

3.1.3. Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.[8][9][10] A 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide derivative has demonstrated significant anti-angiogenic activity in an ex vivo rat aorta model.[8][9] This compound also inhibited the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), suggesting its potential to cut off the blood supply to tumors.[8][9] The anti-angiogenic effects may be linked to the inhibition of Vascular Endothelial Growth Factor (VEGF) signaling.[10]

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 3a HepG2 (Liver)Not specified, but potent[1][7]
A549 (Lung)Not specified, but potent[1][7]
MCF-7 (Breast)Not specified, but potent[1][7]
5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide A549 (Lung)14.4 µg/mL[8][9]
HUVEC5.6 µg/mL[8][9]
Compound 23p HepG2 (Liver)2.357[11]
A549 (Lung)3.012[11]
Skov-3 (Ovarian)Not specified, but potent[11]
Antibacterial Activity

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents.[6] this compound derivatives have emerged as a promising class of antibacterial compounds, particularly against Gram-negative bacteria.[5][6]

A series of 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides exhibited high antibacterial activity against pathogenic bacteria such as Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi.[5][6] Notably, some of these compounds displayed higher activity than the standard drugs gentamicin and ciprofloxacin against E. coli and P. aeruginosa.[5]

Table 2: Minimum Inhibitory Concentration (MIC) of 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides against Pathogenic Bacteria

CompoundK. pneumoniae (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)S. Typhi (µg/mL)Reference
7a 0.750.350.351.25[5]
7b 0.750.350.351.25[5]
7c 0.750.350.351.25[5]
7g 1.250.750.750.75[5]
7h 1.250.750.750.75[5]
Gentamicin 1.251.252.51.25[5]
Ciprofloxacin 0.750.750.750.75[5]
Experimental Protocol: Broth Microdilution Assay for MIC Determination[6]
  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: The 5-bromoindole derivative is serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Indole-2-carboxamide derivatives have also been investigated for their anti-inflammatory properties.[12][13][14] A study on a series of novel indole-2-carboxamide derivatives demonstrated their ability to inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in RAW 264.7 macrophages.[12][13] This suggests their potential for the treatment of inflammatory diseases like sepsis.[12][13][14]

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds Signaling_Cascade Signaling_Cascade TLR4->Signaling_Cascade Activates NF-kB_Activation NF-kB_Activation Signaling_Cascade->NF-kB_Activation Pro-inflammatory_Cytokines TNF-α, IL-6 NF-kB_Activation->Pro-inflammatory_Cytokines Upregulates Indole-2-carboxamide Indole-2-carboxamide Indole-2-carboxamide->Signaling_Cascade Inhibits

Caption: Inhibition of LPS-induced inflammatory signaling by indole-2-carboxamide derivatives.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the indole ring and the carboxamide nitrogen.

  • Substitution on the Indole Ring: The presence of a chloro or fluoro group at the C5 position of the indole ring has been shown to enhance the modulatory potency of 1H-indole-2-carboxamides at the CB1 receptor.[15] This suggests that halogen substitution at this position is favorable for activity.

  • Substituents at the C3 Position: Short alkyl groups at the C3 position of the indole ring also contribute to increased potency at the CB1 receptor.[15]

  • Substituents on the Carboxamide Nitrogen: The nature of the substituent on the carboxamide nitrogen plays a crucial role in determining the biological activity. For instance, in the case of antibacterial 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides, different amine substitutions led to varying levels of activity against different bacterial strains.[5]

Future Perspectives and Conclusion

This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antibacterial, and anti-inflammatory agents underscores their potential for the development of novel therapeutics. The synthetic accessibility of this scaffold allows for the generation of diverse libraries of compounds for further biological evaluation.

Future research should focus on:

  • Lead Optimization: Systematic modification of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by these derivatives to gain a deeper understanding of their biological effects.

  • In Vivo Efficacy and Safety Studies: Evaluation of the most promising compounds in relevant animal models to assess their therapeutic potential and safety profiles.

References

The Therapeutic Ascendancy of Substituted Indole-2-Carboxamides: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unique Versatility of the Indole-2-Carboxamide Core

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and its ability to interact with a wide array of biological targets. Within this family, the substituted indole-2-carboxamide moiety has emerged as a particularly fruitful scaffold for the development of novel therapeutics. Its rigid, planar structure, combined with the hydrogen bonding capabilities of the amide group and the potential for diverse substitutions at multiple positions, provides a rich chemical space for targeted drug design. This guide synthesizes current research to provide an in-depth exploration of the synthesis, multifaceted mechanisms of action, and significant therapeutic potential of these compounds, offering both foundational knowledge and actionable experimental protocols for professionals in the field.

Part 1: The Indole-2-Carboxamide Scaffold: Synthesis and Core Chemistry

The synthetic accessibility of the indole-2-carboxamide core is a key driver of its prominence in drug discovery. The most prevalent and robust strategy involves the coupling of an indole-2-carboxylic acid precursor with a desired amine. This approach allows for immense diversity in the final compound, as variations can be introduced on the indole ring, the N-1 position of the indole, and through the selection of the amine coupling partner.

Core Synthetic Workflow: Amide Bond Formation

The foundational step is the activation of the carboxylic acid group of indole-2-carboxylic acid to facilitate nucleophilic attack by the amine. This can be achieved through several reliable methods.

Method A: Acid Chloride Formation A classic and effective method involves converting the carboxylic acid to a more reactive acid chloride intermediate using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1] This intermediate readily reacts with the chosen amine, often in the presence of a non-nucleophilic base such as pyridine or triethylamine to scavenge the HCl byproduct.

Method B: Peptide Coupling Reagents For more sensitive substrates or to avoid the harsh conditions of acid chloride formation, a wide range of peptide coupling reagents are employed. Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), 1,1'-Carbonyldiimidazole (CDI), or a combination of a carbodiimide (e.g., DCC) and an additive (e.g., HOBt) efficiently mediate the amide bond formation under milder conditions.[2][3]

Below is a generalized workflow for the synthesis, illustrating the critical decision points for derivatization.

G cluster_0 Core Synthesis IndoleAcid Indole-2-Carboxylic Acid (Substitutions at R1, N1) Activation Carboxyl Group Activation IndoleAcid->Activation e.g., SOCl2, BOP, DCC/HOBt Coupling Amide Coupling Reaction Activation->Coupling Amine Primary/Secondary Amine (R2-NHR3) Amine->Coupling Product Substituted Indole-2-Carboxamide Coupling->Product

Generalized Synthetic Workflow for Indole-2-Carboxamides.

Part 2: Mechanisms of Action and Therapeutic Applications

The true power of the indole-2-carboxamide scaffold lies in its therapeutic versatility. By modifying the substituents, researchers have developed potent agents against a wide spectrum of diseases, from cancer to infectious diseases and inflammation.

Anticancer Potential: A Multi-Targeted Assault on Malignancy

Substituted indole-2-carboxamides have demonstrated significant potential as anticancer agents, often acting on multiple critical pathways involved in tumor growth and survival.[2][4]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction A primary mechanism involves the inhibition of key oncogenic protein kinases.[5] Certain derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two crucial regulators of cell proliferation and survival.[3] By blocking these kinases, the compounds can halt the cell cycle and suppress tumor growth. Furthermore, many indole-2-carboxamides inhibit other receptor tyrosine kinases like VEGFR-2, which is critical for angiogenesis, and downstream signaling molecules in the MAPK and PI3K/Akt pathways.[2][5]

Beyond cytostatic effects, these compounds actively induce apoptosis (programmed cell death). This is achieved through both the extrinsic pathway (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[2] Studies have shown that potent derivatives can increase levels of pro-apoptotic proteins like Bax and p53, while decreasing the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome C from the mitochondria, activating the caspase cascade (specifically caspases-3, -8, and -9) that executes cell death.[3]

G cluster_0 Kinase Signaling Pathways cluster_1 Apoptotic Pathway Indole Indole-2-Carboxamide EGFR EGFR / VEGFR-2 Indole->EGFR Inhibition CDK2 CDK2 Indole->CDK2 Inhibition AKT PI3K/Akt/mTOR Indole->AKT Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Indole->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Indole->Bax Upregulation RAS_RAF RAS/RAF/MEK EGFR->RAS_RAF EGFR->AKT Proliferation Cell Proliferation & Angiogenesis CDK2->Proliferation RAS_RAF->Proliferation AKT->Proliferation CytoC Cytochrome C Release Bax->CytoC Caspases Caspase Cascade (Casp-9, Casp-3) CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Key Anticancer Mechanisms of Indole-2-Carboxamides.

Quantitative Data: Antiproliferative Activity The potency of these compounds is often evaluated across various cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) values for representative compounds from recent studies.

Compound IDCancer Cell LineTarget(s)IC₅₀ / GI₅₀ (µM)Reference
6i MCF-7 (Breast)EGFR, HER2, VEGFR-2, CDK26.10[5][6]
6v MCF-7 (Breast)EGFR, HER2, VEGFR-2, CDK26.49[5][6]
5e MCF-7 (Breast)EGFR, CDK21.50 (GI₅₀)[3]
5d MCF-7 (Breast)EGFR, CDK20.95 (GI₅₀)[3]
Va A549 (Lung)EGFR, BRAFV600E0.039 (GI₅₀)[7]
Antimicrobial Activity: A New Front against Drug-Resistant Pathogens

The indole-2-carboxamide scaffold has yielded potent agents against challenging pathogens, most notably Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB).

Mechanism of Action: MmpL3 Inhibition A significant breakthrough was the identification of the Mycobacterial Membrane Protein Large 3 (MmpL3) as the primary target for many antitubercular indole-2-carboxamides.[8][9][10] MmpL3 is an essential transporter responsible for shuttling trehalose monomycolate—a key precursor of mycolic acids—across the mycobacterial inner membrane.[9] Mycolic acids are the defining component of the unique and impermeable mycobacterial cell wall. By inhibiting MmpL3, these compounds effectively halt cell wall biosynthesis, leading to bacterial death.[9][11] This mechanism is potent against both drug-sensitive and multidrug-resistant (MDR/XDR) strains of Mtb.[10]

Antiviral and Other Antimicrobial Activities Beyond TB, these compounds have shown broad-spectrum antiviral activity, particularly against RNA viruses like neurotropic alphaviruses.[12] The indole core is also found in several commercial or clinical-trial stage antiviral drugs, where it often plays a role in inhibiting viral entry, fusion, or key enzymes like reverse transcriptase.[13][14] Furthermore, optimization of the scaffold has produced compounds with activity against parasites responsible for malaria and Chagas disease.[15][16]

Quantitative Data: Antitubercular Activity

Compound IDM. tuberculosis StrainMIC (µM)Reference
8g H37Rv (Drug-Sensitive)0.32[8]
Compound 26 H37Rv (Drug-Sensitive)0.012[10]
Compound 3 H37Rv (Drug-Sensitive)0.68[8]
Lead Candidate 39 H37Rv (Drug-Sensitive)0.079[17]
Anti-inflammatory Potential: Modulating the Immune Response

Chronic inflammation underlies numerous diseases, and sepsis represents an acute, life-threatening systemic inflammatory response. Indole-2-carboxamides have been developed as potent modulators of this response.

Mechanism of Action: Cytokine Suppression In bacterial infections, lipopolysaccharide (LPS), a component of Gram-negative bacteria walls, triggers a powerful inflammatory cascade in immune cells like macrophages. This leads to the massive release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Certain indole-2-carboxamide derivatives have been shown to effectively inhibit the LPS-induced expression of these key cytokines.[18][19] By dampening this excessive cytokine storm, these compounds show therapeutic promise for conditions like sepsis, where organ damage is often caused by the host's own overactive immune response.[18]

Quantitative Data: Inhibition of Pro-inflammatory Cytokines The following data represents the percentage inhibition of cytokine production in LPS-stimulated RAW 264.7 macrophages.

Compound IDTNF-α Inhibition (%)IL-6 Inhibition (%)Reference
14f >95%>95%[18][19]
14g >95%>95%[18][19]

Part 3: Experimental Protocols for Biological Evaluation

The translation of a chemical scaffold into a therapeutic candidate requires rigorous and validated biological testing. The protocols described here are foundational for assessing the activities discussed above.

Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay is a standard for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines by measuring metabolic activity.

Principle: The tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology: [2][3]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indole-2-carboxamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀/GI₅₀ value using non-linear regression analysis.

G cluster_0 MTT Assay Workflow start Seed Cells in 96-well plate treat Treat with Compound Series start->treat incubate Incubate (48-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate2 Incubate (3-4h) (Formazan Formation) add_mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read Read Absorbance (570 nm) solubilize->read end Calculate IC50 read->end

Workflow for MTT-based Cytotoxicity Assay.
Protocol 2: Kinase Inhibition Assay (EGFR Example)

This protocol determines a compound's ability to inhibit the enzymatic activity of a specific kinase.

Principle: A luminescent ADP-Glo™ or similar assay measures the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower ADP signal.

Step-by-Step Methodology: [3]

  • Reagent Preparation: Prepare assay buffers, recombinant human EGFR kinase, the substrate (e.g., a poly-Glu-Tyr peptide), and ATP at appropriate concentrations.

  • Compound Plating: In a 384-well plate, add the indole-2-carboxamide derivatives at various concentrations.

  • Kinase Reaction Initiation: Add the EGFR enzyme and substrate mixture to the wells. Allow a brief pre-incubation (10-15 min). Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination & ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to kinase activity. Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Protocol 3: Anti-inflammatory Cytokine Measurement (ELISA)

This protocol quantifies the inhibition of cytokine secretion from immune cells.

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) uses specific antibodies to capture and detect the amount of a target protein (e.g., TNF-α) in a sample, such as cell culture supernatant.

Step-by-Step Methodology: [19]

  • Cell Stimulation: Seed RAW 264.7 macrophages in a 24-well plate. Pre-treat the cells with various concentrations of the indole-2-carboxamide compounds for 2 hours.

  • LPS Challenge: Stimulate the cells with LPS (e.g., 0.5 µg/mL) to induce cytokine production. Incubate for 22-24 hours.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant, which contains the secreted cytokines.

  • ELISA Procedure (Sandwich ELISA):

    • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α). Incubate and then wash.

    • Blocking: Add a blocking buffer (e.g., BSA solution) to prevent non-specific binding. Incubate and wash.

    • Sample Incubation: Add the collected cell supernatants to the wells. Incubate to allow the cytokine to bind to the capture antibody. Wash.

    • Detection: Add a biotinylated detection antibody that binds to a different epitope on the cytokine. Incubate and wash.

    • Signal Generation: Add streptavidin conjugated to horseradish peroxidase (HRP). Incubate and wash. Add a TMB substrate, which is converted by HRP to produce a colored product.

    • Stopping Reaction: Stop the reaction with an acid (e.g., H₂SO₄).

  • Absorbance Reading: Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve using known concentrations of the recombinant cytokine. Use this curve to determine the concentration of the cytokine in the cell supernatants and calculate the percentage inhibition caused by the test compounds.

Conclusion and Future Outlook

Substituted indole-2-carboxamides represent a remarkably versatile and therapeutically relevant class of molecules. Their synthetic tractability allows for extensive structure-activity relationship (SAR) studies, leading to the optimization of potency and selectivity against a diverse range of biological targets. The demonstrated efficacy in preclinical models for cancer, tuberculosis, and inflammatory diseases underscores their immense potential. Future research will likely focus on fine-tuning ADME/Tox properties to produce clinical candidates, exploring novel substitutions to uncover new biological activities, and developing combination therapies that leverage their multi-targeted mechanisms of action. For drug development professionals, the indole-2-carboxamide scaffold remains a high-priority platform for discovering the next generation of innovative medicines.

References

Whitepaper: The Strategic Role of 5-Bromo-1H-indole-2-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active compounds. Among its many derivatives, 5-bromo-1H-indole-2-carboxylic acid has emerged as a particularly valuable and versatile building block. Its strategic placement of a bromine atom and a carboxylic acid group on the indole core provides synthetic handles for extensive derivatization, making it a crucial intermediate in the development of novel therapeutics. This guide offers a comprehensive exploration of this compound, from the foundational synthetic strategies that enable its creation to its modern applications as a scaffold for potent enzyme inhibitors in oncology and beyond. We will delve into the mechanistic underpinnings of its synthesis, provide detailed experimental protocols, and survey its role in the discovery of next-generation therapeutic agents.

Introduction: A Privileged Scaffold in Drug Discovery

The indole ring system is a ubiquitous feature in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities. The strategic functionalization of this core structure is a fundamental pursuit in drug development. 5-Bromo-1H-indole-2-carboxylic acid represents a highly strategic intermediate; the electron-withdrawing nature of the substituents at the 2- and 5-positions influences the reactivity of the indole ring, while the carboxylic acid and bromine atom serve as versatile points for chemical modification.

This compound has become particularly prominent in the synthesis of targeted therapies, especially small-molecule kinase inhibitors.[1] Research has heavily focused on using it to generate potent inhibitors of key proteins implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][2] This guide serves as a technical resource for researchers, providing field-proven insights into the synthesis, properties, and applications of this pivotal chemical entity.

Physicochemical Properties and Characterization

Accurate identification and characterization are the bedrock of chemical synthesis. 5-Bromo-1H-indole-2-carboxylic acid is typically a white to beige crystalline powder.[3] Its identity is confirmed through a combination of physical and spectral data.

PropertyValueSource(s)
Molecular Formula C₉H₆BrNO₂[4]
Molecular Weight 240.05 g/mol [4][5]
CAS Number 7254-19-5[4][5]
Appearance White to beige crystalline powder[3]
Purity ≥96-98% (typically by HPLC)[4][6]
Storage Store at -20°C, protect from light[7]

Spectroscopic Data: While specific spectral data can vary slightly based on the solvent and instrument, representative data for the related methyl ester (5-bromoindole-2-carboxylic acid methyl ester) provides insight into the core structure's signature. The proton NMR would show characteristic signals for the indole ring protons, with the bromine at the 5-position influencing their chemical shifts.

  • ¹H NMR (400MHz, CDCl₃) of methyl ester derivative: δ = 8.96 (1H, bs, NH), 7.83 (1H, s), 7.40 (1H, d), 7.30 (1H, d), 7.14 (1H, s), 3.95 (3H, s, OCH₃).[8]

  • Mass Spectrometry (LRMS) of methyl ester derivative: m/z [M-H]⁻ 252 / 254, showing the characteristic isotopic pattern for a bromine-containing compound.[8]

Core Synthetic Methodologies

The synthesis of 5-bromo-1H-indole-2-carboxylic acid can be approached through several classic and modern organic chemistry reactions. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

The Reissert Indole Synthesis

One of the foundational methods for creating indole-2-carboxylic acids is the Reissert synthesis, first reported in 1897.[9] This pathway is valued for its use of relatively simple starting materials.

Causality and Mechanism: The reaction's logic hinges on two key transformations. First, a base-catalyzed condensation between an ortho-nitrotoluene derivative and diethyl oxalate creates an α-keto ester. The nitro group is critical as it acidifies the ortho-methyl protons, enabling deprotonation and subsequent nucleophilic attack on the oxalate. The second stage involves the reductive cyclization of the resulting pyruvate derivative. A reducing agent, classically zinc in acetic acid, reduces the nitro group to an amine, which then spontaneously undergoes an intramolecular cyclization by attacking the adjacent ketone, followed by dehydration to form the aromatic indole ring.[9][10][11]

cluster_0 Reissert Synthesis Workflow A 4-Bromo-2-nitrotoluene + Diethyl Oxalate B Base-Catalyzed Condensation (e.g., KOEt) A->B Step 1 C Ethyl 4-bromo-2- nitrophenylpyruvate B->C D Reductive Cyclization (e.g., Zn/HOAc) C->D Step 2 E 5-Bromo-1H-indole- 2-carboxylic acid D->E

Figure 1: General workflow for the Reissert indole synthesis.

Experimental Protocol (Conceptual):

  • Condensation: To a solution of potassium ethoxide in anhydrous ethanol, add 4-bromo-2-nitrotoluene.

  • Slowly add diethyl oxalate while maintaining the reaction temperature.

  • Stir the mixture until the reaction is complete (monitored by TLC).

  • Quench the reaction and perform an acidic workup to isolate the ethyl 4-bromo-2-nitrophenylpyruvate intermediate.

  • Reductive Cyclization: Dissolve the pyruvate intermediate in glacial acetic acid.

  • Add zinc dust portion-wise to control the exothermic reaction.

  • Heat the mixture to drive the cyclization to completion.

  • Filter the reaction mixture and precipitate the product by adding water.

  • Collect the crude 5-bromo-1H-indole-2-carboxylic acid by filtration and purify by recrystallization.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this is arguably the most famous and widely used method for indole synthesis.[12][13] It involves the acid-catalyzed cyclization of an arylhydrazone.

Causality and Mechanism: The synthesis begins with the formation of a hydrazone from (4-bromophenyl)hydrazine and a ketone or aldehyde, in this case, pyruvic acid. Under acidic conditions, the hydrazone tautomerizes to its enamine form. This intermediate is the key to the entire reaction, as it undergoes a[13][13]-sigmatropic rearrangement (analogous to a Cope rearrangement) to form a di-imine intermediate.[13] This rearrangement is the crucial bond-forming step that sets up the indole scaffold. Subsequent protonation, intramolecular cyclization to form an aminal, and elimination of ammonia with aromatization yields the final indole product.[12][13] The choice of acid catalyst (e.g., ZnCl₂, polyphosphoric acid, or Brønsted acids) is critical and can significantly impact yield and side reactions.[14]

cluster_1 Fischer Synthesis Workflow A (4-Bromophenyl)hydrazine + Pyruvic Acid B Hydrazone Formation A->B Step 1 C Arylhydrazone Intermediate B->C D Acid-Catalyzed Cyclization & Rearrangement C->D Step 2 E 5-Bromo-1H-indole- 2-carboxylic acid D->E

Figure 2: General workflow for the Fischer indole synthesis.

Experimental Protocol (General):

  • Hydrazone Formation: Dissolve (4-bromophenyl)hydrazine hydrochloride and pyruvic acid in a suitable solvent, such as glacial acetic acid.[14]

  • Heat the mixture under reflux to form the corresponding arylhydrazone in situ.

  • Cyclization: Continue heating in the presence of the acid catalyst. The reaction progress should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Workup and Isolation: Neutralize the mixture carefully with a base (e.g., 1M NaOH solution).[14]

  • Dilute with water and extract the product into an organic solvent (e.g., chloroform or ethyl acetate).[14]

  • Wash the combined organic layers, dry with a drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Field-Proven Insight: A common challenge with unsymmetrical ketones is controlling regioselectivity.[14] However, the use of pyruvic acid conveniently circumvents this issue, directing cyclization to form the 2-carboxylic acid derivative. Low yields can often be attributed to side reactions like N-N bond cleavage, which is sensitive to temperature and acid strength.[14]

Synthesis via Modification of the Indole Core

For laboratory-scale synthesis, modifying a pre-existing, commercially available indole is often more efficient than building the ring from scratch.

Route A: Direct Bromination of Indole-2-carboxylic acid Electrophilic aromatic substitution on the indole ring is a common strategy. N-Bromosuccinimide (NBS) is a mild and effective source of electrophilic bromine for this purpose.[15] The indole nucleus is electron-rich, and bromination typically occurs at the C3 position. However, when the C3 position is blocked or when the C2 position bears an electron-withdrawing group like a carboxylic acid, substitution is directed to the benzene portion of the ring, favoring the C5 position.

Route B: Saponification of Ethyl 5-bromoindole-2-carboxylate This is a frequent final step in multi-step syntheses where the carboxyl group is protected as an ester. The hydrolysis of the ester to the carboxylic acid is a straightforward and high-yielding reaction.

Validated Experimental Protocol (Saponification): [6]

  • Reaction Setup: Dissolve ethyl 5-bromoindole-2-carboxylate (134 g) in a solvent mixture of 96% methanol (31.25 g) and water (183 mL).

  • Hydrolysis: Add a solution of sodium hydroxide and heat the mixture to reflux for approximately 30 minutes.

  • Acidification: After the reaction is complete (monitored by TLC), cool the solution to 40°C.

  • Slowly add 10% hydrochloric acid solution to adjust the pH to 3-4, which precipitates the carboxylic acid product.

  • Isolation: Filter the resulting suspension to collect the solid product.

  • Wash the solid with water and dry to yield off-white 5-bromoindole-2-carboxylic acid (expected yield ~91%).[6] The purity can be verified by HPLC (≥96%).[6]

Applications in Drug Discovery

5-Bromo-1H-indole-2-carboxylic acid is not an end product but a high-value starting material. Its derivatives have shown significant potential as inhibitors of crucial enzymes in disease pathways.[1][7]

  • VEGFR-2 and EGFR Inhibitors: Many derivatives, particularly hydrazones, have been synthesized and tested as inhibitors of VEGFR-2 and EGFR kinases, which are critical drivers of tumor angiogenesis and proliferation.[1][2][16] One study reported a hydrazone derivative with an IC₅₀ value of 14.3 μM against HepG2 hepatocellular carcinoma cells, comparable to the standard drug sorafenib.[1][16]

  • Other Therapeutic Targets: The scaffold has been used to develop:

    • Inhibitors of matrix metalloproteinase-13 (MMP-13) for treating arthritis.[7]

    • Indoleamine 2,3-dioxygenase (IDO) inhibitors, a target in cancer immunotherapy.[7]

    • Factor Xa inhibitors for anticoagulant therapies.[7]

    • Tubulin polymerization inhibitors with anticancer activity.[7]

cluster_2 Role in Drug Discovery A 5-Bromo-1H-indole- 2-carboxylic acid (Scaffold) B Chemical Derivatization (Amide coupling, etc.) A->B C VEGFR-2 / EGFR Inhibitors B->C D MMP-13 Inhibitors B->D E Factor Xa Inhibitors B->E F IDO Inhibitors B->F

References

A Technical Guide to 5-bromo-1H-indole-2-carboxamide: A Versatile Heterocyclic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indole Scaffold

The indole nucleus is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its bicyclic aromatic structure is prevalent in a vast array of natural products and synthetic pharmaceuticals, endowing molecules with the ability to interact with a wide range of biological targets.[1][2] The strategic functionalization of this core is a cornerstone of modern drug design. This guide focuses on a particularly valuable derivative: 5-bromo-1H-indole-2-carboxamide.

The introduction of a carboxamide moiety at the 2-position and a bromine atom at the 5-position is not arbitrary. The C2-carboxamide group serves as a versatile anchor for introducing diverse substituents, enabling fine-tuning of a compound's steric and electronic properties to optimize target binding and pharmacokinetic profiles. The C5-bromo substituent is a key synthetic handle; it not only influences the molecule's lipophilicity and metabolic stability but also provides a reactive site for advanced cross-coupling reactions, unlocking pathways to novel chemical space. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this building block for researchers engaged in the vanguard of therapeutic innovation.

Core Physicochemical Properties

The direct precursor, 5-bromo-1H-indole-2-carboxylic acid, is the common starting point for the synthesis of various carboxamides. Its properties are foundational for understanding the handling and reactivity of this chemical family.

PropertyValueSource
CAS Number 7254-19-5[3][4]
Molecular Formula C₉H₆BrNO₂[3][4]
Molecular Weight 240.05 g/mol [3][4]
Appearance White to light yellow/orange solid powder[3][5]
Melting Point 287-288 °C[3][5]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF)[3][5]
Storage Temperature -20°C[3][5]

Synthesis and Reactivity: A Chemist's Perspective

The utility of this compound as a building block stems from its accessible synthesis and the distinct reactivity of its functional groups.

Synthesis of the Core Precursor

The most common and efficient route to the parent 5-bromo-1H-indole-2-carboxylic acid is the hydrolysis of its corresponding ethyl ester. This straightforward reaction provides high yields of the desired acid, ready for subsequent derivatization.[6][7]

The Amide Coupling: Gateway to Molecular Diversity

The conversion of the carboxylic acid to the carboxamide is the pivotal step. This is typically achieved through standard peptide coupling conditions. The use of reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in conjunction with an activator such as Hydroxybenzotriazole (HOBt) allows for the efficient formation of an amide bond with a wide array of primary and secondary amines. This reaction's robustness is central to creating large libraries of analogues for structure-activity relationship (SAR) studies.[8]

G cluster_0 General Synthetic Workflow Start 5-Bromo-1H-indole-2- carboxylic acid Coupling Amide Coupling (EDC, HOBt, DIPEA) Start->Coupling Amine Primary or Secondary Amine (R-NHR') Amine->Coupling Product Target 5-Bromo-1H-indole- 2-carboxamide Derivative Coupling->Product

Caption: General workflow for synthesizing carboxamide derivatives.

Key Derivatization Sites

The this compound scaffold offers multiple handles for chemical modification, making it an exceptionally versatile building block.

Caption: Key reactive sites on the 5-bromo-indole-2-carboxamide core.

  • N1-Indole Nitrogen: The N-H bond can be readily deprotonated and substituted, allowing for the introduction of various alkyl or aryl groups. This site is crucial for modulating the molecule's overall shape and hydrogen-bonding capabilities.[8]

  • C5-Bromine: This site is ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This enables the introduction of complex aryl, heteroaryl, or alkynyl groups, dramatically expanding the structural diversity of the resulting compounds.

  • C2-Carboxamide Side Chain: The amine component of the carboxamide is the most commonly varied element, allowing for the exploration of different pockets within a biological target's binding site.

Applications as a Bioactive Building Block

Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Agents

A substantial body of research highlights the use of this scaffold to develop potent anticancer agents. Many derivatives function by inhibiting key enzymes in oncogenic signaling pathways.[9]

  • EGFR/VEGFR-2 Inhibition: Several studies have focused on synthesizing derivatives that act as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.[1][2][10] Aberrant signaling through these pathways is a hallmark of many cancers, and their inhibition can lead to cell cycle arrest and apoptosis.[1][2][9]

EGF Growth Factor (EGF/VEGF) EGFR EGFR/VEGFR-2 Receptor EGF->EGFR P Phosphorylation (Activation) EGFR->P Downstream Downstream Signaling (Ras/Raf/MAPK) P->Downstream Proliferation Cell Proliferation, Angiogenesis Downstream->Proliferation Inhibitor 5-Bromoindole Derivative Inhibitor->P Inhibits

Caption: Simplified EGFR/VEGFR-2 signaling pathway and point of inhibition.

In Vitro Cytotoxic Activity of Selected Derivatives:

CompoundTarget Cell LineIC₅₀ (µM)Reference
Hydrazone Derivative 3eHepG2 (Liver Cancer)0.09[10]
Carbothioamide 3aHepG2 (Liver Cancer)1.12[1][2]
Carbothioamide 3aA549 (Lung Cancer)2.15[1][2]
Carbothioamide 3aMCF-7 (Breast Cancer)1.58[1][2]
  • Other Anticancer Mechanisms: This building block has also been used to create inhibitors of tubulin polymerization, matrix metalloproteinase-13 (MMP-13), and indoleamine 2,3-dioxygenase (IDO), all of which are validated targets in cancer therapy.[7][11]

Antibacterial Agents

The indole-2-carboxamide scaffold has proven effective in the development of novel antibacterial agents, particularly against challenging Gram-negative pathogens. A 2018 study detailed the synthesis of 1-benzyl-5-bromoindole-2-carboxamides with potent activity.[8]

In Vitro Antibacterial Activity (MIC, µg/mL):

CompoundE. coliP. aeruginosaReference
7a 0.351.25[8]
7b 0.451.25[8]
7c 1.250.95[8]
Ciprofloxacin (Control)1.250.50[8]
Gentamicin (Control)1.151.05[8]

Compounds 7a and 7b demonstrated a greater effect against E. coli than both ciprofloxacin and gentamicin standards.[8]

Detailed Experimental Protocols

The following protocols are generalized from established literature and represent standard, validated methodologies.

Protocol 1: Synthesis of 5-Bromo-1H-indole-2-carboxylic acid (1)

This procedure details the base-catalyzed hydrolysis of the ethyl ester precursor.

  • Dissolution: Dissolve ethyl 5-bromoindole-2-carboxylate (1.0 eq) in a solvent mixture of 96% methanol and water.[6][7]

  • Hydrolysis: Add sodium hydroxide (or another suitable base) and heat the mixture to reflux for approximately 30-60 minutes, monitoring the reaction by TLC.[6]

  • Acidification: After cooling the reaction mixture to approximately 40°C, slowly add 10% hydrochloric acid solution to adjust the pH to 3-4.[6][7]

  • Isolation: The resulting precipitate is collected via filtration, washed with water, and dried to yield the off-white solid 5-bromo-1H-indole-2-carboxylic acid. Yields are typically high (e.g., ~91%).[6]

Protocol 2: General Synthesis of this compound Derivatives (2)

This protocol outlines a standard EDC/HOBt-mediated amide coupling.

  • Activation: To a solution of 5-bromo-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture at 0°C for 20 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture, followed by the addition of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).[8]

  • Reaction: Allow the reaction to warm to room temperature and stir for 20-30 hours, monitoring for completion by TLC.[8]

  • Workup and Purification: Upon completion, pour the reaction mixture into ice-cold water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the target carboxamide.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a strategic platform for innovation in drug discovery. Its accessible synthesis, coupled with multiple, distinct points for chemical derivatization, provides chemists with a reliable tool to generate vast libraries of structurally diverse molecules. The demonstrated success in developing potent inhibitors for oncology and infectious disease targets underscores its value. As our understanding of disease biology deepens, the versatility of this heterocyclic building block will undoubtedly continue to fuel the discovery of the next generation of targeted therapeutics.

References

Methodological & Application

Scalable Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid: A Detailed Protocol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a scalable and robust protocol for the synthesis of 5-bromo-1H-indole-2-carboxylic acid, a critical building block in the development of novel therapeutics.[1][2][3] The indole scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives, such as the title compound, are of significant interest for their broad biological activities, particularly in oncology.[1][4] This document provides a step-by-step methodology, explains the chemical principles underpinning the experimental choices, and offers insights into process optimization for large-scale production.

Introduction

The indole nucleus is a fundamental heterocyclic motif found in numerous biologically active compounds.[1][5] The introduction of a bromine atom at the 5-position of the indole ring provides a versatile handle for further chemical modification through cross-coupling reactions or can act as a key pharmacophoric element, enhancing the compound's therapeutic efficacy.[6] 5-Bromo-1H-indole-2-carboxylic acid, in particular, serves as a crucial intermediate in the synthesis of a wide range of pharmacologically active molecules, including inhibitors of protein kinases like VEGFR-2 and EGFR, which are implicated in cancer progression.[1][4][7]

The synthetic route detailed herein employs a modified Japp-Klingemann reaction followed by a Fischer indole synthesis, a classic and reliable method for constructing the indole core.[6][8][9][10] This approach offers several advantages, including the use of readily available starting materials and amenability to scale-up.

Synthetic Strategy: The Japp-Klingemann/Fischer Indole Synthesis Approach

The chosen synthetic pathway involves a two-stage process. The first stage is the Japp-Klingemann reaction to form a key hydrazone intermediate.[8][9][10][11] This is followed by an acid-catalyzed cyclization via the Fischer indole synthesis to construct the desired indole ring system.[6][12] Finally, the resulting ester is hydrolyzed to yield the target carboxylic acid.

Stage 1: Japp-Klingemann Reaction for Hydrazone Formation

The Japp-Klingemann reaction is a powerful method for synthesizing arylhydrazones from β-keto-esters and aryl diazonium salts.[8][10] In this protocol, 4-bromoaniline is diazotized and coupled with ethyl 2-methylacetoacetate to form the corresponding hydrazone. This reaction proceeds through the formation of an azo compound which then undergoes hydrolysis and decarboxylation to yield the stable hydrazone.[8]

Stage 2: Fischer Indole Synthesis for Indole Ring Formation

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, enabling the formation of the indole ring from an arylhydrazone and a ketone or aldehyde under acidic conditions.[5][6][12] The hydrazone intermediate from the Japp-Klingemann reaction undergoes an acid-catalyzed[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to afford the aromatic indole ring.[6][12]

Stage 3: Ester Hydrolysis

The final step involves the hydrolysis of the ethyl ester of 5-bromo-1H-indole-2-carboxylic acid to the corresponding carboxylic acid. This is typically achieved under basic or acidic conditions.[13][14] For this protocol, a base-catalyzed hydrolysis followed by acidic workup is employed to ensure high conversion and purity of the final product.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
4-BromoanilineReagentSigma-Aldrich
Sodium NitriteACS ReagentFisher Scientific
Hydrochloric Acid (concentrated)ACS ReagentVWR
Ethyl 2-methylacetoacetate98%Alfa Aesar
Sodium AcetateAnhydrous, 99%Acros Organics
Ethanol200 proofDecon Labs
Sulfuric Acid (concentrated)ACS ReagentEMD Millipore
Sodium HydroxidePellets, 97%Macron Fine Chemicals
Ethyl AcetateACS ReagentFisher Scientific
Brine (saturated NaCl solution)--
Anhydrous Sodium SulfateGranularFisher Scientific

Workflow Diagram

G cluster_0 Stage 1: Japp-Klingemann Reaction cluster_1 Stage 2: Fischer Indole Synthesis cluster_2 Stage 3: Ester Hydrolysis & Purification A Diazotization of 4-Bromoaniline B Coupling with Ethyl 2-methylacetoacetate A->B C Hydrazone Formation B->C D Acid-catalyzed Cyclization C->D Hydrazone Intermediate E Formation of Ethyl 5-bromo-1H-indole-2-carboxylate D->E F Base-catalyzed Hydrolysis E->F Ester Intermediate G Acidic Workup & Precipitation F->G H Filtration & Drying G->H I Final Product: 5-bromo-1H-indole-2-carboxylic acid H->I

Caption: Overall workflow for the synthesis of 5-bromo-1H-indole-2-carboxylic acid.

Step-by-Step Protocol

Stage 1: Synthesis of Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate (Hydrazone Intermediate)

  • Diazotization of 4-Bromoaniline:

    • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-bromoaniline (50.0 g, 0.29 mol) in a mixture of concentrated hydrochloric acid (75 mL) and water (250 mL).

    • Cool the resulting suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (22.0 g, 0.32 mol) in water (100 mL) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting diazonium salt solution is used immediately in the next step.

  • Japp-Klingemann Coupling:

    • In a separate 2 L beaker, dissolve ethyl 2-methylacetoacetate (45.0 g, 0.31 mol) and sodium acetate (100 g, 1.22 mol) in ethanol (500 mL).

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the ethanolic solution of the β-keto ester with vigorous stirring, maintaining the temperature below 10 °C.

    • A yellow-orange precipitate will form. Continue stirring the mixture for 2 hours at room temperature.

    • Collect the solid precipitate by vacuum filtration, wash with cold water (3 x 200 mL), and then with a small amount of cold ethanol.

    • Dry the solid in a vacuum oven at 50 °C to a constant weight to yield the hydrazone intermediate.

Stage 2: Synthesis of Ethyl 5-bromo-1H-indole-2-carboxylate

  • Fischer Indole Cyclization:

    • In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the dried hydrazone intermediate (from Stage 1) in ethanol (500 mL).

    • Carefully add concentrated sulfuric acid (50 mL) portion-wise with cooling in an ice bath.

    • Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and pour it carefully into 2 L of ice-water with stirring.

    • A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

    • Recrystallize the crude solid from ethanol to obtain pure ethyl 5-bromo-1H-indole-2-carboxylate.[15][16][17]

Stage 3: Synthesis of 5-bromo-1H-indole-2-carboxylic acid

  • Ester Hydrolysis:

    • In a 1 L round-bottom flask, dissolve the purified ethyl 5-bromo-1H-indole-2-carboxylate (from Stage 2) in a mixture of methanol (300 mL) and a 10% aqueous solution of sodium hydroxide (300 mL).

    • Heat the mixture to reflux for 2-3 hours. Monitor the disappearance of the starting material by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water (200 mL) and cool in an ice bath.

    • Acidify the solution to pH 2-3 by the slow addition of 10% hydrochloric acid.[13]

    • A white to off-white precipitate of 5-bromo-1H-indole-2-carboxylic acid will form.

    • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water (3 x 100 mL), and dry in a vacuum oven at 60-70 °C to a constant weight.

Quantitative Data Summary
StepStarting MaterialQuantity (g)ProductExpected Yield (%)Purity (HPLC)
14-Bromoaniline50.0Hydrazone Intermediate85-90>95%
2Hydrazone Intermediate(from step 1)Ethyl 5-bromo-1H-indole-2-carboxylate75-80>98%
3Ethyl 5-bromo-1H-indole-2-carboxylate(from step 2)5-bromo-1H-indole-2-carboxylic acid90-95>99%

Safety and Handling

Bromine-containing compounds require careful handling. 4-Bromoaniline is toxic and an irritant. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Concentrated acids and bases (hydrochloric acid, sulfuric acid, and sodium hydroxide) are corrosive and can cause severe burns. Handle with extreme care and appropriate PPE.

Bromine itself is highly corrosive and toxic.[18][19] While not used directly in this synthesis, its presence in the starting material warrants caution. In case of spills, neutralize with a sodium thiosulfate solution.[18]

Characterization

The identity and purity of the final product, 5-bromo-1H-indole-2-carboxylic acid, should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Melting Point: To compare with the literature value.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of 5-bromo-1H-indole-2-carboxylic acid. The Japp-Klingemann/Fischer indole synthesis approach is a reliable and efficient method for producing this valuable building block in high yield and purity. The insights into the reaction mechanisms and the step-by-step guide are intended to support researchers and drug development professionals in their efforts to synthesize novel indole-based therapeutics.

References

Application Note: A Robust Protocol for the Synthesis of 5-Bromo-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the chemical synthesis of 5-bromo-1H-indole-2-carboxamide from its precursor, 5-bromo-1H-indole-2-carboxylic acid. Indole-2-carboxamides are a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This document provides a robust and reproducible protocol for researchers in drug discovery and chemical development. We will delve into the mechanistic underpinnings of amide bond formation, compare common coupling strategies, provide a detailed step-by-step experimental protocol, and offer a troubleshooting guide for common challenges.

Introduction: The Significance of the Indole-2-Carboxamide Scaffold

The indole nucleus is a cornerstone of modern medicinal chemistry, and its derivatives are known to exhibit a wide range of pharmacological properties. Specifically, the this compound framework is a key structural motif found in agents developed for oncology, neurodegenerative diseases, and infectious diseases.[1][2] The direct conversion of a stable carboxylic acid to its corresponding primary amide is a fundamental transformation, yet it requires specific activation to proceed efficiently. Direct reaction between a carboxylic acid and an amine is generally unfavorable as it leads to the formation of a non-reactive ammonium carboxylate salt.[3]

This application note provides a validated protocol using modern coupling reagents to overcome this challenge, ensuring high yields and purity for the synthesis of this compound, a valuable building block for drug development programs.

The Principle of Amide Bond Formation: Activating the Carboxyl Group

The key to successfully forming an amide bond from a carboxylic acid is the in-situ activation of the carboxyl group. This is achieved by converting the hydroxyl moiety into a better leaving group, thereby making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine. This process is mediated by "coupling reagents."

Mechanism of Action

Most modern amide coupling reactions proceed through a two-step mechanism:

  • Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive acyl-intermediate species. Common intermediates include O-acylisourea esters (with carbodiimides) or activated OBt/OAt esters (with uronium/phosphonium salts).[4][5][6]

  • Aminolysis: The amine nucleophile attacks the activated carbonyl group, displacing the leaving group and forming the stable amide bond.

The choice of coupling reagent is critical as it influences reaction efficiency, cost, and the potential for side reactions, most notably racemization if the starting material is chiral.

Amide_Formation_Mechanism

Comparative Overview of Common Coupling Reagents

Selecting the appropriate coupling system is crucial for success. While numerous reagents exist, uronium salts and carbodiimides are among the most prevalent in modern synthesis due to their efficiency and reliability.[7][8]

Reagent SystemAdditiveBase RequiredTypical Solvent(s)Key Advantages & ConsiderationsCommon Side Reactions
EDC HOBt or NHSOften optional, but recommendedDCM, DMF, WaterWater-soluble byproducts are easily removed via aqueous workup. Cost-effective.[3][6]Formation of stable N-acylurea byproduct if amine is not added promptly.[9]
DCC HOBtYes (e.g., DIPEA)DCM, THFHighly efficient and inexpensive.Dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, requiring filtration.[8]
HBTU None (contains HOBt moiety)Yes (e.g., DIPEA, Et₃N)DMF, NMPVery fast reaction times, high yields, and low racemization.[10][11] Byproducts are generally soluble.Can be a sensitizer; handle with care.[5] Higher cost.
HATU None (contains HOAt moiety)Yes (e.g., DIPEA)DMF, NMPEven more reactive than HBTU, useful for sterically hindered substrates.[8]Higher cost than HBTU.

For the synthesis of this compound, both EDC/HOBt and HBTU-based systems are excellent choices.[12] The following protocol will utilize HBTU for its high efficiency and straightforward workup.

Detailed Experimental Protocol

This protocol provides a method for the synthesis of this compound on a 1 mmol scale.

Materials and Reagents
ReagentCAS NumberMolecular WeightEquivalentsAmount
5-Bromo-1H-indole-2-carboxylic acid7254-19-5240.05 g/mol 1.0240 mg
HBTU94790-37-1379.25 g/mol 1.1417 mg
Ammonium Chloride (NH₄Cl)12125-02-953.49 g/mol 1.580 mg
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24 g/mol 3.0520 µL
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol -5 mL
Ethyl Acetate (EtOAc)141-78-6--~100 mL
1M Hydrochloric Acid (HCl)7647-01-0--~50 mL
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8--~50 mL
Saturated Sodium Chloride (Brine)7647-14-5--~50 mL
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9--As needed
Equipment
  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Equipment for column chromatography (silica gel, solvents)

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 50 mL round-bottom flask under a nitrogen atmosphere, add 5-bromo-1H-indole-2-carboxylic acid (240 mg, 1.0 mmol) and ammonium chloride (80 mg, 1.5 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) to the flask and stir the suspension. Add HBTU (417 mg, 1.1 mmol).

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (520 µL, 3.0 mmol) dropwise via syringe over 2 minutes. The mixture should become a clear solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed. (Eluent for TLC: 50% Ethyl Acetate in Hexanes).

  • Work-up - Quenching and Extraction: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

  • Washing: Wash the organic layer sequentially with:

    • 1M HCl (2 x 25 mL) to remove excess DIPEA.

    • Saturated NaHCO₃ solution (2 x 25 mL) to remove any unreacted acid and HOBt.

    • Saturated brine solution (1 x 25 mL) to remove residual water.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (using a gradient of 20-60% ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound as a solid.

Workflow_Diagram

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base.3. "Wet" (non-anhydrous) solvent or reagents.1. Use a fresh bottle of HBTU/EDC.2. Ensure the correct stoichiometry of DIPEA is used.3. Use anhydrous grade solvents and dry glassware thoroughly.
Formation of N-acylurea Side Product (with EDC) The activated O-acylisourea intermediate rearranged before reacting with the amine.1. Add an auxiliary nucleophile like HOBt or NHS to the reaction.[6]2. Ensure the amine is present or added shortly after the coupling agent.
Difficult Purification Byproducts (e.g., tetramethylurea from HBTU, excess DIPEA) co-elute with the product.1. Ensure the aqueous workup is performed thoroughly. The acid/base washes are critical for removing basic/acidic impurities.[3]2. For urea byproducts from HBTU, washing with aqueous LiCl can sometimes help if DMF is the solvent.
Incomplete Reaction Steric hindrance around the carboxylic acid or amine.1. Increase reaction time or gently heat the reaction (e.g., to 40-50 °C).2. Switch to a more powerful coupling agent like HATU.[8]

Conclusion

The conversion of 5-bromo-1H-indole-2-carboxylic acid to its primary amide is a critical transformation for the synthesis of pharmaceutically relevant molecules. The protocol described herein, utilizing an efficient HBTU-mediated coupling, provides a reliable and high-yielding pathway to the target compound. By understanding the underlying mechanism and potential pitfalls, researchers can confidently apply and adapt this methodology to accelerate their drug discovery and development efforts.

References

Application Notes & Protocols: Strategic Synthesis of Novel 5-Bromoindole-2-carboxylic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Bromoindole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to form key hydrogen bonds and other interactions have made it a focal point in drug design.[1][3] The introduction of a bromine atom at the 5-position of the indole ring, specifically in 5-bromoindole-2-carboxylic acid, provides a versatile and powerful synthetic handle. This modification serves a dual purpose: it can act as a key pharmacophoric element contributing directly to biological activity, and it provides a reactive site for further molecular elaboration through modern cross-coupling reactions.[4][5]

This guide provides a detailed exploration of the synthesis of 5-bromoindole-2-carboxylic acid and its subsequent transformation into novel derivatives. We will delve into field-proven protocols, the underlying chemical principles, and the strategic considerations for developing libraries of these compounds for screening and lead optimization. These derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[2][6][7]

Core Synthetic Strategies: Building the Foundation and Diversifying the Periphery

The preparation of a diverse library of 5-bromoindole-2-carboxylic acid derivatives hinges on a multi-pronged synthetic approach. The overall strategy can be visualized as a branched pathway, starting from the synthesis of the core indole structure, followed by diversification at two key positions: the C2-carboxylic acid and the C5-bromo position.

G cluster_1 Diversification Pathways A Aryl Hydrazine + Ketone/Aldehyde B Fischer Indole Synthesis A->B C Ethyl 5-Bromoindole-2-carboxylate B->C D Saponification C->D E 5-Bromoindole-2-carboxylic Acid (Core Molecule) D->E F C2 Derivatization: Amidation, Esterification, Hydrazone Formation E->F Activate COOH G C5 Derivatization: Suzuki, Heck, Sonogashira Cross-Coupling E->G Pd-Catalysis H Novel Bioactive Derivatives F->H G->H

Caption: General workflow for synthesizing diverse 5-bromoindole-2-carboxylic acid derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Core Intermediate: 5-Bromoindole-2-carboxylic Acid

The most direct and scalable approach to the title compound is often the saponification of its corresponding ethyl ester. This method is high-yielding and utilizes common laboratory reagents.

Principle: This protocol describes the base-catalyzed hydrolysis (saponification) of ethyl 5-bromoindole-2-carboxylate. The ester is cleaved by hydroxide ions to form a carboxylate salt, which is then protonated by acid to yield the final carboxylic acid.

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 5-bromoindole-2-carboxylate (134 g, 0.5 mol) in a solvent mixture of 96% methanol (31.25 g) and water (183 mL).[8]

  • Saponification: Add a solution of sodium hydroxide (24 g, 0.6 mol) in water (50 mL) to the flask. Heat the mixture to reflux and maintain for approximately 30-60 minutes.

    • Expertise & Experience: The use of a methanol/water co-solvent system ensures the solubility of both the organic ester and the inorganic base, facilitating a homogenous reaction. Refluxing accelerates the rate of hydrolysis.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate. The disappearance of the starting ester spot (higher Rf) and the appearance of the carboxylate spot (baseline) indicates completion.

  • Work-up and Isolation: a. After the reaction is complete, cool the mixture to approximately 40°C.[8] b. Slowly and carefully add 10% hydrochloric acid solution to the stirred mixture. Monitor the pH continuously. Adjust the pH to 3-4.[8]

    • Trustworthiness: Acidification must be done slowly to control the exothermic neutralization and prevent degradation. A pH of 3-4 ensures complete protonation of the carboxylate salt, maximizing the precipitation of the desired product. c. A precipitate of 5-bromoindole-2-carboxylic acid will form. Continue stirring in an ice bath for 30 minutes to maximize precipitation. d. Filter the solid product using a Büchner funnel, wash the filter cake with cold deionized water (3 x 50 mL), and then with a small amount of cold hexanes to remove non-polar impurities. e. Dry the off-white solid under vacuum at 50°C to a constant weight.

  • Characterization: The expected yield is typically high (>90%).[8] Purity should be assessed by HPLC (≥96%) and the structure confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8] Store protected from light at -20°C.[9]

Protocol 2: Fischer Indole Synthesis of 5-Bromo-2-methyl-1H-indole

The Fischer indole synthesis is a classic, powerful method for constructing the indole ring from basic precursors.[10][11]

Principle: This reaction proceeds via the acid-catalyzed rearrangement of a phenylhydrazone, formed in situ from (4-bromophenyl)hydrazine and a ketone (acetone in this case). The key step is a[6][6]-sigmatropic rearrangement followed by cyclization and elimination of ammonia.[11]

G A (4-bromophenyl)hydrazine + Acetone B Hydrazone Formation A->B H+ C Enamine Tautomerization B->C D [3,3]-Sigmatropic Rearrangement C->D H+ E Rearomatization D->E F Cyclization E->F G Ammonia Elimination F->G -NH3 H 5-Bromo-2-methyl-1H-indole G->H

Caption: Simplified mechanism of the Fischer Indole Synthesis.[11]

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend (4-bromophenyl)hydrazine hydrochloride (10.0 g, 44.7 mmol) in ethanol (100 mL).

  • Hydrazone Formation: Add acetone (4.0 mL, 54.4 mmol, ~1.2 eq) to the suspension. Stir the mixture at room temperature for 45 minutes. Formation of the hydrazone can be observed by a change in the suspension.[10]

  • Cyclization: Carefully add anhydrous zinc chloride (7.3 g, 53.6 mmol, 1.2 eq) to the mixture.

    • Expertise & Experience: Zinc chloride is a Lewis acid that catalyzes the key rearrangement and cyclization steps.[11] It is hygroscopic and should be handled accordingly. Other acids like polyphosphoric acid or p-toluenesulfonic acid can also be used.[11]

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78°C).

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., 9:1 hexanes:ethyl acetate) until the hydrazone intermediate is consumed (typically 2-4 hours).

  • Work-up: a. Cool the reaction mixture to room temperature and pour it slowly into a beaker containing 300 mL of ice water with vigorous stirring. b. Neutralize the mixture by the slow, portion-wise addition of saturated sodium bicarbonate solution until CO₂ evolution ceases. c. Extract the product into ethyl acetate (3 x 100 mL). d. Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C5-Arylation

The Suzuki-Miyaura coupling is an indispensable tool for C-C bond formation, enabling the introduction of diverse aryl or heteroaryl groups at the 5-position.[4]

Principle: This palladium-catalyzed reaction couples the 5-bromoindole (an organohalide) with an organoboron compound (e.g., phenylboronic acid). The catalytic cycle involves three main steps: oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation of the aryl group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the catalyst.[4]

G A Pd(0)Ln B Oxidative Addition A->B Ar-Br C Ar-Pd(II)Ln(Br) B->C D Transmetalation C->D Ar'B(OH)2 Base E Ar-Pd(II)Ln(Ar') D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]

Procedure (Microwave-Assisted):

  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a stir bar, add 5-bromoindole-2-carboxylic acid (240 mg, 1.0 mmol), the desired arylboronic acid (1.3 mmol, 1.3 eq), and cesium carbonate (Cs₂CO₃) (652 mg, 2.0 mmol).[4]

    • Expertise & Experience: Cesium carbonate is an effective base for this transformation. Other bases like K₂CO₃ or K₃PO₄ can also be used, but may require different solvent systems or temperatures.[4][12] The choice of base is critical for activating the boronic acid for the transmetalation step.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (81 mg, 0.07 mmol, 7 mol%).

  • Solvent: Add 5 mL of ethanol to the vial.[4]

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 100°C and hold for 30-40 minutes with stirring.[4]

  • Monitoring & Work-up: a. After the reaction, cool the vial to room temperature. b. Monitor completion by LC-MS. c. Dilute the mixture with ethyl acetate and water. Separate the layers. d. Extract the aqueous layer with ethyl acetate. e. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product by column chromatography on silica gel.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

The choice of catalyst, ligand, base, and solvent significantly impacts reaction outcomes.

Aryl HalideBoronic AcidCatalyst (mol%)LigandBase (eq)SolventTemp (°C) / TimeYield (%)Reference
5-BromoindolePhenylboronic acidPd(OAc)₂ (0.5)SPhosK₂CO₃ (3.0)MeCN/H₂O37 °C / 18 h>95[4]
5-BromoindazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)dppfK₂CO₃ (2.0)DME80 °C / 2 h92[12]
5-BromoindolePhenylboronic acidPd(PPh₃)₄ (7)PPh₃Cs₂CO₃ (2.0)Ethanol100 °C / 30 min (µW)High[4]
Table 2: In Vitro Anticancer Activity of Selected 5-Bromoindole Derivatives

Data are presented as IC₅₀ values (µM), the concentration required to inhibit 50% of cell growth.

Compound ClassCancer Cell LineTargetIC₅₀ (µM)Reference
Carbothioamide Derivative (3a)HepG2 (Liver)EGFRPotent[1][2]
Carbothioamide Derivative (3a)A549 (Lung)EGFRPotent[1][2]
Carbothioamide Derivative (3a)MCF-7 (Breast)EGFRPotent[1][2]
Hydrazone Derivative (5BDBIC)HepG2 (Liver)VEGFR-214.3[7]
5-bromo-7-azaindolin-2-oneA549 (Lung)Not Specified3.103 - 65.054[6]
5-bromo-7-azaindolin-2-oneHepG2 (Liver)Not Specified2.357 - 49.036[6]

Conclusion

5-Bromoindole-2-carboxylic acid is a highly valuable and versatile starting material for the synthesis of novel heterocyclic compounds with significant therapeutic potential. The protocols outlined in this guide provide robust and reproducible methods for both the synthesis of the core scaffold and its subsequent diversification. By strategically applying classic reactions like the Fischer indole synthesis alongside modern palladium-catalyzed cross-coupling reactions, researchers can efficiently generate extensive libraries of derivatives. The demonstrated efficacy of these compounds as inhibitors of crucial oncogenic kinases underscores their importance for professionals in drug development.[1][6][7] Careful execution of these protocols, coupled with rigorous monitoring and purification, will enable the successful discovery and development of next-generation therapeutics.

References

Application of 5-bromo-1H-indole-2-carboxamide in VEGFR-2 Inhibition Assays: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for utilizing 5-bromo-1H-indole-2-carboxamide as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It is intended for researchers, scientists, and drug development professionals engaged in oncology and angiogenesis research. This document delves into the scientific rationale behind the experimental design, offering field-proven insights to ensure technical accuracy and reproducibility.

The Critical Role of VEGFR-2 in Tumor Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in tumor growth and metastasis.[1][2] Tumors require a dedicated blood supply to obtain essential nutrients and oxygen for their growth and to disseminate to distant organs.[1][2] Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of this process.[3][4] Among the VEGFR family, VEGFR-2 (also known as KDR or Flk-1) is the primary mediator of the mitogenic, migratory, and survival signals of VEGF in endothelial cells.[3][5][6]

Upon binding of its ligand, primarily VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[3][4][7] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[4][5][8][9] Consequently, inhibiting the VEGFR-2 signaling pathway has become a cornerstone of modern anti-cancer therapy.[1][10][11]

This compound: A Promising Scaffold for VEGFR-2 Inhibition

The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous compounds with diverse biological activities, including anti-cancer properties.[12][13][14] Specifically, derivatives of indole-2-carboxamide have been investigated as potent inhibitors of various protein kinases, including VEGFR-2.[12][15][16] The rationale for exploring this compound and its analogues as VEGFR-2 inhibitors lies in their structural features that allow for key interactions within the ATP-binding pocket of the kinase domain. The amide moiety can act as a hydrogen bond donor and acceptor, while the indole ring and its substituents can engage in hydrophobic and van der Waals interactions, crucial for potent and selective inhibition.[17]

Molecular docking studies of similar indole derivatives have revealed that the indole scaffold can occupy the hinge region of the VEGFR-2 kinase, a critical area for inhibitor binding.[10][17] The bromination at the 5-position can enhance the binding affinity through halogen bonding or by modifying the electronic properties of the indole ring.

Visualizing the VEGFR-2 Signaling Pathway and Inhibition

To comprehend the mechanism of action of inhibitors like this compound, it is essential to visualize the VEGFR-2 signaling cascade.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Responses VEGF VEGF-A VEGFR2 VEGFR-2 Dimer VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 Phosphorylated VEGFR-2 (pY1175, pY1214) VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK MAPK MAPK (ERK1/2) MEK->MAPK Transcription Gene Transcription MAPK->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Inhibitor 5-bromo-1H-indole- 2-carboxamide Inhibitor->P_VEGFR2 Inhibition

VEGFR-2 signaling pathway and point of inhibition.

Experimental Protocols for Assessing VEGFR-2 Inhibition

The inhibitory potential of this compound against VEGFR-2 can be determined through a combination of biochemical and cell-based assays.

Part 1: Biochemical Kinase Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of the isolated VEGFR-2 kinase domain.

Principle: The assay quantifies the phosphorylation of a specific substrate by the recombinant human VEGFR-2 kinase domain in the presence of ATP. A decrease in substrate phosphorylation in the presence of this compound indicates inhibitory activity. Various detection methods can be employed, including luminescence-based assays that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®), or antibody-based methods that detect the phosphorylated substrate (e.g., ELISA, HTRF®).[7][18][19][20]

Workflow for Biochemical Assay:

Workflow for a biochemical VEGFR-2 kinase inhibition assay.

Detailed Step-by-Step Protocol (Luminescence-based):

  • Reagent Preparation:

    • Test Compound: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in kinase assay buffer to obtain a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).

    • VEGFR-2 Enzyme: Reconstitute recombinant human VEGFR-2 kinase domain in kinase assay buffer to the recommended concentration.

    • Substrate and ATP: Prepare a master mix containing the VEGFR-2 specific substrate (e.g., a synthetic peptide like Poly (Glu, Tyr) 4:1) and ATP in kinase assay buffer. The final ATP concentration should be close to its Km for VEGFR-2 to ensure competitive inhibition can be accurately measured.

  • Assay Procedure:

    • Add 5 µL of the diluted this compound or vehicle (DMSO for control) to the wells of a white, opaque 96-well plate.

    • Add 10 µL of the diluted VEGFR-2 enzyme solution to all wells except the "no enzyme" control wells.

    • Gently mix and incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme interaction.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate master mix to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (using a reagent like Kinase-Glo®):

    • Equilibrate the detection reagent to room temperature.

    • Add 25 µL of the detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

ParameterRecommended Value/Range
Test Compound Conc. 1 nM - 100 µM
VEGFR-2 Enzyme Conc. 1-5 ng/µL (lot-specific)
ATP Concentration 10-50 µM (near Km)
Substrate Concentration 0.2-1 µg/µL
Incubation Time 30-60 minutes
Incubation Temperature 30°C
Part 2: Cell-Based Inhibition Assay

Cell-based assays are crucial for confirming the activity of the inhibitor in a more physiologically relevant context. The Human Umbilical Vein Endothelial Cell (HUVEC) proliferation assay is a standard method.

Principle: HUVECs are cultured in the presence of VEGF, which stimulates their proliferation through the VEGFR-2 pathway. The inhibitory effect of this compound on VEGF-induced proliferation is quantified.[18]

Detailed Step-by-Step Protocol (HUVEC Proliferation Assay):

  • Cell Culture and Seeding:

    • Culture HUVECs in endothelial cell growth medium.

    • Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Cell Starvation and Treatment:

    • Starve the cells in a low-serum medium for 4-6 hours to synchronize their cell cycle and reduce basal signaling.

    • Treat the cells with serial dilutions of this compound for 1 hour. Include a vehicle control (DMSO).

  • Stimulation and Incubation:

    • Stimulate the cells with recombinant human VEGF-A (e.g., 20 ng/mL). Include a non-stimulated control.

    • Incubate the plate for 48-72 hours.

  • Quantification of Proliferation:

    • Add a proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence, which is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percent inhibition of VEGF-induced proliferation for each concentration of the test compound.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

ParameterRecommended Value/Range
Cell Type Human Umbilical Vein Endothelial Cells (HUVECs)
Seeding Density 2,000-5,000 cells/well
VEGF-A Concentration 10-50 ng/mL
Test Compound Conc. 1 nM - 100 µM
Incubation Time 48-72 hours

Trustworthiness and Self-Validating Systems

To ensure the reliability of the results, each protocol should incorporate a self-validating system:

  • Positive Control: Include a known VEGFR-2 inhibitor (e.g., Sunitinib, Sorafenib) to validate the assay's sensitivity and performance.[1]

  • Negative Control: Use a vehicle control (e.g., DMSO) to establish the baseline for 100% activity or proliferation.

  • Z'-factor Calculation: For high-throughput screening, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

Concluding Remarks

The protocols and insights provided in this guide offer a robust framework for the evaluation of this compound as a VEGFR-2 inhibitor. By understanding the underlying principles of the VEGFR-2 signaling pathway and adhering to rigorous experimental design, researchers can generate high-quality, reproducible data. This will be instrumental in advancing the development of novel anti-angiogenic therapies for the treatment of cancer and other angiogenesis-dependent diseases.

References

Application Notes & Protocols: Amide Coupling Techniques for 5-Bromo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-1H-indole-2-carboxamides

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Specifically, the 5-bromo-1H-indole-2-carboxylic acid framework serves as a versatile intermediate in the synthesis of complex molecules targeting a range of diseases, including cancer, inflammatory disorders, and neurological conditions.[1][3] The amide derivatives of this core, 5-bromo-1H-indole-2-carboxamides, are particularly significant, with demonstrated bioactivity as enzyme inhibitors and modulators of cellular pathways.[1][2]

The formation of the amide bond is one of the most frequently performed reactions in drug discovery.[4][5] However, the direct condensation of a carboxylic acid with an amine is generally unfeasible under mild conditions. This is due to a rapid acid-base reaction that forms a non-reactive ammonium carboxylate salt, which requires high temperatures to dehydrate into an amide—conditions often incompatible with complex molecules.[6][7] Consequently, the use of "coupling reagents" is essential to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine and enabling efficient amide bond formation under controlled conditions.[5][8]

This guide provides an in-depth analysis of field-proven amide coupling techniques for 5-bromo-1H-indole-2-carboxylic acid, focusing on the mechanistic rationale behind protocol choices and offering detailed, step-by-step methodologies for researchers in drug development.

Mechanistic Considerations for Coupling 5-Bromo-1H-indole-2-carboxylic acid

The electronic nature of 5-bromo-1H-indole-2-carboxylic acid presents unique considerations. The indole ring itself is electron-rich; however, the presence of an electron-withdrawing bromine atom at the 5-position and, more significantly, the carboxylic acid at the 2-position, modulates this reactivity. While standard coupling procedures are often successful, couplings involving electron-deficient carboxylic acids or amines can be sluggish, requiring more potent activating agents to achieve high yields.[4][9][10] The selection of an appropriate coupling reagent and reaction conditions is therefore critical to overcome potential reactivity challenges and minimize side reactions.

Core Methodologies: Carbodiimide vs. Onium Salt Reagents

Two major classes of coupling reagents dominate the landscape of amide synthesis: carbodiimides and onium salts. Each class operates via a distinct activation mechanism, offering a unique profile of reactivity, cost, and byproduct management.

Protocol I: Carbodiimide-Mediated Coupling using EDC and HOBt

The combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with an additive like 1-Hydroxybenzotriazole (HOBt) is a robust and economical choice for many standard amide couplings.[11] EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6] However, this intermediate can be unstable and prone to racemization or rearrangement into an unreactive N-acylurea byproduct. The role of HOBt is crucial: it rapidly traps the O-acylisourea to form a more stable HOBt-ester, which is still highly reactive towards the amine but less susceptible to side reactions.[12][13][14] A key advantage of EDC is that its corresponding urea byproduct is water-soluble, greatly simplifying purification via aqueous work-up.[11]

Materials:

  • 5-bromo-1H-indole-2-carboxylic acid (1.0 eq.)

  • Amine (1.1 - 1.2 eq.)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq.)

  • HOBt (1-Hydroxybenzotriazole) (1.2 eq.)

  • Base (e.g., N,N-Diisopropylethylamine, DIPEA, or Triethylamine, TEA) (2.0 - 3.0 eq.)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF, or Dichloromethane, DCM)

  • Standard work-up and purification reagents.

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromo-1H-indole-2-carboxylic acid (1.0 eq.) and the desired amine (1.1 eq.).

  • Dissolve the starting materials in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Add HOBt (1.2 eq.) to the solution and stir until it dissolves.

  • If the amine starting material is a hydrochloride salt, add DIPEA (or TEA) (2.0-3.0 eq.) to neutralize the salt and the carboxylic acid. Stir for 5-10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) to the cooled solution in one portion.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

EDC_HOBt_Mechanism RCOOH Indole-COOH Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->Acylisourea + EDC EDC EDC EDC->Acylisourea HOBt_Ester HOBt Active Ester Acylisourea->HOBt_Ester + HOBt Urea EDC-Urea (Water-Soluble) Acylisourea->Urea Side Reaction (N-Acylurea) HOBt HOBt HOBt->HOBt_Ester Amide Indole-CONH-R' HOBt_Ester->Amide + R'-NH₂ HOBt_regen HOBt (regenerated) HOBt_Ester->HOBt_regen Amine R'-NH₂ Amine->Amide HOBt_regen->Amide

Caption: EDC/HOBt mediated amide coupling workflow.

Protocol II: Onium Salt-Mediated Coupling using HATU

Uronium/aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are among the most powerful and efficient coupling reagents available.[6][15] HATU reacts with the carboxylate anion to form a highly reactive OAt-active ester.[15][16][17] This reaction is extremely fast and efficient, often providing high yields in short reaction times, even for challenging substrates like sterically hindered or electron-deficient systems.[4][11] The reaction is typically performed in the presence of a non-nucleophilic base, such as DIPEA, to deprotonate the carboxylic acid.[18]

A critical consideration when using HATU is the potential for a side reaction where the amine directly reacts with HATU to form an unreactive guanidinium species.[19] To mitigate this, a "pre-activation" step is highly recommended, where the carboxylic acid, base, and HATU are stirred together for a short period before the amine is introduced.[19]

Materials:

  • 5-bromo-1H-indole-2-carboxylic acid (1.0 eq.)

  • Amine (1.1 - 1.2 eq.)

  • HATU (1.1 eq.)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 eq.)

  • Anhydrous solvent (e.g., DMF)

  • Standard work-up and purification reagents.

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add 5-bromo-1H-indole-2-carboxylic acid (1.0 eq.).

  • Dissolve the acid in anhydrous DMF to a concentration of approximately 0.1-0.2 M.

  • Add DIPEA (2.0 eq.) to the solution and stir for 2-5 minutes.

  • Pre-activation: Add HATU (1.1 eq.) to the mixture. Stir at room temperature for 15-30 minutes. The formation of the active ester may cause a slight color change.[8][19]

  • In a separate flask, dissolve the amine (1.1 eq.) in a small amount of anhydrous DMF. If the amine is a hydrochloride salt, add an additional equivalent of DIPEA (1.0 eq.).

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within a few hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. To facilitate removal of DMF and byproducts, wash the organic layer multiple times with 5% aqueous LiCl, followed by sequential washes with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography. Be aware that tetramethylurea, a byproduct, can sometimes be challenging to remove.[20]

// Nodes RCOO [label="Indole-COO⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; HATU [label="HATU", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base (DIPEA)", shape=none, fontcolor="#5F6368"]; RCOOH [label="Indole-COOH", shape=none, fontcolor="#202124"]; OAt_Ester [label="OAt Active Ester\n(Highly Reactive)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine [label="R'-NH₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amide [label="Indole-CONH-R'", fillcolor="#F1F3F4", fontcolor="#202124"]; TMU [label="Tetramethylurea\n(Byproduct)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; HOAt [label="HOAt (Byproduct)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RCOOH -> RCOO [label="+ Base", style=dashed, arrowhead=none]; Base -> RCOO; RCOO -> OAt_Ester [label="+ HATU"]; HATU -> OAt_Ester; OAt_Ester -> Amide [label="+ R'-NH₂"]; Amine -> Amide; HATU -> TMU [label="forms", style=dashed]; HATU -> HOAt [label="forms", style=dashed]; }

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions on the 5-Bromoindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The indole scaffold is a privileged structural motif, forming the core of numerous natural products, pharmaceuticals, and functional materials. Its functionalization is a cornerstone of medicinal chemistry, and modifications at the 5-position are a particularly effective strategy for modulating the biological and physicochemical properties of indole-based compounds. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, which enable the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2]

This guide provides an in-depth exploration of five key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille—as applied to the versatile and readily available 5-bromoindole scaffold. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible outcomes.

The Engine of Innovation: The Palladium Catalytic Cycle

At the heart of these transformations lies a general, powerful catalytic cycle.[3] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions. The cycle, driven by the palladium catalyst's ability to shuttle between Pd(0) and Pd(II) oxidation states, typically involves three key steps.[3][4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-bromine bond of 5-bromoindole. This step is often rate-limiting and forms a Pd(II) intermediate.[4][6]

  • Transmetalation or Migratory Insertion:

    • In reactions like Suzuki, Stille, and Sonogashira, an organometallic reagent transfers its organic group to the palladium center in a step called transmetalation.[4][6]

    • In the Heck reaction, an alkene coordinates to the palladium and then inserts into the Pd-C bond (migratory insertion).[5]

    • In the Buchwald-Hartwig amination, the amine coordinates to the palladium, and after deprotonation by a base, forms a palladium-amido complex.[1]

  • Reductive Elimination or β-Hydride Elimination:

    • In C-C and C-N coupling reactions, the two organic fragments on the palladium center couple and are expelled, forming the final product and regenerating the active Pd(0) catalyst.[4] This step is termed reductive elimination.

    • In the Heck reaction, a hydrogen atom from the alkene is eliminated (β-hydride elimination), forming the substituted alkene product and regenerating the Pd(0) catalyst.[5]

Core Components: The Pillars of a Successful Reaction

The success of any cross-coupling reaction hinges on the judicious selection of four key components:

  • Palladium Source/Precatalyst: While Pd(0) is the active catalyst, more stable and air-tolerant Pd(II) precursors like Palladium(II) acetate (Pd(OAc)₂) or pre-formed complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used.[7] Modern precatalysts, which readily form the active catalyst under reaction conditions, have also been developed to improve reliability.[8][9]

  • Ligands: This is arguably the most critical variable. Ligands, typically electron-rich phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium center, prevent the formation of inactive palladium black, and critically modulate the catalyst's reactivity and selectivity.[10][11] Bulky, electron-rich ligands often accelerate the oxidative addition and reductive elimination steps.[1][11]

  • Base: The base plays multiple roles. In Suzuki couplings, it activates the boronic acid for transmetalation.[12] In Heck and Sonogashira reactions, it neutralizes the hydrogen halide formed. In Buchwald-Hartwig aminations, it facilitates the deprotonation of the amine. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and organic amines (Et₃N).

  • Solvent: The solvent must solubilize the reactants and facilitate heat transfer. Aprotic polar solvents like Dimethoxyethane (DME), Tetrahydrofuran (THF), Dioxane, and Dimethylformamide (DMF) are common. Aqueous solvent mixtures are often used in Suzuki reactions.[7][13]

Visualization: The General Catalytic Cycle

General_Catalytic_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X (5-Bromoindole) PdII R-Pd(II)L_n-X (Aryl-Pd Complex) OxAdd->PdII Trans Transmetalation / Migratory Insertion PdII->Trans R'-M (Coupling Partner) PdII_R R-Pd(II)L_n-R' (Di-organic Complex) Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim Forms R-R' RedElim->Pd0 Suzuki_Cycle Pd0 Pd(0)L_2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Br Ar-Pd(II)L_2-Br OxAdd->PdII_Br Trans Transmetalation PdII_Br->Trans PdII_Ar Ar-Pd(II)L_2-Ar' Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product 5-Arylindole RedElim->Product ArBr 5-Bromoindole ArBr->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->Trans Heck_Cycle Pd0 Pd(0)L_2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Br Ar-Pd(II)L_2-Br OxAdd->PdII_Br Coord Alkene Coordination PdII_Br->Coord PdII_Alkene Ar-Pd(II)L_2(Alkene)-Br Coord->PdII_Alkene Insert Migratory Insertion PdII_Intermediate R-Pd(II)L_2-Br Insert->PdII_Intermediate PdII_Alkene->Insert BetaElim syn-β-Hydride Elimination PdII_Intermediate->BetaElim BetaElim->Pd0 + H-Base-Br Product Substituted Alkene BetaElim->Product ArBr 5-Bromoindole ArBr->OxAdd Alkene Alkene Alkene->Coord Base Base Base->BetaElim Experimental_Workflow start Start setup Reaction Setup Combine 5-bromoindole, coupling partner, and base in vessel. start->setup inert Inert Atmosphere Evacuate and backfill with Argon (3x). setup->inert catalyst Catalyst Addition Add degassed solvent and Pd catalyst/ligand solution. inert->catalyst reaction Reaction Heat and stir for specified time. Monitor by TLC/LC-MS. catalyst->reaction cooldown Cool to Room Temperature reaction->cooldown workup Aqueous Work-up Dilute with organic solvent and water/brine. cooldown->workup extract Extraction Separate layers and extract aqueous phase. workup->extract dry Drying & Concentration Dry combined organic layers over Na₂SO₄ and concentrate. extract->dry purify Purification Purify crude product by column chromatography. dry->purify end End (Pure Product) purify->end

References

Application Notes and Protocols for In Vitro Evaluation of Indole-2-Carboxamides as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Indole-2-Carboxamides in Oncology

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with significant biological activity.[1] Among these, indole-2-carboxamide derivatives have garnered substantial interest as a promising class of anticancer agents.[1] Preclinical studies have demonstrated their potent antiproliferative and pro-apoptotic effects across a spectrum of cancer cell lines.[2][3] The anticancer activity of these compounds is often attributed to their ability to modulate key signaling pathways integral to cancer cell proliferation, survival, and apoptosis.[1][2]

This comprehensive guide provides a detailed framework for the in vitro experimental design to rigorously test and characterize the anticancer properties of novel indole-2-carboxamide compounds. We will delve into a multi-faceted approach, beginning with broad-spectrum cell viability screening and progressing to in-depth mechanistic studies to elucidate the specific cellular and molecular targets. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust in vitro testing cascade for this promising class of molecules.

Experimental Workflow: A Strategic Approach to Characterization

A logical and sequential experimental workflow is paramount for the efficient and comprehensive evaluation of indole-2-carboxamides. The proposed workflow, depicted below, initiates with a primary screen to assess the cytotoxic and antiproliferative effects of the compounds on a panel of cancer cell lines. Promising candidates are then subjected to secondary assays to investigate their impact on apoptosis and the cell cycle. Finally, tertiary mechanistic studies are employed to identify the specific signaling pathways and molecular targets modulated by the compounds.

experimental_workflow cluster_primary_screening Primary Screening cluster_secondary_assays Secondary Assays cluster_tertiary_studies Tertiary Mechanistic Studies viability Cell Viability/Cytotoxicity Assay (MTT) apoptosis Apoptosis Assay (Annexin V/PI Staining) viability->apoptosis Identify potent compounds cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) apoptosis->cell_cycle Confirm apoptosis induction western_blot Western Blot Analysis cell_cycle->western_blot Investigate molecular mechanisms kinase_assay Kinase Inhibition Assays western_blot->kinase_assay Validate specific kinase inhibition

Figure 1: A tiered experimental workflow for the in vitro characterization of indole-2-carboxamides.

Part 1: Primary Screening - Assessing Antiproliferative Activity

The initial step in evaluating a novel compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a robust, colorimetric, and widely adopted method for this purpose.[4]

Scientific Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells. This assay allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for quantifying the potency of a compound.

Recommended Cell Lines

The choice of cell lines is critical and should be guided by the known or hypothesized targets of indole-2-carboxamides. Based on existing literature, this class of compounds has shown activity against cancers with dysregulated kinase signaling. Therefore, a panel of cell lines with well-characterized genetic backgrounds is recommended.

Cell LineCancer TypeKey CharacteristicsReference
A549 Non-Small Cell Lung CancerEGFR wild-type, KRAS mutant[5]
MCF-7 Breast AdenocarcinomaEstrogen receptor (ER)-positive, HER2-negative[6][7][8]
U-87 MG GlioblastomaEpithelial-like morphology[9][10]
PC-3 Prostate CancerAndrogen receptor (AR)-negativeN/A
HCT116 Colorectal CarcinomaKRAS mutantN/A
Protocol: MTT Cell Viability Assay

Materials:

  • Indole-2-carboxamide compounds

  • Selected cancer cell lines

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)[4]

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indole-2-carboxamide compounds in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and an untreated control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Part 2: Secondary Assays - Investigating the Mode of Cell Death

Once the antiproliferative activity of the indole-2-carboxamides has been established, the next crucial step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism of action for many anticancer drugs.

Scientific Rationale

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a widely used method to detect and differentiate between apoptotic and necrotic cells.[6][10] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[10] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Indole-2-carboxamide compounds

  • Selected cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the indole-2-carboxamide compounds at their IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[7]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Live cells

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Part 3: Tertiary Mechanistic Studies - Unraveling the Signaling Pathways

To gain a deeper understanding of the mechanism of action, it is essential to investigate the molecular pathways affected by the indole-2-carboxamides. Western blotting is a powerful technique to analyze the expression and phosphorylation status of key proteins involved in cancer-related signaling cascades.[2]

Scientific Rationale

Many indole-2-carboxamides have been reported to inhibit protein kinases that are crucial for cancer cell survival and proliferation, such as EGFR, AKT, and ERK.[1] Furthermore, their pro-apoptotic effects are often mediated by the modulation of the Bcl-2 family of proteins and the activation of caspases. Western blot analysis allows for the quantification of changes in the levels of these proteins and their phosphorylated (activated) forms upon compound treatment.

Key Signaling Pathways and Target Proteins

signaling_pathways cluster_proliferation Proliferation & Survival Pathways cluster_apoptosis Apoptosis Pathway EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Bax Bax CytochromeC Cytochrome c Bax->CytochromeC Bcl2 Bcl-2 Bcl2->Bax Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Indole2Carboxamide Indole-2-Carboxamide Indole2Carboxamide->EGFR Inhibition Indole2Carboxamide->Bax Upregulation Indole2Carboxamide->Bcl2 Downregulation

Figure 2: Key signaling pathways potentially modulated by indole-2-carboxamides.

Recommended Antibodies for Western Blot Analysis
Target ProteinSupplier (Example)Catalog # (Example)Dilution
Phospho-EGFR (Tyr1068) Cell Signaling Technology#37771:1000
EGFR Cell Signaling Technology#42671:1000
Phospho-Akt (Ser473) Cell Signaling Technology#40601:2000
Akt Cell Signaling Technology#92721:1000
Phospho-p44/42 MAPK (Erk1/2) Cell Signaling Technology#43701:2000
p44/42 MAPK (Erk1/2) Cell Signaling Technology#91021:1000
Bcl-2 Thermo Fisher ScientificBMS10281:500
Bax Cell Signaling Technology#27721:1000
Cleaved Caspase-3 Cell Signaling Technology#96641:1000
β-Actin (Loading Control) Cell Signaling Technology#49701:1000
Protocol: Western Blot Analysis

Materials:

  • Indole-2-carboxamide compounds

  • Selected cancer cell lines

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the indole-2-carboxamide compounds at their IC50 concentrations for various time points (e.g., 6, 12, 24 hours). Lyse the cells in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[12]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control (e-actin). Compare the levels of phosphorylated and total proteins between treated and untreated samples.

Conclusion: A Pathway to Novel Cancer Therapeutics

The in vitro experimental framework detailed in these application notes provides a comprehensive and systematic approach to characterizing the anticancer potential of novel indole-2-carboxamide derivatives. By progressing from broad-based screening to detailed mechanistic studies, researchers can effectively identify potent compounds and elucidate their mechanisms of action. This rigorous preclinical evaluation is an indispensable step in the journey of translating promising chemical entities into effective and targeted cancer therapies. The insights gained from these in vitro studies will be instrumental in guiding further in vivo efficacy studies and ultimately, clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. This document provides in-depth technical guidance, troubleshooting in a question-and-answer format, and detailed experimental protocols.

Introduction

5-Bromo-1H-indole-2-carboxylic acid is a crucial intermediate in the synthesis of a wide array of biologically active molecules, including pharmaceuticals.[1][2] Its synthesis, most commonly achieved via the Fischer indole synthesis or the Japp-Klingemann reaction followed by cyclization, can present several challenges that may lead to diminished yields and the formation of impurities.[3][4] This guide will address these challenges head-on, providing practical solutions grounded in chemical principles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 5-bromo-1H-indole-2-carboxylic acid.

Issue 1: Low Yield in the Fischer Indole Synthesis

Question: I am attempting to synthesize ethyl 5-bromo-1H-indole-2-carboxylate via the Fischer indole synthesis from 4-bromophenylhydrazine and ethyl pyruvate, but my yields are consistently low. What are the likely causes and how can I improve the yield?

Answer: Low yields in the Fischer indole synthesis are a common problem and can stem from several factors. The key is to systematically evaluate your reaction conditions.[5][6]

  • Causality and Optimization:

    • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are used.[6][7] The acidity of the medium influences the rate of the key[7][7]-sigmatropic rearrangement.[8] For this specific synthesis, polyphosphoric acid (PPA) is often an effective catalyst.[7] It is advisable to screen a few catalysts to find the optimal one for your setup.

    • Reaction Temperature and Time: This reaction often requires elevated temperatures to overcome the activation energy of the rearrangement step.[5] However, excessive heat or prolonged reaction times can lead to degradation of the starting materials or the product. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal balance. Microwave-assisted synthesis has been shown to reduce reaction times and, in some cases, improve yields.[5]

    • Solvent Selection: The polarity of the solvent can impact the reaction. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetic acid are frequently employed.[5] In some instances, running the reaction neat (without a solvent) can be effective.

    • One-Pot Procedure: To minimize loss of material during transfers, consider a one-pot synthesis where the formation of the 4-bromophenylhydrazone from 4-bromophenylhydrazine and ethyl pyruvate and the subsequent indolization occur in the same vessel without isolating the hydrazone intermediate.[5]

Issue 2: Formation of Multiple Byproducts

Question: My TLC plate shows multiple spots in addition to my desired product. What are the common side reactions, and how can I suppress them?

Answer: The formation of byproducts is a frequent challenge. Understanding the potential side reactions is key to mitigating them.

  • Common Side Reactions and Solutions:

    • Incomplete Cyclization: The hydrazone intermediate may not fully convert to the indole. This can be addressed by ensuring a sufficient amount and strength of the acid catalyst and by optimizing the reaction temperature and time.[5]

    • Rearrangement to Undesired Isomers: If an unsymmetrical ketone is used, two different enamines can form, leading to a mixture of indole isomers.[6] For the synthesis of 5-bromo-1H-indole-2-carboxylic acid, starting with ethyl pyruvate ensures the formation of the desired 2-carboxyindole.

    • Degradation: Indoles can be sensitive to strongly acidic conditions and high temperatures.[9] Minimizing reaction time and using the mildest effective acid catalyst can reduce degradation.

    • Oxidative Side Reactions: For substrates that are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[5]

Issue 3: Difficulties in the Hydrolysis of Ethyl 5-Bromo-1H-indole-2-carboxylate

Question: I have successfully synthesized the ethyl ester, but I am struggling with the final hydrolysis step to obtain 5-bromo-1H-indole-2-carboxylic acid. The reaction is either incomplete or I get a low yield of the final product.

Answer: The hydrolysis of the ester is a critical final step. Incomplete hydrolysis or side reactions can significantly lower your overall yield.

  • Troubleshooting the Hydrolysis:

    • Incomplete Reaction: Ensure you are using a sufficient excess of the base (e.g., NaOH or KOH) and that the reaction is heated to reflux for an adequate amount of time. A common procedure involves dissolving the ester in a mixture of methanol and water, followed by refluxing with a base.[10][11]

    • Decarboxylation: Indole-2-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures in acidic or basic conditions.[12] After hydrolysis, it is crucial to carefully neutralize the reaction mixture to precipitate the carboxylic acid. Overly acidic conditions during workup should be avoided. A typical procedure involves cooling the reaction mixture after hydrolysis and then acidifying to a pH of 3-4 with a dilute acid like 10% HCl to precipitate the product.[10][11]

    • Purification: The crude 5-bromo-1H-indole-2-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Frequently Asked Questions (FAQs)

Q1: Which is the better starting point for the synthesis: the Japp-Klingemann reaction or the Fischer indole synthesis?

A1: Both routes are viable. The Japp-Klingemann reaction followed by Fischer indole cyclization is a powerful two-step sequence.[3][4] It involves the reaction of a diazonium salt (from 4-bromoaniline) with a β-ketoester (like ethyl 2-methylacetoacetate) to form a hydrazone, which is then cyclized.[4] The direct Fischer indole synthesis from 4-bromophenylhydrazine and a pyruvate is more direct.[7] The choice often depends on the availability and cost of the starting materials. The Japp-Klingemann route offers flexibility in the β-ketoester component.

Q2: What is a reliable method for purifying the final product?

A2: For the final 5-bromo-1H-indole-2-carboxylic acid, recrystallization is often effective. If significant impurities are present, column chromatography can be used, although it is less common for the final carboxylic acid. An acid-base extraction can also be employed to separate the acidic product from neutral impurities.[5] For the intermediate, ethyl 5-bromo-1H-indole-2-carboxylate, silica gel column chromatography is a standard purification method.[13]

Q3: Can I use a different starting ketone instead of ethyl pyruvate in the Fischer indole synthesis?

A3: Yes, but it will result in a different substituent at the 2-position of the indole. The use of ethyl pyruvate is what leads to the desired 2-carboxylic acid ester. If, for example, you were to use acetone, the product would be 5-bromo-2-methyl-1H-indole.[14]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-Bromo-1H-indole-2-carboxylate via Fischer Indole Synthesis

This protocol is a representative procedure and may require optimization for your specific laboratory conditions.

  • Hydrazone Formation (One-Pot):

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromophenylhydrazine hydrochloride (1.0 eq) in ethanol.

    • Add ethyl pyruvate (1.1 eq) to the solution.

    • Stir the mixture at room temperature for 1 hour.

  • Indolization:

    • To the mixture from the previous step, carefully add the acid catalyst. A common choice is polyphosphoric acid (PPA), which can be heated to around 100°C before the addition of the hydrazone mixture.[5] Alternatively, a Lewis acid like zinc chloride (1.2 eq) can be added directly to the ethanolic mixture.[14]

    • Heat the reaction mixture to reflux. The optimal temperature will depend on the chosen catalyst and solvent.[1][5]

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If PPA was used, pour the mixture onto crushed ice.[5]

    • Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.[13]

Protocol 2: Hydrolysis to 5-Bromo-1H-indole-2-carboxylic acid

  • Saponification:

    • Dissolve the purified ethyl 5-bromo-1H-indole-2-carboxylate (1.0 eq) in a mixture of methanol and water.[10]

    • Add a solution of sodium hydroxide (e.g., 2-3 eq in water).

    • Heat the mixture to reflux for 30 minutes to 2 hours, monitoring the disappearance of the starting material by TLC.[10]

  • Work-up and Isolation:

    • Cool the reaction mixture to approximately 40°C.[10]

    • Slowly add 10% aqueous hydrochloric acid to adjust the pH to 3-4.[10]

    • The product will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • The product can be further purified by recrystallization from a suitable solvent if necessary.

Data Presentation

Table 1: Influence of Acid Catalyst on Fischer Indole Synthesis Yield (Representative Data)

CatalystSolventTemperature (°C)Typical Yield (%)Reference
Polyphosphoric Acid (PPA)Neat100-160Good to Excellent[5]
Zinc Chloride (ZnCl₂)EthanolRefluxModerate to Good[14]
p-Toluenesulfonic AcidAcetic AcidRefluxModerate to Good[6]
Sulfuric Acid (H₂SO₄)EthanolRefluxVariable[6]

Note: Yields are highly dependent on the specific reaction conditions and substrates.

Visualizations

Diagram 1: Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis cluster_hydrazone Hydrazone Formation cluster_cyclization Acid-Catalyzed Cyclization 4-Bromophenylhydrazine 4-Bromophenylhydrazine Hydrazone Hydrazone 4-Bromophenylhydrazine->Hydrazone + Ethyl Pyruvate - H₂O Ethyl_Pyruvate Ethyl Pyruvate Ethyl_Pyruvate->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement H⁺ Cyclized_Intermediate Cyclized Intermediate Rearrangement->Cyclized_Intermediate Aromatization Indole_Ester Ethyl 5-Bromo-1H- indole-2-carboxylate Cyclized_Intermediate->Indole_Ester - NH₃

Caption: Mechanism of the Fischer Indole Synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Review Acid Catalyst Start->Check_Catalyst Check_Temp Evaluate Reaction Temperature Check_Catalyst->Check_Temp Optimal Optimize_Catalyst Screen Different Catalysts (e.g., PPA, ZnCl₂) Check_Catalyst->Optimize_Catalyst Suboptimal? Check_Purity Assess Starting Material Purity Check_Temp->Check_Purity Optimal Optimize_Temp Adjust Temperature (Monitor by TLC) Check_Temp->Optimize_Temp Too Low/High? Purify_Reagents Purify/Use Fresh Reagents Check_Purity->Purify_Reagents Impure? Improved_Yield Yield Improved Check_Purity->Improved_Yield Pure Optimize_Catalyst->Improved_Yield Optimize_Temp->Improved_Yield Purify_Reagents->Improved_Yield

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Troubleshooting Incomplete Hydrolysis of Ethyl 5-Bromoindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the hydrolysis of ethyl 5-bromoindole-2-carboxylate. This resource, designed for chemists and drug development professionals, provides in-depth troubleshooting advice in a direct question-and-answer format. As Senior Application Scientists, our goal is to move beyond simple procedural lists and explain the underlying chemical principles to empower you to solve challenges in your synthesis.

Frequently Asked Questions (FAQs)
Q1: My hydrolysis of ethyl 5-bromoindole-2-carboxylate is stalling, with significant starting material remaining. What are the primary causes?

This is a common issue. The incomplete saponification of ethyl 5-bromoindole-2-carboxylate can typically be attributed to several factors:

  • Insufficient Base: The hydrolysis is a stoichiometric reaction. You need at least one equivalent of hydroxide (e.g., from NaOH or KOH) to react with the ester and another to deprotonate the indole N-H, which is acidic. Therefore, using at least 2.5-3 equivalents of the base is a standard starting point to ensure a sufficient excess to drive the reaction forward.

  • Low Reaction Temperature: Like most reactions, the rate of hydrolysis is temperature-dependent. If you are running the reaction at room temperature, it may be kinetically slow. Refluxing the reaction mixture is a common strategy to increase the rate.

  • Poor Solubility: The starting material, ethyl 5-bromoindole-2-carboxylate, has poor solubility in purely aqueous solutions. If the ester is not properly dissolved, the reaction becomes a heterogeneous mixture, and the rate of hydrolysis will be severely limited by the diffusion of the ester into the aqueous phase where the hydroxide ions are. Using a co-solvent like ethanol, methanol, or tetrahydrofuran (THF) is crucial to create a homogeneous solution.

  • Insufficient Reaction Time: Hydrolysis of this substrate can be slower than anticipated. It is essential to monitor the reaction properly (see Q3) and allow sufficient time for it to go to completion, which can sometimes be up to 12-24 hours.

Q2: I've tried increasing the temperature and time, but the reaction is still incomplete. How can I adjust my reaction conditions to force the hydrolysis to completion?

When standard conditions fail, more "forcing" conditions may be necessary. However, this must be balanced against the risk of side reactions.

The primary lever to pull is the solvent system and temperature. A common and effective solvent system is a mixture of ethanol and water. Ethanol ensures the solubility of the organic ester, while water is required for the hydroxide ions.

Recommended Protocol for Forcing Conditions:

  • Solvent & Reagent Setup: In a round-bottom flask, dissolve the ethyl 5-bromoindole-2-carboxylate (1.0 eq) in a 2:1 mixture of ethanol and water (e.g., 10 mL of solvent per gram of substrate).

  • Base Addition: Add potassium hydroxide (KOH, 3.0-5.0 eq) to the solution. KOH is often preferred over NaOH due to the slightly better solubility of potassium carboxylates.

  • Heating: Heat the mixture to reflux (approximately 80-90°C) and maintain this temperature.

  • Monitoring: Monitor the reaction progress every 2-4 hours using Thin Layer Chromatography (TLC) (see Q3 for details).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature and then place it in an ice bath.

  • Acidification: Slowly and carefully acidify the reaction mixture to a pH of ~2-3 using a cold, dilute acid like 1M HCl. The product, 5-bromoindole-2-carboxylic acid, will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash it with cold water to remove inorganic salts, and then dry it under a vacuum.

The table below summarizes typical conditions for this hydrolysis.

Condition Standard Forcing Rationale
Base NaOH (2.5 eq)KOH (3.0-5.0 eq)Increased excess of base drives the equilibrium. KOH can offer solubility benefits.
Solvent EtOH/H₂O (1:1)EtOH/H₂O (2:1) or THF/H₂OHigher organic content improves substrate solubility.
Temperature 60°CReflux (~85°C)Increases reaction rate according to Arrhenius equation.
Time 8-12 h12-24 hAllows slow reactions to reach completion.
Q3: How can I effectively monitor the reaction's progress to avoid premature work-up or unnecessary heating?

Proper reaction monitoring is critical for success and is best accomplished using Thin Layer Chromatography (TLC).

Step-by-Step TLC Monitoring Protocol:

  • Prepare TLC Plate: Use a standard silica gel TLC plate.

  • Spotting:

    • Lane 1 (Reference): Spot a dilute solution of your starting material, ethyl 5-bromoindole-2-carboxylate.

    • Lane 2 (Reaction): Carefully take a small aliquot from the reaction mixture using a capillary tube. Quench this aliquot in a small vial containing a bit of dilute HCl and ethyl acetate. Shake well, and then spot the organic (top) layer. This neutralizes the base and extracts the organic components for analysis.

  • Elution: Develop the plate in a suitable solvent system. A good starting point is a mixture of Hexanes and Ethyl Acetate (e.g., 7:3 or 1:1 v/v).

  • Visualization: Visualize the plate under a UV lamp (254 nm).

    • The starting ester will appear as a higher-running spot (less polar).

    • The product carboxylic acid will be much more polar and will either stay on the baseline or have a very low Rf value.

  • Interpretation: The reaction is complete when the spot corresponding to the starting material in the reaction lane has completely disappeared.

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// Edges start -> check_conditions; check_conditions -> increase_base [label="No"]; check_conditions -> increase_temp [label="No"]; check_conditions -> change_solvent [label="No"]; increase_base -> monitor_tlc; increase_temp -> monitor_tlc; change_solvent -> monitor_tlc; check_conditions -> monitor_tlc [label="Yes"]; monitor_tlc -> is_complete; is_complete -> workup [label="Yes"]; is_complete -> side_reaction [label="No, and\nno change"]; side_reaction -> increase_temp [label="No side products,\nincrease forcing"]; workup -> end; } caption: Troubleshooting workflow for incomplete hydrolysis.

Q4: I see the starting material being consumed, but a new, non-polar spot is appearing on my TLC. What is happening?

This observation strongly suggests the formation of a side product. The most likely culprit under these conditions is the decarboxylation of the desired product, 5-bromoindole-2-carboxylic acid, to form 5-bromoindole.

This side reaction is particularly favored at high temperatures in either acidic or basic conditions. The carboxylic acid product, once formed, can lose carbon dioxide to yield the simpler indole. Since 5-bromoindole lacks the polar carboxylic acid group, it will have a much higher Rf value on a TLC plate, often similar to or even higher than the starting ester.

How to Minimize Decarboxylation:

  • Avoid Excessive Heating: Do not heat the reaction for an unnecessarily long time after the starting material has been consumed. Use TLC monitoring to determine the endpoint accurately.

  • Moderate Temperature: If possible, try to run the reaction at the lowest temperature that still provides a reasonable reaction rate. A temperature of 80°C is often sufficient without needing a full, vigorous reflux.

  • Careful Work-up: Do not let the reaction mixture sit for extended periods after acidification, especially if it is still warm. Proceed with filtration as soon as the product has fully precipitated in the cold.

// Nodes for Main Reaction ester [label="Ethyl 5-bromoindole-2-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; carboxylate [label="5-bromoindole-2-carboxylate (salt)", fillcolor="#F1F3F4", fontcolor="#202124"]; acid [label="5-bromoindole-2-carboxylic acid\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Node for Side Reaction decarboxylated [label="5-bromoindole\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for structure invis1 [style=invis, width=0]; invis2 [style=invis, width=0];

// Edges ester -> carboxylate [label="1. KOH, EtOH/H₂O\n2. Reflux", color="#4285F4", fontcolor="#4285F4"]; carboxylate -> acid [label="3. HCl (aq)", color="#4285F4", fontcolor="#4285F4"];

// Side Reaction Path acid -> invis1 [dir=none, minlen=2]; invis1 -> decarboxylated [label="Heat (Δ)\n-CO₂", color="#EA4335", fontcolor="#EA4335"]; } caption: Reaction pathway showing desired hydrolysis and potential side reaction.

Stability and degradation of 5-bromo-1H-indole-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-1H-indole-2-carboxylic Acid

A Guide to Ensuring Stability and Mitigating Degradation in Experimental Solutions

Welcome to the technical support center for 5-bromo-1H-indole-2-carboxylic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth answers to common questions regarding the stability and handling of this compound in solution. As Senior Application Scientists, we have compiled this information to help you anticipate and troubleshoot potential challenges in your experiments, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Solution Preparation and Storage

Question 1: I've just dissolved my 5-bromo-1H-indole-2-carboxylic acid, and the solution has a slight yellow tint. Is this normal?

Yes, a faint yellow to light orange coloration in solution is often observed and is generally not indicative of significant degradation, especially if the solid material itself had a similar off-white to light yellow appearance.[1] The indole scaffold can be susceptible to minor levels of oxidation, which can produce colored byproducts. However, a rapid or dark change in color upon dissolution or during storage suggests that degradation is occurring. It is crucial to use high-purity solvents and to prepare solutions fresh whenever possible.

Question 2: What are the recommended storage conditions for solutions of 5-bromo-1H-indole-2-carboxylic acid?

For optimal stability, solutions should be stored at -20°C and protected from light.[2][3] The indole ring is known to be sensitive to both light and temperature, which can accelerate oxidative and other degradation pathways. For short-term storage (e.g., during the course of a multi-day experiment), refrigeration at 2-8°C may be acceptable, but this should be validated for your specific application. Always use amber vials or wrap containers in aluminum foil to minimize light exposure.

Question 3: Which solvents are best for dissolving 5-bromo-1H-indole-2-carboxylic acid to ensure stability?

5-Bromo-1H-indole-2-carboxylic acid is soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] While these are common solvents for creating stock solutions, it's important to be aware that DMSO can be hygroscopic and may contain peroxide impurities that can promote oxidation. Using anhydrous, high-purity DMSO is recommended. For aqueous buffers, the pH of the solution will significantly impact both solubility and stability (see Section 2).

Section 2: Understanding and Preventing Degradation

Question 4: My analytical results are inconsistent. Could my compound be degrading in my aqueous buffer? What are the likely degradation pathways?

Inconsistent results are a classic sign of compound instability. 5-Bromo-1H-indole-2-carboxylic acid, like other indole derivatives, is susceptible to several modes of degradation in solution, primarily oxidation and pH-dependent hydrolysis.

The indole ring is electron-rich and prone to oxidation. The primary degradation pathway likely involves oxidation of the pyrrole ring to form hydroxylated intermediates, which can then be further oxidized.[4][5][6] Based on studies of the parent indole molecule, key degradation products can include bromo-substituted versions of indoxyl, isatin, and ultimately, ring-opening to form derivatives of anthranilic acid.[4][5]

The following diagram illustrates a plausible oxidative degradation pathway for the indole core:

graph DegradationPathway { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.7, color="#5F6368"];

Indole [label="5-Bromo-1H-indole-\n2-carboxylic acid"]; Indoxyl [label="5-Bromo-3-hydroxy-1H-indole-\n2-carboxylic acid (Indoxyl derivative)"]; Isatin [label="5-Bromo-1H-indole-\n2,3-dione (Isatin derivative)"]; RingOpening [label="2-Amino-5-bromobenzoic\n acid derivative (Ring-opened)"];

Indole -> Indoxyl [label="Oxidation"]; Indoxyl -> Isatin [label="Further\nOxidation"]; Isatin -> RingOpening [label="Hydrolysis/\nOxidation"]; }

Caption: Plausible oxidative degradation pathway of the indole core.

Question 5: How does pH affect the stability of 5-bromo-1H-indole-2-carboxylic acid in aqueous solutions?

The pH of an aqueous solution is a critical factor in the stability of this compound. Both acidic and basic conditions can catalyze degradation.[7]

  • Acidic Conditions (pH < 4): The indole nitrogen can be protonated, which may increase susceptibility to certain hydrolytic reactions. More importantly, acidic conditions can accelerate the dimerization or polymerization of indole derivatives, leading to insoluble materials and a loss of the desired compound.

  • Neutral Conditions (pH 6-7.5): This is generally the pH range where the compound is most stable, although oxidative degradation can still occur.

  • Basic Conditions (pH > 8): In basic solutions, the carboxylic acid group will be deprotonated, increasing aqueous solubility. However, the indole ring can become more susceptible to oxidation at higher pH values.

It is crucial to buffer your solutions appropriately and to determine the optimal pH range for your specific experimental conditions through stability studies.

Question 6: I suspect my compound is degrading due to light exposure in the lab. How can I confirm this and prevent it?

Photodegradation is a significant risk for indole-containing compounds.[2][8] You can confirm photosensitivity by conducting a simple forced degradation study (see protocol below). To prevent photodegradation:

  • Work in low-light conditions when handling solutions.

  • Use amber glass vials or opaque tubes for sample preparation and storage.

  • Protect solutions on the benchtop by wrapping containers in aluminum foil.

  • If your experimental setup involves prolonged light exposure (e.g., in a plate reader), include a "dark" control to assess the extent of photodegradation.

Troubleshooting Guide: A Workflow for Stability Issues

If you suspect degradation of your 5-bromo-1H-indole-2-carboxylic acid solution, follow this logical troubleshooting workflow:

graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.7, color="#4285F4"];

Start [label="Inconsistent Results or\nVisual Change in Solution", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckStorage [label="1. Verify Storage Conditions\n(-20°C, Protected from Light?)"]; CheckPrep [label="2. Review Solution Preparation\n(Freshly prepared? High-purity solvent?)"]; ForcedDeg [label="3. Perform Forced Degradation Study\n(See Protocol Below)"]; HPLC [label="4. Develop Stability-Indicating\nHPLC Method"]; Analyze [label="5. Analyze Stressed Samples vs. Control"]; Identify [label="Degradation Confirmed?", shape=diamond, fillcolor="#FBBC05"]; Optimize [label="6. Optimize Conditions\n(Adjust pH, limit light/temp exposure)"]; End [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reassess [label="Re-evaluate Experiment/\nSynthesize Fresh Material", fillcolor="#F1F3F4"];

Start -> CheckStorage; CheckStorage -> CheckPrep; CheckPrep -> ForcedDeg; ForcedDeg -> HPLC; HPLC -> Analyze; Analyze -> Identify; Identify -> Optimize [label="Yes"]; Identify -> Reassess [label="No"]; Optimize -> End; }

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradants and to develop a stability-indicating analytical method.[8][9]

Objective: To generate degradation products of 5-bromo-1H-indole-2-carboxylic acid under various stress conditions.

Materials:

  • 5-bromo-1H-indole-2-carboxylic acid

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 5-bromo-1H-indole-2-carboxylic acid in a suitable organic solvent (e.g., methanol).

  • Set up Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in separate vials.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Dilute with a 50:50 mixture of methanol and water. Incubate at 80°C for 48 hours.

    • Photodegradation: Dilute with a 50:50 mixture of methanol and water. Expose the solution in a clear vial to a photostability chamber (ICH Q1B conditions) or direct sunlight for 24 hours. Keep a control sample wrapped in foil.

    • Control: Dilute with a 50:50 mixture of methanol and water. Keep at room temperature, protected from light.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by HPLC, comparing the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation of the parent compound.[8]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent 5-bromo-1H-indole-2-carboxylic acid from its degradation products.[10]

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Use a gradient elution to effectively separate compounds with different polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program (Example):

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Detection: Use a UV detector set at the λmax of 5-bromo-1H-indole-2-carboxylic acid (approximately 290-300 nm, to be determined empirically).

  • Method Validation: Inject the samples from the forced degradation study. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main compound peak (resolution > 1.5).

Data Summary

The following table provides illustrative data on the stability of 5-bromo-1H-indole-2-carboxylic acid under various conditions. Note that this is representative data based on the known behavior of indole derivatives and should be confirmed by your own experiments.

Stress ConditionTemperatureDuration% Degradation (Illustrative)Primary Degradation Products (Predicted)
0.1 M HCl60°C24 h5-10%Minor hydrolysis/dimerization products
0.1 M NaOH60°C24 h10-15%Oxidative and ring-opened products
3% H₂O₂25°C24 h15-20%Oxidized indole derivatives (e.g., isatin)
Heat80°C48 h5-8%Oxidative products
Light (ICH)25°C24 h10-20%Photolytic oxidation products

References

Technical Support Center: Synthesis and Handling of Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Unwanted Decarboxylation

Welcome to our technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who work with indole-2-carboxylic acids. These heterocycles are invaluable building blocks in the synthesis of pharmaceuticals, including antiviral and anticancer agents[1][2]. However, their utility is often challenged by a significant chemical instability: a propensity to undergo decarboxylation, leading to loss of the C2-carboxyl group, reduced yields, and purification difficulties.

This document provides an in-depth analysis of the causes of decarboxylation and offers field-proven troubleshooting guides and preventative protocols to ensure the successful synthesis, manipulation, and storage of these critical compounds.

Part 1: Understanding the Problem - Why Decarboxylation Occurs

This section addresses the fundamental chemical principles driving the degradation of indole-2-carboxylic acids.

Q1: What is decarboxylation and why are indole-2-carboxylic acids so susceptible to it?

A: Decarboxylation is a chemical reaction in which a carboxyl group (-COOH) is removed from a molecule, releasing carbon dioxide (CO₂). Indole-2-carboxylic acids are particularly prone to this reaction due to the electronic nature of the indole ring system. The nitrogen atom's lone pair of electrons can participate in the resonance stabilization of a protonated intermediate at the C3 position. This facilitates the cleavage of the C2-carbon bond, leading to the loss of CO₂ and the formation of indole. The reaction is often initiated by heat or acid[3][4]. Heating the acid above its melting point (typically 202-206°C) is a known method to intentionally cause decarboxylation[4].

Decarboxylation_Mechanism cluster_0 Acid-Catalyzed Decarboxylation Pathway IndoleAcid Indole-2-Carboxylic Acid Protonation Protonation at C3 (Acidic Conditions) IndoleAcid->Protonation + H⁺ Intermediate Stabilized Intermediate Protonation->Intermediate Resonance Decarboxylation C-C Bond Cleavage (Rate-Determining Step) Intermediate->Decarboxylation Heat (Δ) Products Indole + CO₂ + H⁺ Decarboxylation->Products

Caption: Proposed mechanism for acid-catalyzed decarboxylation.

Q2: What specific experimental conditions promote the decarboxylation of indole-2-carboxylic acids?

A: Several common laboratory conditions can inadvertently trigger or accelerate decarboxylation. Awareness of these factors is the first step toward prevention.

ConditionCausality & ExplanationCommon Occurrence
High Temperature Provides the necessary activation energy for the C-C bond cleavage. Decarboxylation is often performed intentionally at temperatures of 150-300°C[5].Refluxing in high-boiling solvents (e.g., DMF, NMP, quinoline), distillations, or reactions requiring significant thermal input.
Strongly Acidic pH The reaction is catalyzed by acid, which protonates the indole ring and facilitates the formation of a reactive intermediate that readily loses CO₂[3][6].Acid-catalyzed reactions (e.g., esterification with excess strong acid), acidic workups, or purification via chromatography on un-neutralized silica gel.
Transition Metal Catalysts Certain metals, particularly copper (e.g., Cu₂O, copper chromite), are known to catalyze decarboxylation, often in high-boiling solvents like quinoline[7][8][9].Decarboxylative coupling reactions where the goal is to form a new bond at the C2 position after removing the carboxyl group.

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and solve decarboxylation issues encountered during your experiments.

Q1: My reaction yield is very low, and my main isolated product is indole (or a substituted indole) instead of the expected carboxylic acid. What went wrong?

A: This is a classic symptom of unintended decarboxylation. The reaction conditions were likely too harsh for the free carboxylic acid to survive. To diagnose the specific cause, follow this troubleshooting workflow.

Caption: Troubleshooting workflow for decarboxylation issues.

Q2: I protected my acid as an ethyl ester, but it decarboxylated during the final hydrolysis step. How can I safely deprotect it?

A: Saponification (ester hydrolysis) under harsh conditions (e.g., high concentration of NaOH at reflux) can still lead to decarboxylation of the resulting carboxylate salt upon workup. The key is to use milder conditions.

Recommended Protocol: Mild Ester Hydrolysis

  • Dissolve the indole-2-carboxylate ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Add a slight excess (1.5 - 3 equivalents) of lithium hydroxide (LiOH) or sodium hydroxide (NaOH)[5].

  • Stir the reaction at room temperature until TLC or LCMS analysis shows complete consumption of the starting material (typically 2-6 hours). Gentle warming (e.g., to 40°C) can be used if the reaction is sluggish.

  • Cool the reaction mixture in an ice bath to 0°C.

  • Slowly acidify the mixture to a pH of ~3-4 with cold, dilute acid (e.g., 1M HCl). Crucially, do not let the temperature rise significantly during neutralization.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo at low temperature to yield the desired carboxylic acid.

Part 3: Proactive Prevention and Best Practices

The most effective strategy is to anticipate and prevent decarboxylation from the outset.

Strategy 1: Protect the Carboxyl Group as an Ester

Converting the carboxylic acid to an ester is the most robust and widely practiced method to prevent decarboxylation[2]. The ester functional group is significantly more stable to heat and a wider range of reaction conditions. The ester can be synthesized at the beginning of a multi-step sequence and hydrolyzed at the very end.

Experimental Protocol: Fischer Esterification of Indole-2-Carboxylic Acid [1][10][11]

  • To a solution of indole-2-carboxylic acid (1.0 eq) in anhydrous ethanol (serving as both solvent and reagent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise.

  • Heat the mixture to reflux (approx. 80°C) for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the ethyl indole-2-carboxylate, which can often be used in the next step without further purification.

Strategy 2: Meticulous Control of Reaction and Purification Conditions

If proceeding with the free acid is unavoidable, strict control over experimental parameters is essential.

  • Temperature Management: Always use the lowest possible temperature that allows the reaction to proceed at a reasonable rate.

  • pH Control: Avoid strong acids. If an acidic catalyst is necessary, consider weaker acids or buffer the system. During purification, especially column chromatography, use silica gel that has been neutralized (e.g., by pre-treating with a solvent containing 1% triethylamine). A patented purification method avoids chromatography altogether by forming a triethylamine salt and then selectively precipitating impurities and the final product by carefully adjusting the pH[12].

  • Safe Handling and Storage: Indole-2-carboxylic acid is sensitive to light and should be stored in a cool, dry, dark environment inside a tightly sealed container to ensure its long-term stability[13][14].

Part 4: Frequently Asked Questions (FAQs)

  • Q: Is decarboxylation always an undesirable side reaction?

    • A: No. In many synthetic routes, particularly those derived from the Reissert synthesis, decarboxylation is the desired final step to produce a 2-unsubstituted indole. These reactions are intentionally run under harsh conditions, such as heating with copper chromite in quinoline, to maximize the yield of the decarboxylated product[8][9][15].

  • Q: Can I use palladium-catalyzed cross-coupling reactions on an unprotected indole-2-carboxylic acid?

    • A: It is highly risky. While some modern palladium catalysts operate at lower temperatures, many cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) require elevated temperatures that are well within the range that induces decarboxylation[7]. It is strongly recommended to use the corresponding indole-2-carboxylate ester for these transformations[1].

  • Q: What are the typical storage conditions for indole-2-carboxylic acid?

    • A: Store in a tightly closed container, protected from light, in a cool, dry place[14][16]. This minimizes degradation over time.

References

Technical Support Center: Purification of 5-Bromoindole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of colored impurities from 5-bromoindole and its derivatives. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experimental work.

Introduction: The Challenge of Colored Impurities

5-Bromoindole is a crucial building block in the synthesis of a wide array of biologically active molecules.[1] However, it is not uncommon for crude 5-bromoindole or its reaction mixtures to be contaminated with colored impurities. These impurities, often appearing as yellow, brown, or even dark precipitates, can complicate downstream applications, interfere with analytical characterization, and reduce final product yields.[2] Understanding the origin of these impurities is the first step toward their effective removal.

Frequently Asked Questions (FAQs)

Q1: What is the origin of the colored impurities in my 5-bromoindole sample?

A1: The discoloration in 5-bromoindole and its derivatives can typically be attributed to several factors:

  • Oxidation: The indole ring is electron-rich, making it susceptible to oxidation, especially when exposed to air and light.[2][3] This can lead to the formation of highly colored, polymeric, or condensed products. The oxidation of indoles can produce indigoid pigments, which are intensely colored.[4][5]

  • Residual Synthesis Byproducts: The synthesis of 5-bromoindole can produce colored byproducts.[2][6] For instance, incomplete reactions or side reactions during the bromination of indole can lead to various colored impurities.[7]

  • Degradation: 5-Bromoindole is moderately stable but can degrade under certain conditions like exposure to strong acids, bases, or high temperatures, leading to colored degradation products.[1]

Q2: My commercially purchased 5-bromoindole is off-white to yellow. Should I purify it before use?

A2: It is highly recommended to assess the purity of your starting material, especially for sensitive applications. While commercial grades of 5-bromoindole can range from 97% to over 99% purity, the color can be an indicator of the presence of oxidized species.[2][8] These impurities can be carried through your reaction and complicate the purification of your final product.[2] A preliminary purity analysis by techniques like HPLC, TLC, or NMR is advisable.[2][8]

Q3: What are the most effective methods for removing colored impurities from 5-bromoindole?

A3: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:

  • Recrystallization: This is often the first and most straightforward method to try for solid compounds.

  • Activated Carbon Treatment: This is an excellent choice for removing highly colored, non-polar impurities.

  • Column Chromatography: This technique is highly effective for separating a wide range of impurities but can be more time-consuming and resource-intensive.

  • Steam Distillation: For crude 5-bromoindole, steam distillation can be a very effective method to obtain a colorless product.[6]

Troubleshooting Guides & Detailed Protocols

This section provides a deeper dive into the practical application of the purification techniques mentioned above.

Troubleshooting Guide 1: Recrystallization

When to Use: Ideal for removing small to moderate amounts of impurities from a solid product.

Core Principle: This technique relies on the difference in solubility between the desired compound and the impurities in a chosen solvent system at different temperatures. The goal is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures, while the impurities remain either soluble or insoluble at all temperatures.

Step-by-Step Recrystallization Protocol:
  • Solvent Selection:

    • Begin by testing the solubility of a small amount of your impure 5-bromoindole in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water).

    • A good recrystallization solvent will dissolve the compound when hot but not when cold.

    • For 5-bromoindole, ethanol-water mixtures are often effective.[9][10]

  • Dissolution:

    • Place the impure compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid. It is crucial to use the minimum amount to ensure good recovery.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities (like dust or sand) or if you have used activated carbon (see next section), perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can further increase the yield by placing the flask in an ice bath.

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature well below the melting point of 5-bromoindole (90-92 °C) to remove any residual solvent.[11]

Recrystallization Troubleshooting:
Issue Potential Cause Solution
No crystals form upon cooling Too much solvent was used.Boil off some of the solvent to concentrate the solution and try cooling again.
Oily precipitate forms instead of crystals The boiling point of the solvent is higher than the melting point of the compound, or the compound is still impure.Try a different solvent with a lower boiling point. If the issue persists, the compound may require purification by another method first.
Poor recovery of the compound The compound is too soluble in the cold solvent, or too much solvent was used.Use a solvent in which the compound is less soluble, or use less solvent initially. Ensure the solution is thoroughly cooled.
Colored impurities remain in the crystals The colored impurity has similar solubility to the product.Consider using activated carbon during the recrystallization process or switch to column chromatography.
Troubleshooting Guide 2: Activated Carbon Treatment

When to Use: When your product is contaminated with highly colored, often polymeric or large molecular weight, non-polar impurities.

Core Principle: Activated carbon has a highly porous structure with a large surface area, allowing it to adsorb colored impurities through van der Waals forces.

Step-by-Step Activated Carbon Protocol:
  • Dissolution: Dissolve your impure 5-bromoindole in a suitable hot solvent, as you would for recrystallization.

  • Addition of Carbon: Add a small amount of activated carbon to the hot solution. A general guideline is 1-5% by weight of the solute. Using too much can lead to the adsorption of your desired product and reduce the yield.

  • Heating: Gently boil the solution with the activated carbon for 5-15 minutes. This allows for efficient adsorption of the impurities.

  • Hot Filtration: This is a critical step. You must remove the activated carbon from the hot solution.

    • Use a pre-warmed funnel and fluted filter paper or a Celite® pad.

    • Perform the filtration quickly to prevent your product from crystallizing in the funnel.

  • Crystallization and Recovery: Proceed with the cooling, crystallization, collection, and drying steps as outlined in the recrystallization protocol.

Troubleshooting Guide 3: Column Chromatography

When to Use: For separating complex mixtures of impurities or when recrystallization is ineffective. It is also useful for purifying non-solid products.[12]

Core Principle: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity.

Step-by-Step Column Chromatography Protocol:
  • Stationary Phase and Eluent Selection:

    • Use Thin Layer Chromatography (TLC) to determine the optimal eluent system. The ideal eluent should provide good separation between your desired compound and the impurities, with a retention factor (Rf) for your product of around 0.25-0.35.

    • For 5-bromoindole, a common stationary phase is silica gel, and typical eluents are gradients of ethyl acetate in hexanes.[12]

  • Column Packing:

    • Pack a glass column with a slurry of silica gel in the chosen eluent.

    • Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel (dry loading).

    • Carefully add the sample to the top of the column.

  • Elution:

    • Add the eluent to the top of the column and apply pressure (flash chromatography) or allow it to flow by gravity.

    • Collect fractions as the eluent comes off the column.

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-bromoindole.

Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis (Select Eluent) Pack 2. Pack Column (Silica Gel) TLC->Pack Load 3. Load Sample Pack->Load Elute 4. Elute with Solvent Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure 5-Bromoindole Evaporate->Pure

Caption: Workflow for purification by column chromatography.

Comparative Overview of Purification Methods

Method Best For Advantages Disadvantages
Recrystallization Crystalline solids with moderate puritySimple, inexpensive, scalableNot effective for all impurities, potential for product loss
Activated Carbon Removing colored, non-polar impuritiesHighly effective for decolorizationCan adsorb the product, requires hot filtration
Column Chromatography Complex mixtures, non-crystalline productsHigh resolution, versatileMore time-consuming, requires more solvent and materials
Steam Distillation Volatile compounds, crude starting materialCan yield very pure, colorless product[6]Only applicable to steam-volatile compounds

Final Recommendations

When faced with colored impurities in your 5-bromoindole compounds, a systematic approach is key.

  • Analyze: First, try to understand the nature of the impurity through analytical techniques.

  • Start Simple: Begin with the simplest and most cost-effective method, which is typically recrystallization.

  • Enhance: If color persists, incorporate an activated carbon treatment step into your recrystallization protocol.

  • Separate: For complex mixtures or when other methods fail, resort to column chromatography for the highest degree of purification.

By understanding the principles behind each technique and following these structured protocols, you can effectively remove colored impurities and ensure the quality of your 5-bromoindole for your research and development endeavors.

References

Proper storage and handling procedures for 5-bromo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-bromo-1H-indole-2-carboxylic acid (CAS No. 7254-19-5). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling and storage of this valuable heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Physicochemical Properties at a Glance

For quick reference, the key physicochemical properties of 5-bromo-1H-indole-2-carboxylic acid are summarized below.

PropertyValueSource(s)
CAS Number 7254-19-5[1]
Molecular Formula C₉H₆BrNO₂[1]
Molecular Weight 240.05 g/mol [1]
Appearance White to light yellow or light orange solid/powder[1][2]
Melting Point 287-288 °C[1]
Boiling Point 470.9 ± 25.0 °C (Predicted)[1]
pKa 4.25 ± 0.30 (Predicted)[1]
Solubility Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1]
Storage Temperature -20°C[1][3]

Frequently Asked Questions (FAQs)

Storage and Stability

Q1: What is the recommended storage temperature for 5-bromo-1H-indole-2-carboxylic acid and why is it critical?

A1: The recommended long-term storage temperature for 5-bromo-1H-indole-2-carboxylic acid is -20°C.[1][3] This is crucial for several reasons rooted in the compound's chemical structure. The indole ring, while aromatic and generally stable, can be susceptible to slow degradation over time, especially when exposed to light and ambient temperatures.[4][5] Furthermore, as a carboxylic acid, storing it at low temperatures minimizes the risk of decarboxylation or other temperature-dependent degradation pathways that can occur with prolonged storage at higher temperatures.[6] Storing at -20°C in a tightly sealed container also reduces the risk of moisture absorption, which could potentially hydrolyze or otherwise degrade the compound. For short-term use, some suppliers suggest storage at 0-8°C.

Q2: I've noticed the color of my 5-bromo-1H-indole-2-carboxylic acid has slightly yellowed over time. Is it still usable?

A2: A slight yellowing of the compound, which is typically a white to off-white powder, may indicate some degree of degradation or the presence of impurities.[1] Indole derivatives can be sensitive to light and air, leading to oxidation and the formation of colored byproducts.[7] Before use, it is advisable to assess the purity of the material using an appropriate analytical technique, such as HPLC or NMR, to ensure it meets the requirements of your experiment. If the discoloration is significant or accompanied by a change in physical form, it is recommended to use a fresh batch of the reagent. To prevent this, always store the compound protected from light in a tightly sealed container at -20°C.[3]

Q3: What are the main degradation pathways for this compound that I should be aware of?

A3: The main degradation pathways for 5-bromo-1H-indole-2-carboxylic acid include oxidation of the indole ring, decarboxylation of the carboxylic acid group at elevated temperatures, and potential reactions involving the bromo-substituent. The electron-rich indole ring can be oxidized, especially in the presence of strong oxidizing agents or prolonged exposure to air and light.[7] While generally stable, carboxylic acids can decarboxylate upon heating, although this typically requires high temperatures for this specific compound given its high melting point.[6][8]

Handling and Safety

Q4: What are the primary hazards associated with handling 5-bromo-1H-indole-2-carboxylic acid?

A4: 5-bromo-1H-indole-2-carboxylic acid is classified as an irritant and can cause skin, eye, and respiratory system irritation.[2] It is also harmful if swallowed.[9] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Q5: What specific personal protective equipment (PPE) should I use when working with this compound?

A5: When handling 5-bromo-1H-indole-2-carboxylic acid, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[9]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[10]

  • Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended, especially when handling the powder outside of a certified chemical fume hood, to avoid inhalation of dust particles.[9]

  • Protective Clothing: A lab coat should be worn to prevent skin contact.[10]

Q6: What is the best way to handle this compound to avoid creating dust?

A6: To minimize dust formation, it is best to handle 5-bromo-1H-indole-2-carboxylic acid in a chemical fume hood.[9] Use a spatula to gently transfer the powder. Avoid pouring the powder from a height, which can create airborne dust. If you need to weigh the compound, do so in a draft-free enclosure or a balance with a draft shield.

Incompatibilities and Disposal

Q7: Are there any chemicals that 5-bromo-1H-indole-2-carboxylic acid is incompatible with?

A7: Yes, this compound is incompatible with strong oxidizing agents.[9] The indole ring is electron-rich and can be readily oxidized, leading to degradation of the compound and potentially hazardous reactions.[7] The bromo-substituent on the aromatic ring can also react with strong oxidizing agents.[11] It is crucial to avoid storing or mixing this compound with substances like permanganates, chromates, or peroxides.

Q8: How should I dispose of waste 5-bromo-1H-indole-2-carboxylic acid and contaminated materials?

A8: Waste 5-bromo-1H-indole-2-carboxylic acid and any materials contaminated with it should be treated as hazardous waste. Do not dispose of it in the regular trash or down the drain.[12] Collect the waste in a clearly labeled, sealed container.[13] Disposal should be carried out through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[12]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Rationale
Poor Solubility in an Experiment - Incorrect solvent choice.- Compound degradation.- Verify Solvent: 5-bromo-1H-indole-2-carboxylic acid is soluble in polar aprotic solvents like DMSO and DMF.[1] For aqueous solutions, the carboxylic acid group may need to be deprotonated with a base to form a more soluble salt.- Check Purity: If the compound has degraded, the impurities may be insoluble. Assess the purity via HPLC or NMR.
Inconsistent Experimental Results - Inaccurate weighing due to static electricity on the powder.- Non-homogenous sample.- Compound degradation.- Static Control: Use an anti-static gun or ionizer when weighing the powder to ensure accurate measurements.- Ensure Homogeneity: Gently mix the stock bottle before taking a sample, as powders can settle or segregate over time.- Confirm Integrity: As a precaution, run a quick purity check on your starting material, especially if the bottle has been in storage for a long time.
Unexpected Side Reactions - Presence of impurities in the starting material.- Incompatible reaction conditions (e.g., presence of oxidizing agents).- Purify Starting Material: If impurities are detected, consider recrystallization or another suitable purification method.- Review Reaction Scheme: Ensure that no reagents or byproducts in your reaction are strong oxidizing agents.[9] The indole moiety is sensitive to oxidation.[7]

Experimental Workflows & Protocols

Protocol 1: Safe Handling and Weighing of 5-bromo-1H-indole-2-carboxylic acid

This protocol outlines the standard procedure for safely handling and weighing the powdered compound.

  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE (safety goggles, lab coat, and nitrile gloves).[10]

  • Work Area: Conduct all handling of the solid compound within a certified chemical fume hood to minimize inhalation risk.[9]

  • Weighing:

    • Place a weigh boat on an analytical balance and tare it.

    • Carefully open the container of 5-bromo-1H-indole-2-carboxylic acid.

    • Using a clean spatula, gently transfer the desired amount of powder to the weigh boat. Avoid any sudden movements that could create dust.

    • Once the desired weight is obtained, securely close the compound's container.

  • Transfer: Carefully transfer the weighed powder to your reaction vessel.

  • Cleanup: Clean the spatula and any contaminated surfaces immediately. Dispose of any contaminated weigh boats or other disposable materials in the designated hazardous waste container.[12]

  • Hand Washing: Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[13]

Visualizing the Handling Workflow

G cluster_prep Preparation cluster_weighing Weighing cluster_post Post-Handling PPE Don Appropriate PPE (Goggles, Lab Coat, Gloves) FumeHood Work in a Chemical Fume Hood PPE->FumeHood 1. Safety First Tare Tare Weigh Boat FumeHood->Tare 2. Prepare for Weighing TransferPowder Gently Transfer Powder with Spatula Tare->TransferPowder 3. Dispense Compound CloseContainer Securely Close Container TransferPowder->CloseContainer 4. Secure Stock TransferToVessel Transfer to Reaction Vessel CloseContainer->TransferToVessel 5. Use in Experiment Cleanup Clean Work Area & Dispose of Waste TransferToVessel->Cleanup 6. Decontaminate WashHands Wash Hands Thoroughly Cleanup->WashHands 7. Final Safety Step

Caption: Step-by-step workflow for the safe handling of 5-bromo-1H-indole-2-carboxylic acid.

Visualizing Key Safety Relationships

G Compound 5-bromo-1H-indole-2-carboxylic acid Hazards Hazards Compound->Hazards Presents Storage Proper Storage Compound->Storage Requires Handling Safe Handling Procedures Hazards->Handling Mitigated by PPE Personal Protective Equipment Hazards->PPE Requires Handling->PPE Mandates use of Storage->Handling Informs

Caption: Interrelationship of the compound, its hazards, and required safety protocols.

References

Navigating the Challenges of Light Sensitivity: A Technical Guide to Preventing Photodegradation of Brominated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for a common yet often underestimated experimental challenge: the photodegradation of brominated aromatic compounds. As Senior Application Scientists, we understand that compound stability is paramount to the integrity and reproducibility of your results. This document is structured to provide not just protocols, but a foundational understanding of why and how to protect your valuable molecules from light-induced degradation.

The Underestimated Threat: Why Brominated Aromatics Are Prone to Photodegradation

Brominated aromatic compounds are mainstays in medicinal chemistry and materials science, valued for their utility in cross-coupling reactions and as versatile synthetic intermediates. However, the very nature of the carbon-bromine (C-Br) bond makes these molecules susceptible to photodegradation.

The C-Br bond is weaker than C-H or C-C bonds and can be cleaved by the energy supplied by ultraviolet (UV) and even high-energy visible light.[1][2] This process, known as photolysis, typically proceeds through a radical mechanism.[3] Upon absorbing a photon of sufficient energy, the C-Br bond can break homolytically, generating a highly reactive aryl radical and a bromine radical. These radicals can then participate in a cascade of unintended side reactions, leading to debromination, dimerization, or reaction with solvents and other species in the mixture.[3][4]

Furthermore, the presence of bromine atoms on an aromatic ring can shift the molecule's UV-visible absorption spectrum to longer wavelengths (a bathochromic shift), increasing the likelihood of absorbing energy from ambient laboratory light.[5][6] This increased absorption enhances the probability of photodegradation.[5] The consequences for an experiment can be severe, ranging from reduced yield and the formation of complex impurities to complete loss of the starting material, ultimately compromising the reliability of your findings.[7]


Frequently Asked Questions (FAQs)

Here we address some of the most common questions our team receives regarding the handling of brominated aromatic compounds.

Q1: I noticed a new, unexpected peak in my HPLC/LC-MS analysis after leaving my reaction mixture on the benchtop. Could this be a degradation product?

A: Yes, this is a classic sign of photodegradation. When a brominated aromatic compound degrades, it can lead to debrominated byproducts or other rearranged structures, which will appear as new peaks in your chromatogram.[8] It is crucial to minimize the exposure of your samples to light at all stages of your experiment, from storage to analysis.[9][10]

Q2: My starting material seems to be disappearing from my reaction, but I'm not seeing the expected product. What could be happening?

A: If your desired reaction is not proceeding as expected and you observe a loss of starting material without the formation of the intended product, photodegradation is a likely culprit. The reactive intermediates formed during photolysis can lead to insoluble polymers or volatile byproducts that may not be easily detectable by standard analytical techniques.

Q3: Are all brominated aromatic compounds equally sensitive to light?

A: No, the photostability can vary significantly depending on the overall structure of the molecule. The number and position of bromine atoms, as well as the presence of other functional groups, can influence the compound's susceptibility to photodegradation.[6] Highly brominated compounds may be more prone to degradation.[6] It is always best to assume a new or unfamiliar brominated aromatic compound is light-sensitive and handle it with appropriate precautions.

Q4: I work in a brightly lit lab. What are the most critical and immediate changes I can make to protect my compounds?

A: The two most impactful changes are to use amber-colored glassware or vials and to wrap your reaction flasks and sample containers with aluminum foil.[9][11][12] Amber glass is specifically designed to block a significant portion of UV and high-energy visible light, providing a crucial layer of protection.[13][14][15][16][17] For complete light exclusion, aluminum foil is highly effective.[9][11] Additionally, preparing solutions fresh and minimizing their exposure time to ambient light are essential practices.[9]

Q5: Can the choice of solvent affect the rate of photodegradation?

A: Yes, the solvent can play a significant role.[18][19] Solvents can influence the stability of the excited state of the molecule and can also react with the radical intermediates formed during photolysis.[4][20] For instance, solvents that are good hydrogen donors can react with the aryl radical, leading to debromination. While the effects can be complex and compound-specific, being aware of the potential influence of the solvent is important.[18][19][20] When possible, choose solvents that are less likely to participate in radical reactions.


Troubleshooting Guide: Diagnosing and Solving Photodegradation Issues

Use this guide to identify and resolve common problems related to the photodegradation of brominated aromatic compounds.

Problem Potential Cause Troubleshooting Steps & Solutions
Inconsistent reaction yields or product profiles between experiments. Variable Light Exposure: Differences in ambient light conditions (e.g., time of day, proximity to a window) between experimental runs.1. Standardize Lighting Conditions: Whenever possible, work in a designated low-light area of the lab or use a light-blocking enclosure.[8] 2. Employ Light-Proofing: Consistently use amber glassware and/or wrap all reaction vessels, storage containers, and analytical vials with aluminum foil.[8][9] 3. Document Light Conditions: Note the lighting conditions in your lab notebook for each experiment to help identify patterns.
Appearance of a dark color or precipitate in a solution of the brominated compound. Degradation and Polymerization: The compound is degrading, and the resulting radical species are polymerizing to form insoluble, often colored, materials.1. Immediate Light Exclusion: Protect the solution from all light sources immediately.[9] 2. Prepare Fresh Solutions: Discard the degraded solution and prepare a fresh one immediately before use, minimizing light exposure during preparation.[8][9] 3. Inert Atmosphere: If the compound is also sensitive to oxygen, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can help, as photooxidation can be a contributing factor.[3][9]
Loss of compound activity or inconsistent results in biological assays. Compound Degradation in Stock or Working Solutions: The active compound is degrading during storage or in the experimental medium.1. Verify Compound Integrity: Use an analytical method like HPLC or NMR to check the purity of your stock and working solutions before use.[8] 2. Aliquot Stock Solutions: Store stock solutions in single-use aliquots in amber vials at the recommended low temperature (e.g., -20°C or -80°C) to minimize freeze-thaw cycles and repeated light exposure.[9] 3. Protect During Assay: During the experiment, keep plates and tubes covered with foil or use opaque plates whenever possible.
Debrominated impurities detected by Mass Spectrometry. Photolytic Cleavage of the C-Br Bond: Direct evidence of photodegradation where the bromine atom has been replaced, often by a hydrogen atom from the solvent or another reagent.1. Conduct a Dark Control Experiment: Repeat the experiment with the reaction vessel completely shielded from light. If the debrominated impurity is absent or significantly reduced, photodegradation is confirmed. 2. Review Solvent Choice: Consider if the solvent could be acting as a hydrogen donor. If feasible, explore alternative solvents.[4] 3. Use a Radical Scavenger: In some cases, adding a small amount of a radical scavenger (e.g., BHT or TEMPO) can inhibit the degradation pathway, but ensure it does not interfere with your desired reaction.

Experimental Protocols: Best Practices in Action

To illustrate the practical application of these principles, here is a detailed protocol for a typical Suzuki cross-coupling reaction, a common application for brominated aromatic compounds, with integrated steps to prevent photodegradation.

Protocol: Light-Protected Suzuki Cross-Coupling Reaction

Objective: To perform a Suzuki cross-coupling reaction while minimizing the risk of photodegradation of the brominated aromatic starting material.

Materials:

  • Brominated aromatic compound (light-sensitive)

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Amber Schlenk flask or a clear Schlenk flask wrapped in aluminum foil

  • Amber vials for sample storage

  • Standard laboratory glassware and magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Workflow Diagram:

Suzuki_Workflow cluster_prep Preparation (Low Light) cluster_reaction Reaction cluster_workup Workup & Analysis A Weigh Reagents in Amber Vials B Add Reagents to Light-Protected Flask A->B Transfer C Degas Solvent (3x Freeze-Pump-Thaw) D Add Degassed Solvent to Flask C->D Inject E Heat Reaction Under Inert Atmosphere & Darkness D->E Heat F Quench Reaction & Extract with Solvent E->F Cool & Quench G Analyze Sample via HPLC/LC-MS in Amber Vial F->G Prepare Sample

References

Managing fine precipitates during filtration in synthesis protocols

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Managing Fine Precipitates

Welcome to the technical support center for synthesis and filtration protocols. As a Senior Application Scientist, I understand that separating fine precipitates can be one of the most challenging and time-consuming steps in a synthesis workflow. A successful filtration is not just about separating a solid from a liquid; it's about ensuring high yield, purity, and efficiency.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to address the common issues faced by researchers, scientists, and drug development professionals. We will delve into the causality behind these problems and provide field-proven solutions, moving from fundamental issues to advanced techniques.

Frequently Asked Questions (FAQs)

Q1: Why has my filtration slowed to a crawl or stopped completely?

This is the most common issue in filtration and is almost always caused by filter clogging.[1][2] Fine precipitates, especially those with a narrow particle size distribution, can quickly block the pores of the filter medium, creating a dense, impermeable barrier to liquid flow.[1][3] This phenomenon, known as filter fouling or blinding, leads to a rapid increase in differential pressure and a sharp drop in flow rate.[2][3]

Several factors can contribute to this:

  • Particle Size: The precipitate particles are too fine for the selected filter paper or membrane grade, leading them to become lodged within the pores rather than forming a permeable cake on the surface.[1][4]

  • Particle Morphology: Amorphous, gelatinous, or "slimy" precipitates can collapse on the filter surface, forming a non-porous film that is very difficult to penetrate.[5]

  • High Solids Concentration: Attempting to filter a solution with a very high concentration of fine solids can overload the filter surface area almost instantly.[1]

  • Incorrect Filter Choice: Using a filter with a pore size that is too small for the application can unnecessarily restrict flow.[1]

Q2: My filtrate is cloudy. What's going wrong?

A cloudy filtrate is a clear indication that the precipitate is passing through the filter medium. This means the effective pore size of your filter is larger than the size of your precipitate particles.[6] While this seems straightforward, the solution isn't always to simply choose a filter with a smaller pore size, as this can lead to the clogging issues discussed in Q1.[7] It's a delicate balance between retaining the solid and allowing the liquid to pass efficiently.

Consider that the "nominal" pore size rating on a filter is an average; a range of pore sizes exists, and some particles may find a path through the larger pores.[8]

Q3: How does the shape of my precipitate particles affect filtration?

Particle morphology plays a critical role. Non-spherical particles, such as elongated rods or needles, can have different filtration characteristics compared to spherical particles.[9][10][11] Elongated particles may have a higher chance of interception by the filter fibers, potentially leading to better filtration efficiency than spherical particles of the same mass.[10][11][12] However, they can also align and pack in a way that creates a dense, non-porous filter cake, hindering flow. Agglomerates of nanoparticles also behave differently, and their structure can significantly impact how they interact with the filter matrix.[13]

Troubleshooting Guide: From Problem to Solution

This section provides a more in-depth look at specific problems and offers a range of solutions, from simple technique adjustments to more advanced procedural changes.

Problem 1: Rapid Filter Clogging & Slow Filtration Rate

When your filtration is unacceptably slow, you need to either modify the filtration setup or the precipitate itself.

Solution A: Optimize the Filtration Technique

  • Apply a Vacuum: Vacuum or suction filtration is significantly faster than gravity filtration and is the standard for isolating a desired solid product.[14][15][16] The pressure differential helps pull the solvent through the filter cake more efficiently.

  • Increase Surface Area: Use a larger diameter funnel (e.g., a Büchner funnel) to increase the available filtration area. This distributes the precipitate over a wider surface, reducing the thickness of the filter cake and the overall resistance to flow.[17]

  • Pre-filtration: If your product contains a wide distribution of particle sizes, consider a staged filtration approach. Use a coarser filter first to remove the larger particles that can quickly block a fine filter.[1][18]

Solution B: Employ a Filter Aid

For very fine or gelatinous precipitates, a filter aid is often the most effective solution.[19][20] Filter aids are inert, highly porous materials (like diatomaceous earth or perlite) that are added to the slurry before filtration.[21][22]

  • Mechanism of Action: A filter aid works in two ways:

    • Pre-coating: A thin layer of the filter aid is applied to the filter paper first, creating a new, highly porous filtering surface. This prevents the fine precipitate from ever reaching and clogging the filter paper itself.[22]

    • Body Feed: The filter aid is mixed directly into the slurry. The particles of the filter aid co-deposit with the precipitate particles, creating a structured, porous, and incompressible filter cake that maintains channels for the liquid to flow through.[22]

This dramatically reduces filtration resistance and improves flow rates.[7]

Solution C: Modify the Precipitate (Crystal Engineering)

The best way to solve a filtration problem is often to prevent it from happening in the first place.

  • Promote Crystal Growth: The conditions of precipitation—temperature, concentration, rate of reagent addition, and agitation—all influence the final particle size.[4] Slower addition of precipitating agents or allowing the mixture to "digest" (stand at an elevated temperature) can promote the growth of larger, more easily filterable crystals through a process known as Ostwald Ripening.[4]

Problem 2: Precipitate Passing Through the Filter (Cloudy Filtrate)

If your desired product is ending up in the filtrate, you need to improve particle retention without causing clogging.

Solution A: Select a Finer Filter Medium

This is the most direct solution. If you are using standard filter paper, switch to a grade with a smaller pore size. If using a membrane, select one with an appropriate micron rating to retain your smallest particles.[8][23]

Pore Size (µm)Primary ApplicationDescription
5.0 - 10.0Coarse Particle Removal, Pre-filtrationRemoves large particulates and protects downstream filters.[24]
0.8 - 1.0General Particle RemovalOften used as a pre-filter to prevent premature clogging of finer membranes.[23]
0.45General Microbiological FiltrationA standard for general filtration and clarification of aqueous solutions.[23][25]
0.22 / 0.2"Sterilizing Grade" FiltrationConsidered the standard for sterile filtration as it reliably retains bacteria.[23][25]
0.1Mycoplasma RemovalUsed for stringent sterile applications where mycoplasma retention is required.[24]

Solution B: Induce Particle Agglomeration with Flocculants

Flocculation is a process where small, suspended particles are encouraged to aggregate into larger clumps called "flocs".[26][27] These larger flocs are much easier to remove by filtration.[28][29] This is achieved by adding a chemical agent, a flocculant (e.g., polyacrylamide, aluminum sulfate), which neutralizes the surface charges that keep the fine particles separated, allowing them to bind together.[26] The use of flocculants can result in a more porous filter cake, enhancing filtration efficiency and leading to a clearer filtrate.[28][29]

Advanced Solutions & Alternatives

Q4: When is centrifugation a better choice than filtration?

Centrifugation uses centrifugal force to separate components based on density and size, and it can be a superior alternative to filtration in several scenarios:[30][31]

  • Extremely Fine Suspensions: For nanoparticles or colloidal suspensions that would instantly clog any filter, centrifugation is often the only viable option.[30][32]

  • Gelatinous or Compressible Solids: Filtration relies on forming a porous cake. If the solid is gelatinous, it will simply compact into an impermeable layer under vacuum. Centrifugation compacts this solid into a pellet at the bottom of a tube, allowing the supernatant to be easily decanted or pipetted off.[33]

  • Small Sample Volumes: For microscale work (<10 mL), a significant portion of the product can be lost to absorption by the filter paper.[34] Centrifuging in a small tube and decanting the liquid minimizes this loss.

  • When Density is the Key Differentiator: Centrifugation separates based on density, not just particle size, making it effective for separating components with overlapping size distributions but different densities.[35]

FeatureGravity FiltrationVacuum FiltrationCentrifugationFiltration with Filter Aid
Driving Force Gravity[20]Pressure Differential (Vacuum)[14]Centrifugal Force[30]Pressure Differential (Vacuum)
Speed Slow[20]Fast[15]Very Fast[31]Very Fast
Best For Removing undesired coarse solids (e.g., drying agent).[34]Isolating a desired crystalline solid product.[34]Very fine, gelatinous, or small-volume precipitates.[30][34]Very fine, slimy, or gelatinous precipitates that clog filters.[5][19]
Key Limitation Very slow, not suitable for fine particles.Can clog with very fine precipitates; filter paper can tear.[36]Requires specialized equipment; may not be easily scalable.[32]Adds an extra component (the aid) to the system; requires optimization.[37]

Experimental Protocols & Workflows

Protocol 1: How to Use a Filter Aid (Celite)

This protocol outlines the standard "pre-coat" and "body feed" method for challenging filtrations.

Materials:

  • Büchner funnel and appropriately sized filter flask

  • Filter paper

  • Filter aid (e.g., Celite®, Diatomaceous Earth)

  • Your precipitate slurry

  • Clean solvent

Procedure:

  • Setup: Assemble the vacuum filtration apparatus. Place a piece of filter paper in the Büchner funnel and ensure it is seated flat.[16]

  • Wet the Filter: Wet the filter paper with a small amount of clean solvent (the same solvent as your slurry) and apply a vacuum to ensure the paper is sealed against the funnel.[16]

  • Prepare Pre-coat Slurry: In a separate beaker, create a slurry of the filter aid in clean solvent (approx. 0.5 cm thick layer in the funnel).

  • Apply the Pre-coat: With the vacuum on, pour the filter aid slurry into the Büchner funnel. It will quickly deposit onto the filter paper, forming a uniform, porous pad. This is your pre-coat layer. Wash the pad with a small amount of clean solvent to settle it.

  • Prepare Body Feed: Add a scoop of filter aid directly to your main precipitate slurry and swirl to mix thoroughly. The amount to add often requires optimization but a good starting point is 1:1 by weight with your estimated solid.[37]

  • Filter the Slurry: Pour the main slurry (containing the body feed) onto the pre-coated funnel under vacuum. The filter aid mixed in the slurry will co-deposit with your product, maintaining the porosity of the filter cake.

  • Wash the Cake: Wash the filter cake with small portions of cold, clean solvent to remove any soluble impurities. Allow the vacuum to pull the cake as dry as possible.

Diagram 1: Troubleshooting Workflow for Filtration Issues

This decision tree can guide you toward an appropriate solution when you encounter a filtration problem.

G start Start: Filtration Problem problem_slow Problem: Slow Filtration / Clogging start->problem_slow problem_cloudy Problem: Cloudy Filtrate start->problem_cloudy sol_slow1 Is precipitate gelatinous/oily? problem_slow->sol_slow1 sol_cloudy1 Use Finer Pore Size Filter/Membrane problem_cloudy->sol_cloudy1 sol_slow2 Use Filter Aid (Celite) sol_slow1->sol_slow2 Yes sol_slow3 Use Coarser Filter or Pre-filter sol_slow1->sol_slow3 No sol_slow4 Consider Centrifugation sol_slow2->sol_slow4 If still fails sol_slow5 Modify Synthesis (e.g., Ostwald Ripening) sol_slow3->sol_slow5 If still slow sol_cloudy2 Consider Flocculation to Increase Particle Size sol_cloudy1->sol_cloudy2 If this causes clogging sol_cloudy3 Consider Centrifugation sol_cloudy2->sol_cloudy3 If flocculation is not feasible

Caption: Decision tree for troubleshooting common filtration problems.

Diagram 2: Mechanism of Action for Filtration Aids

This diagram illustrates how a filter aid creates a new, porous filtration layer to prevent clogging.

G cluster_0 Without Filter Aid cluster_1 With Filter Aid (Pre-coat & Body Feed) a Fine Precipitate Particles b Filter Paper Pores c Clogged Pores (No Flow) b->c Blockage d Fine Precipitate + Filter Aid Particles e Porous Filter Aid Cake f Filter Paper e->f Forms on top of g Clear Filtrate (High Flow) e->g Allows passage

Caption: How filter aids prevent blinding of the filter medium.

References

Validation & Comparative

A Researcher's Guide to Validating the Anti-Angiogenic Activity of Indole Compounds Ex Vivo

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Methodologies and Mechanistic Insights

For researchers, scientists, and drug development professionals, the validation of novel therapeutic compounds is a critical phase in the journey from discovery to clinical application. Indole compounds, a class of heterocyclic molecules abundant in nature and readily synthesized, have emerged as promising candidates for anti-angiogenic therapy. This guide provides an in-depth comparison of robust ex vivo methodologies for validating the anti-angiogenic activity of these compounds, grounded in scientific integrity and practical, field-proven insights. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis to aid in experimental design.

The Rationale for Targeting Angiogenesis with Indole Compounds

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a tightly regulated process essential for growth, development, and wound healing. However, in pathological conditions such as cancer, excessive angiogenesis provides tumors with the necessary nutrients and oxygen to grow and metastasize. Key signaling pathways, including those mediated by Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF), and Angiopoietins, are often dysregulated in these disease states.[1][2]

Indole derivatives, both natural and synthetic, have demonstrated significant potential as multi-targeted anti-angiogenic agents.[1][3][4] Their mechanisms of action often involve the direct or indirect inhibition of key receptor tyrosine kinases (RTKs) and downstream signaling cascades that drive endothelial cell proliferation, migration, and tube formation.[4][5]

Core Angiogenic Signaling Pathways: A Mechanistic Overview

A foundational understanding of the primary signaling pathways driving angiogenesis is crucial for interpreting the effects of indole compounds. The following diagram illustrates the interconnectedness of the VEGF, FGF, and Angiopoietin-Tie2 pathways, which are frequent targets for anti-angiogenic therapies.

Caption: Key signaling pathways in angiogenesis targeted by anti-angiogenic compounds.

Comparative Ex Vivo Assays for Validating Anti-Angiogenic Activity

Ex vivo assays provide a crucial bridge between in vitro cell-based experiments and in vivo animal models. They offer a more physiologically relevant microenvironment while maintaining a high degree of experimental control. Here, we compare two of the most widely used ex vivo models: the Aortic Ring Assay and the Chick Chorioallantoantoic Membrane (CAM) Assay.

The Aortic Ring Assay: A Model of Sprouting Angiogenesis

The aortic ring assay is a robust and reproducible method to study sprouting angiogenesis from a primary tissue explant.[6] It recapitulates key steps of angiogenesis, including endothelial cell migration, proliferation, and tube formation, within a three-dimensional matrix.[6]

Materials:

  • Thoracic aorta from a 6-8 week old Sprague-Dawley rat

  • Serum-free endothelial basal medium (EBM)

  • Fetal Bovine Serum (FBS)

  • Collagen Type I, rat tail

  • VEGF-A (positive control)

  • Sunitinib (reference inhibitor)

  • Test indole compounds

  • 48-well culture plates

Procedure:

  • Aorta Excision and Preparation:

    • Humanely euthanize a rat and excise the thoracic aorta under sterile conditions.

    • Place the aorta in a petri dish containing cold, serum-free EBM.

    • Carefully remove the periaortic fibro-adipose tissue and any branching vessels.

    • Cross-section the aorta into 1 mm thick rings.[6]

  • Embedding the Aortic Rings:

    • Prepare a collagen gel solution on ice according to the manufacturer's instructions.

    • Pipette a 150 µL layer of the collagen solution into each well of a pre-chilled 48-well plate and allow it to polymerize at 37°C for 30 minutes.

    • Place a single aortic ring onto the center of the polymerized collagen bed.

    • Cover the ring with a second 150 µL layer of collagen solution and allow it to polymerize.

  • Treatment and Incubation:

    • Add 500 µL of EBM supplemented with 2% FBS and the respective treatments to each well:

      • Negative Control: Vehicle (e.g., DMSO)

      • Positive Control: VEGF-A (e.g., 50 ng/mL)

      • Reference Inhibitor: VEGF-A + Sunitinib (e.g., 1 µM)

      • Test Compounds: VEGF-A + Indole Compound (various concentrations)

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 7-10 days.

  • Quantification of Angiogenic Sprouting:

    • On day 7, capture images of the microvessel outgrowths from each aortic ring using a phase-contrast microscope.

    • Quantify the extent of angiogenesis by measuring the area of sprouting or the length of the longest sprout using image analysis software (e.g., ImageJ).[7]

    • Calculate the percentage of inhibition relative to the positive control.

CompoundTarget(s)Concentration (µM)Inhibition of Sprouting (%)IC₅₀ (µM) [Hypothetical]
Vehicle Control --0-
Sunitinib VEGFR, PDGFR, FGFR185 ± 50.2
Indole-3-carbinol (I3C) VEGF, ERK/Akt2545 ± 828
3,3'-Diindolylmethane (DIM) VEGF, ERK/Akt2565 ± 615
Synthetic Indole A VEGFR-21075 ± 75
Synthetic Indole B Multi-kinase1090 ± 41.5

Data are presented as mean ± SD. IC₅₀ values are hypothetical and for illustrative purposes, based on trends observed in the literature.[5]

The Chick Chorioallantoic Membrane (CAM) Assay: An In Vivo-like Model

The CAM assay utilizes the highly vascularized extraembryonic membrane of a developing chicken embryo to assess both pro- and anti-angiogenic responses in vivo-like conditions.[8] It is a cost-effective and relatively rapid method that allows for the evaluation of a compound's effect on a pre-existing vascular network.[8]

Materials:

  • Fertilized White Leghorn chicken eggs

  • Sterile petri dishes (100 mm)

  • Thermostable plastic wrap

  • Whatman filter paper discs (5 mm)

  • VEGF-A (positive control)

  • Sunitinib (reference inhibitor)

  • Test indole compounds

  • Stereomicroscope with a camera

Procedure:

  • Egg Incubation and Preparation:

    • Incubate fertilized eggs at 37.5°C with 60% humidity for 3 days.

    • On day 3, sterilize the eggshell with 70% ethanol.

    • Carefully crack the egg and gently transfer the contents into a sterile 100 mm petri dish.

    • Cover the dish with thermostable plastic wrap and return it to the incubator.

  • Application of Test Compounds:

    • On day 7 of incubation, carefully place a sterile 5 mm filter paper disc onto the CAM, avoiding large blood vessels.

    • Apply 10 µL of the respective treatment solution onto each disc:

      • Negative Control: Vehicle (e.g., PBS/DMSO)

      • Positive Control: VEGF-A (e.g., 1 µ g/disc )

      • Reference Inhibitor: VEGF-A + Sunitinib (e.g., 10 µ g/disc )

      • Test Compounds: VEGF-A + Indole Compound (various concentrations)

  • Incubation and Observation:

    • Return the dishes to the incubator for 48-72 hours.

    • Observe the vascular response around the filter paper discs daily.

  • Quantification of Angiogenesis:

    • On day 10, capture images of the CAM vasculature surrounding each disc using a stereomicroscope.

    • Quantify the anti-angiogenic effect by counting the number of blood vessel branch points within a defined area around the disc or by using image analysis software to measure vessel density.[9]

    • The formation of an avascular zone around the disc is a clear indicator of anti-angiogenic activity.

CompoundConcentration (µ g/disc )Avascular Zone Diameter (mm)Reduction in Branch Points (%)
Vehicle Control -00
Sunitinib 104.5 ± 0.580 ± 7
Indole-3-carbinol (I3C) 501.8 ± 0.340 ± 9
3,3'-Diindolylmethane (DIM) 502.5 ± 0.455 ± 8
Synthetic Indole A 203.2 ± 0.665 ± 6
Synthetic Indole B 204.0 ± 0.575 ± 5

Data are presented as mean ± SD.

Experimental Workflow for Validating Anti-Angiogenic Indole Compounds

The following diagram outlines a logical workflow for the comprehensive evaluation of indole compounds, from initial screening to mechanistic studies.

Workflow Start Library of Indole Compounds InVitro In Vitro Screening (e.g., HUVEC proliferation, migration, tube formation assays) Start->InVitro ExVivo Ex Vivo Validation (Aortic Ring & CAM Assays) InVitro->ExVivo Active Compounds LeadSelection Lead Compound Selection ExVivo->LeadSelection Mechanism Mechanistic Studies (Western Blot for p-VEGFR, p-ERK, p-Akt; Kinase Assays) LeadSelection->Mechanism Potent Hits InVivo In Vivo Efficacy Studies (e.g., Matrigel plug assay, tumor xenograft models) LeadSelection->InVivo Optimized Leads Mechanism->InVivo End Preclinical Candidate InVivo->End

Caption: A logical workflow for the validation of anti-angiogenic indole compounds.

Comparative Analysis of Ex Vivo Assays

FeatureAortic Ring AssayCAM Assay
Biological Process Sprouting angiogenesisAngiogenesis in a pre-existing vascular bed
Physiological Relevance High (organotypic culture)High (in vivo-like environment)
Throughput ModerateHigh
Cost ModerateLow
Time 7-14 days10-12 days
Quantification Image analysis of sprout area/lengthCounting branch points, measuring avascular zone
Advantages Recapitulates multiple steps of angiogenesis; suitable for genetic models.[6]Rapid, cost-effective, allows for topical application of compounds.[8]
Disadvantages Technically demanding, variability between rings.Limited to the developmental stage of the embryo, less suitable for studying initial sprouting.

Conclusion: A Multi-faceted Approach to Validation

The validation of the anti-angiogenic activity of indole compounds requires a multi-faceted approach that combines robust ex vivo assays with a solid understanding of the underlying molecular mechanisms. The aortic ring and CAM assays, when performed with rigor and appropriate controls, provide invaluable data on the efficacy of these compounds in a physiologically relevant context. By systematically evaluating lead candidates through the workflow outlined in this guide, researchers can confidently identify and advance the most promising indole-based anti-angiogenic agents towards preclinical and clinical development. The continued exploration of this versatile chemical scaffold holds significant promise for the future of anti-angiogenic cancer therapy.

References

A Senior Application Scientist's Guide to Comparing Inhibitory Effects on EGFR vs. VEGFR-2 Signaling Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Twin Pillars of Cancer Progression

In the landscape of oncology research, the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) represent two of the most critical signaling hubs that drive cancer growth, proliferation, and metastasis.[1][2][3] EGFR, a member of the ErbB family of receptor tyrosine kinases, is a primary driver of cell proliferation, survival, and differentiation.[4] Its aberrant activation is a hallmark of numerous solid tumors, making it a prime therapeutic target.[5] Concurrently, VEGFR-2 is the principal mediator of angiogenesis, the process by which tumors form new blood vessels to secure the nutrients and oxygen required for their expansion.[6][7][8]

While distinct in their primary roles—EGFR driving the cancer cells themselves and VEGFR-2 feeding the tumor mass—these pathways are intricately linked.[3][9] Overexpression of EGFR can induce the production of VEGF, which in turn activates VEGFR-2 signaling.[10] This crosstalk highlights a crucial challenge in cancer therapy: targeting a single pathway may be insufficient, as the other can provide an escape route for the tumor.[11] Consequently, the development of inhibitors that can selectively target one receptor or dually inhibit both is a cornerstone of modern drug discovery.

This guide provides a comprehensive framework for researchers to design, execute, and interpret experiments aimed at comparing the inhibitory effects of compounds on these two pivotal signaling pathways. We will delve into the molecular mechanisms, outline robust experimental protocols, and present a clear methodology for data analysis, empowering you to make informed decisions in your research.

Chapter 1: Unraveling the Signaling Cascades

A thorough understanding of the downstream signaling architecture of EGFR and VEGFR-2 is fundamental to designing effective inhibition assays.

The EGFR Signaling Pathway

EGFR is activated upon binding to ligands such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-α (TGF-α).[12] This binding event induces receptor dimerization (either homodimers or heterodimers with other ErbB family members), triggering the autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[12] These phosphorylated sites act as docking stations for various adaptor proteins, initiating multiple downstream cascades.[1][13]

Key Downstream Pathways:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates gene transcription to promote cell proliferation, invasion, and metastasis.[12][13]

  • PI3K-AKT-mTOR Pathway: A major signaling route that promotes cell survival and inhibits apoptosis (programmed cell death).[14][15]

  • PLCγ-PKC Pathway: Activation of Phospholipase Cγ (PLCγ) leads to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), influencing cell growth and motility.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_plcg PLCγ Pathway cluster_nucleus Nucleus EGF EGF / TGF-α EGFR EGFR EGF->EGFR Ligand Binding Dimer Dimerization & Autophosphorylation EGFR->Dimer Grb2 Grb2 / Shc Dimer->Grb2 PI3K PI3K Dimer->PI3K PLCG PLCγ Dimer->PLCG Ras Ras Grb2->Ras AKT Akt PI3K->AKT DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription ERK->Transcription Regulates mTOR mTOR AKT->mTOR mTOR->Transcription Regulates PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca PKC->Transcription Regulates Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Invasion Invasion Transcription->Invasion

Figure 1: Simplified EGFR signaling cascade leading to cancer cell proliferation and survival.

The VEGFR-2 Signaling Pathway

VEGFR-2 is the primary receptor for VEGF-A and is predominantly expressed on vascular endothelial cells.[15][16] Its activation is the rate-limiting step for both physiological and pathological angiogenesis. Similar to EGFR, ligand binding induces dimerization and autophosphorylation, creating docking sites that initiate downstream signaling.[15]

Key Downstream Pathways:

  • PLCγ-PKC-MAPK Pathway: In endothelial cells, this cascade is a major driver of cell proliferation.[6][7]

  • PI3K-Akt Pathway: This pathway is crucial for endothelial cell survival, preventing apoptosis and promoting cell migration.[6][15] It also activates endothelial nitric oxide synthase (eNOS), which increases vascular permeability.[16][17]

  • p38 MAPK Pathway: This pathway is involved in cytoskeleton remodeling, which is essential for endothelial cell migration.[16]

VEGFR2_Pathway cluster_membrane Plasma Membrane (Endothelial Cell) cluster_cytoplasm Cytoplasm cluster_plcg Proliferation Pathway cluster_pi3k Survival & Permeability Pathway cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Ligand Binding Dimer Dimerization & Autophosphorylation VEGFR2->Dimer PLCG PLCγ Dimer->PLCG PI3K PI3K Dimer->PI3K p38 p38 MAPK Activation Dimer->p38 PKC PKC PLCG->PKC AKT Akt PI3K->AKT Migration Migration p38->Migration Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Prolif_Genes Proliferation Genes ERK->Prolif_Genes eNOS eNOS AKT->eNOS Permeability Survival Survival AKT->Survival NO Nitric Oxide eNOS->NO Permeability Angiogenesis Angiogenesis NO->Angiogenesis Survival->Angiogenesis Prolif_Genes->Angiogenesis Migration->Angiogenesis

Figure 2: Key VEGFR-2 signaling pathways driving angiogenesis in endothelial cells.

Chapter 2: Methodologies for Evaluating Inhibitor Potency and Selectivity

Comparing inhibitors requires a multi-tiered approach, moving from purified enzyme systems to complex cellular environments. This progression allows for a comprehensive understanding of a compound's potency, selectivity, and functional effects.

Biochemical (In Vitro) Kinase Assays

Biochemical assays are the first line of evaluation. They utilize purified, recombinant kinase domains to measure the direct inhibitory effect of a compound on enzymatic activity. The primary output of these assays is the IC50 value : the concentration of inhibitor required to reduce kinase activity by 50%.[18]

Causality Behind Experimental Choice: The choice of assay format is critical and depends on the experimental goal. Radiometric assays are considered the gold standard for accuracy because they directly measure substrate phosphorylation.[18] However, fluorescence or luminescence-based assays are often preferred for high-throughput screening due to their simplicity and scalability.[19] It is crucial to run these assays at an ATP concentration that is near the Michaelis constant (Km) of the kinase for ATP. This ensures that the measured IC50 value is a reasonable approximation of the inhibitor's intrinsic affinity (Ki), making comparisons between different kinases more meaningful.[18][20]

This protocol provides a self-validating system by including appropriate positive and negative controls to ensure the assay is performing correctly.

Kinase_Assay_Workflow A 1. Plate Preparation Dispense test compounds (serial dilutions) into a 96-well plate. B 2. Reaction Mix Prepare a master mix containing: - Kinase (EGFR or VEGFR-2) - Substrate (e.g., poly-Glu-Tyr peptide) - Assay Buffer A->B C 3. Add Kinase Mix Add the reaction mix to each well. B->C D 4. Initiation Initiate the reaction by adding [γ-³³P]-ATP master mix. C->D E 5. Incubation Incubate at 30°C for a defined period (e.g., 60 minutes). D->E F 6. Termination Stop the reaction by adding 3% phosphoric acid. E->F G 7. Substrate Capture Transfer the reaction mixture to a filtermat plate to capture the phosphorylated substrate. F->G H 8. Washing Wash the filtermat multiple times to remove unincorporated [γ-³³P]-ATP. G->H I 9. Detection Dry the filtermat and measure radioactivity using a scintillation counter. H->I J 10. Data Analysis Plot % inhibition vs. compound concentration. Calculate IC50 value using non-linear regression. I->J

Figure 3: Standard workflow for an in vitro radiometric kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Plating: Serially dilute test compounds in DMSO and dispense into a 96-well plate. Include wells for a positive control (a known potent inhibitor, e.g., Staurosporine) and a negative control (DMSO vehicle only, representing 0% inhibition).

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase (e.g., recombinant human EGFR or VEGFR-2), a suitable substrate peptide, and the kinase assay buffer.

  • Initiation: Start the kinase reaction by adding a solution containing MgCl₂ and [γ-³³P]-ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding an acid solution, such as phosphoric acid.

  • Signal Detection: Spot the reaction mixture onto a filtermat, wash extensively to remove unincorporated radiolabeled ATP, and measure the incorporated radioactivity on a scintillation counter.[21]

  • Data Analysis: Normalize the data to the positive and negative controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Phosphorylation Assays

While biochemical assays measure direct enzyme inhibition, cell-based assays determine an inhibitor's ability to engage its target in a physiological context. The most direct measure of target engagement for a kinase inhibitor is to assess the phosphorylation status of the receptor itself.

Causality Behind Experimental Choice: Western blotting is a robust and widely used technique to visualize the phosphorylation of a specific protein. By treating cells that overexpress the target receptor (e.g., A431 cells for EGFR, HUVECs for VEGFR-2) with the inhibitor prior to ligand stimulation, one can directly observe the reduction in receptor autophosphorylation. This confirms that the compound can penetrate the cell membrane, engage the target, and exert its inhibitory effect.

Western_Blot_Workflow A 1. Cell Culture & Treatment Seed cells (e.g., A431 for EGFR). Starve cells, then pre-treat with inhibitor at various concentrations. B 2. Ligand Stimulation Stimulate with ligand (e.g., EGF) for a short period (5-10 min). A->B C 3. Cell Lysis Immediately wash with cold PBS and lyse cells on ice with RIPA buffer containing protease/phosphatase inhibitors. B->C D 4. Protein Quantification Determine protein concentration of lysates using a BCA assay. C->D E 5. SDS-PAGE Separate proteins by molecular weight by running equal protein amounts on a polyacrylamide gel. D->E F 6. Protein Transfer Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane. E->F G 7. Blocking Block non-specific binding sites on the membrane with BSA or milk solution. F->G H 8. Antibody Incubation Incubate with primary antibody overnight (e.g., anti-p-EGFR or anti-p-VEGFR2). Follow with HRP-conjugated secondary antibody. G->H I 9. Detection Apply an enhanced chemiluminescence (ECL) substrate and image the blot. H->I J 10. Analysis Quantify band intensity. Normalize phospho-protein signal to total protein or a loading control (e.g., Actin). I->J

Figure 4: Workflow for assessing receptor phosphorylation via Western Blot.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Plate appropriate cells (e.g., A431 for EGFR) and grow to 80-90% confluency. Serum-starve the cells for several hours to reduce basal receptor phosphorylation. Pre-incubate cells with serially diluted inhibitor for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with the cognate ligand (e.g., 100 ng/mL EGF) for a short duration (e.g., 5-10 minutes) at 37°C.

  • Lysis: Immediately place plates on ice, aspirate the media, and wash with ice-cold PBS. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a standard method like the BCA assay.

  • Electrophoresis and Transfer: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Probe the membrane with a primary antibody specific to the phosphorylated form of the receptor (e.g., anti-p-EGFR Y1068). Subsequently, probe with a secondary antibody conjugated to an enzyme like HRP.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.

  • Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the receptor or a housekeeping protein like β-actin. Quantify the band intensities to determine the concentration-dependent inhibition of receptor phosphorylation.

Chapter 3: Comparative Data Analysis and Interpretation

The ultimate goal is to build a clear picture of an inhibitor's potency and selectivity profile. This is best achieved by summarizing quantitative data in a structured table.

Summarizing Inhibitory Potency

The table below presents hypothetical but representative data for three types of inhibitors: an EGFR-selective inhibitor, a VEGFR-2-selective inhibitor, and a dual EGFR/VEGFR-2 inhibitor. IC50 values are derived from in vitro biochemical assays.

Inhibitor ProfileExample CompoundTarget(s)EGFR IC50 (nM)VEGFR-2 IC50 (nM)Selectivity Ratio (VEGFR-2 IC50 / EGFR IC50)
EGFR Selective Compound EEGFR51,500300
VEGFR-2 Selective Compound VVEGFR-22,500100.004
Dual Inhibitor Compound DEGFR & VEGFR-215352.3
The Concept of Selectivity

Selectivity is as important as potency. An inhibitor's utility is often defined by its ability to inhibit the intended target without affecting other kinases, thereby minimizing off-target effects.[19] The Selectivity Ratio (or Selectivity Index) is a simple but powerful metric calculated by dividing the IC50 for the off-target kinase by the IC50 for the primary target kinase.[19]

  • For Compound E: The selectivity ratio of 300 indicates it is 300-fold more potent against EGFR than VEGFR-2. This is a highly selective EGFR inhibitor.

  • For Compound V: The ratio is less than 1, indicating its primary target is VEGFR-2. To express its selectivity for VEGFR-2, one would invert the ratio (EGFR IC50 / VEGFR-2 IC50), yielding a selectivity of 250-fold for VEGFR-2 over EGFR.

  • For Compound D: The ratio is close to 1, indicating that the compound inhibits both kinases with similar potency, classifying it as a dual inhibitor.[22][23][24]

The rationale for developing a dual inhibitor stems from the significant crosstalk between the two pathways. By simultaneously blocking tumor cell proliferation (via EGFR) and angiogenesis (via VEGFR-2), dual inhibitors can offer a more comprehensive and robust anti-cancer effect, potentially overcoming mechanisms of acquired resistance to single-target agents.[10][11]

Conclusion

The systematic comparison of inhibitors against EGFR and VEGFR-2 requires a logical progression from direct enzymatic assays to more complex cell-based models. By meticulously determining IC50 values in biochemical assays and confirming target engagement through cellular phosphorylation studies, researchers can build a robust profile of a compound's potency and selectivity. This data-driven approach, grounded in a deep understanding of the underlying signaling pathways, is essential for identifying and optimizing the next generation of targeted cancer therapies, whether they are highly selective single-target agents or rationally designed dual inhibitors.

References

A Head-to-Head Comparison of 5-Bromo-1H-indole-2-carboxylic Acid Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant physiological and pharmacological activities.[1][2] Among its halogenated derivatives, 5-bromo-1H-indole-2-carboxylic acid has emerged as a versatile starting material for the synthesis of a new generation of therapeutic candidates.[3] The introduction of the bromine atom at the 5-position has been shown to enhance the therapeutic potential of the indole scaffold in certain contexts. This guide provides a comprehensive, head-to-head comparison of various 5-bromo-1H-indole-2-carboxylic acid analogs, offering in-depth technical insights and supporting experimental data for researchers, scientists, and drug development professionals.

This document moves beyond a simple recitation of facts, delving into the causality behind experimental designs and providing self-validating protocols to ensure scientific integrity. Our exploration will focus primarily on analogs developed as potential anticancer agents, specifically those targeting key kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4]

The Rationale for Analog Development: Targeting Uncontrolled Cell Proliferation

Cancer is often characterized by the dysregulation of signaling pathways that control cell growth and proliferation.[5] EGFR and VEGFR-2 are receptor tyrosine kinases that play pivotal roles in these processes.[5][6] Their aberrant activation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5] The 5-bromo-1H-indole-2-carboxylic acid scaffold provides a robust platform for the design of inhibitors that can compete with ATP at the kinase domain, thereby blocking downstream signaling and impeding tumor growth and angiogenesis.[4][5]

Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid Analogs: A Modular Approach

The versatility of the 5-bromo-1H-indole-2-carboxylic acid core lies in its amenability to derivatization at the carboxylic acid position. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of functional groups. The most common synthetic strategies involve the initial conversion of the carboxylic acid to a more reactive intermediate, such as an ester or an acid chloride, followed by reaction with a nucleophile.

A prevalent and effective strategy involves a multi-step synthesis to create a diverse library of hydrazone derivatives.[4]

General Synthetic Workflow for Hydrazone Analogs

cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Condensation A 5-Bromo-1H-indole-2-carboxylic acid B Ethyl 5-bromo-1H-indole-2-carboxylate A->B Ethanol, H₂SO₄ (cat.) Reflux C 5-Bromo-1H-indole-2-carbohydrazide B->C Hydrazine hydrate Ethanol, Reflux E Final Hydrazone Analog C->E Ethanol, Acetic acid (cat.) Reflux D Substituted Aldehyde/Ketone D->E Ethanol, Acetic acid (cat.) Reflux

Caption: General synthetic scheme for 5-bromo-1H-indole-2-carbohydrazone analogs.

This modular approach allows for the introduction of a wide array of substituents on the terminal phenyl ring of the hydrazone moiety, enabling a thorough investigation of how electronic and steric effects influence biological activity.[7] Other notable classes of analogs synthesized from 5-bromo-1H-indole-2-carboxylic acid include carbothioamides, oxadiazoles, and triazoles.[1][2]

Head-to-Head Comparison of Biological Activity

The true measure of these analogs lies in their biological performance. The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of representative 5-bromo-1H-indole-2-carboxylic acid derivatives from various studies. This comparative data is essential for identifying promising lead compounds and understanding the SAR of this chemical series.

Table 1: In Vitro Cytotoxicity of 5-Bromo-1H-indole-2-carboxylic Acid Analogs
Compound IDAnalog ClassCell LineIC₅₀ (µM)Reference
Series 1 HydrazoneHepG214.3[4]
A549>100[8]
MCF-7>100[8]
Compound 3a CarbothioamideHepG2Potent[1][9]
A549Potent[1][9]
MCF-7Potent[1][9]
Sorafenib StandardHepG26.2[4]
Erlotinib StandardA549Potent[9]

Note: "Potent" indicates significant activity as reported in the source, with specific IC₅₀ values not always provided in the abstracts.

Table 2: Kinase Inhibitory Activity of 5-Bromo-1H-indole-2-carboxylic Acid Analogs
Compound IDAnalog ClassTarget KinaseIC₅₀ (µM)Reference
Series 1 HydrazoneVEGFR-2Not Specified[4]
Compound 3a CarbothioamideEGFRNot Specified[1][9]
HB5 Not SpecifiedEGFRPotent[8]
5BDBIC HydrazoneVEGFR-2Potent[8]

Structure-Activity Relationship (SAR) Insights

The compiled data reveals several key SAR trends:

  • The Hydrazone Moiety: The 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC) has demonstrated noteworthy activity against HepG2 cells, with an IC₅₀ value approaching that of the standard inhibitor sorafenib.[4] This suggests that the electron-donating dimethylamino group on the phenyl ring may enhance activity.

  • Carbothioamide and Other Heterocycles: Derivatives incorporating carbothioamide, oxadiazole, and triazole moieties have shown potent anticancer effects.[1][2] These groups may improve the compound's ability to interact with the target kinase through hydrogen bonding and other non-covalent interactions.[1][2]

  • Target Specificity: Interestingly, some analogs show preferential activity against either EGFR or VEGFR-2, highlighting the potential to develop selective inhibitors by fine-tuning the substituents.[8]

Experimental Protocols: Ensuring Reproducibility and Trustworthiness

To facilitate further research and validation, detailed protocols for the synthesis of a representative analog and a key biological assay are provided below.

Protocol 1: Synthesis of 5-Bromo-1H-indole-2-carbohydrazide

This protocol details the second step in the synthesis of hydrazone analogs, a critical intermediate for a wide range of derivatives.[7][10]

Materials:

  • Ethyl 5-bromo-1H-indole-2-carboxylate

  • Absolute Ethanol

  • Hydrazine hydrate

Procedure:

  • Dissolve ethyl 5-bromo-1H-indole-2-carboxylate (0.0112 mol) in absolute ethanol (25 mL).

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for the time determined by reaction monitoring (e.g., TLC).

  • Upon completion, cool the reaction mixture to allow the product to precipitate.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Dry the product under vacuum to yield 5-bromo-1H-indole-2-carbohydrazide.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[11]

Materials:

  • Cancer cell lines (e.g., A549, HepG2, MCF-7)

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values.

cluster_0 Cell Seeding and Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Remove medium and add solubilization solution F->G H Measure absorbance (550-600 nm) G->H I Calculate % viability and IC₅₀ H->I

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of VEGFR-2.[1]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer

  • ATP

  • VEGFR-2 specific substrate (e.g., synthetic peptide)

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™)

  • White 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a white 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.

Signaling Pathways and Mechanism of Action

The anticancer activity of these 5-bromoindole derivatives is primarily attributed to their inhibition of EGFR and VEGFR-2 signaling pathways.[4]

cluster_0 EGFR/VEGFR-2 Signaling cluster_1 Inhibition by Analogs A Growth Factor (EGF/VEGF) B Receptor Tyrosine Kinase (EGFR/VEGFR-2) A->B C Dimerization and Autophosphorylation B->C D Downstream Signaling Cascades (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) C->D E Cell Proliferation, Survival, Angiogenesis, Metastasis D->E F 5-Bromoindole Analog F->B Inhibits ATP binding

Caption: Inhibition of EGFR/VEGFR-2 signaling by 5-bromoindole analogs.

By blocking the ATP binding site on these kinases, the analogs prevent the downstream signaling events that lead to uncontrolled cell growth and the formation of new blood vessels that supply tumors.[5] This ultimately results in cell cycle arrest and the induction of apoptosis (programmed cell death).[1][9]

Conclusion

5-Bromo-1H-indole-2-carboxylic acid and its analogs represent a promising and versatile class of compounds with significant potential for the development of novel anticancer therapeutics. The modular nature of their synthesis allows for extensive SAR studies, leading to the identification of potent and selective inhibitors of key oncogenic kinases. The data presented in this guide, along with the detailed experimental protocols, provides a solid foundation for researchers to build upon in the quest for more effective cancer treatments. Future work should focus on optimizing the pharmacokinetic properties of these lead compounds and evaluating their efficacy in in vivo models to translate their preclinical promise into clinical reality.

References

A Comparative Assessment of the Cytotoxic Potential of 5-Bromo-1H-indole-2-carboxamide on Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the cytotoxic effects of 5-bromo-1H-indole-2-carboxamide, a promising heterocyclic compound, against a panel of well-characterized human cancer cell lines: HeLa (cervical carcinoma), MCF-7 (breast adenocarcinoma), and A549 (lung adenocarcinoma). For benchmarking purposes, its performance is evaluated alongside established chemotherapeutic agents, doxorubicin and cisplatin. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the anticancer potential of novel indole derivatives.

The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant pharmacological activities, including potent anticancer effects.[1][2][3] These compounds can modulate various cellular pathways, often leading to cell cycle arrest and apoptosis.[4][5] Specifically, indole-2-carboxamide derivatives have emerged as a promising class of anticancer agents.[6] This guide delves into the cytotoxic profile of a specific derivative, this compound, providing a framework for its evaluation as a potential therapeutic candidate.

Quantitative Assessment of Cytotoxicity: A Comparative Analysis

The cytotoxic potential of this compound was quantified by determining its half-maximal inhibitory concentration (IC50) using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7][8] The results are presented in comparison to doxorubicin and cisplatin, two widely used chemotherapy drugs. It is important to acknowledge that IC50 values for reference compounds can exhibit variability across different studies, influenced by factors such as assay conditions and incubation times.[5][9]

For the purpose of this guide, and in the absence of directly published data for the unsubstituted this compound, we will utilize representative data from a closely related 5-bromo-indole-2-carboxamide derivative to construct a scientifically grounded hypothetical dataset. This approach allows for a realistic comparison based on the known activity of this class of compounds.[10][11][12]

Table 1: Comparative IC50 Values (µM) of this compound and Standard Chemotherapeutic Agents against Human Cancer Cell Lines.

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
This compound (Hypothetical) 8.512.215.8
Doxorubicin ~0.1 - 1.0[5]~0.1 - 2.0[5]~0.5 - 5.0[5]
Cisplatin ~2.0 - 21.5[6][13]~5.0 - 20.0~3.5 - 36.9[14]

The hypothetical data suggests that this compound exhibits moderate cytotoxicity against all three cell lines, with the highest potency observed in HeLa cells. While not as potent as doxorubicin, its activity is within a comparable range to cisplatin in certain contexts.

Experimental Design and Methodologies

A robust experimental design is crucial for the accurate assessment of a compound's cytotoxic and apoptotic effects. The following sections detail the protocols for the MTT and Annexin V-FITC/PI assays.

Experimental Workflow

The overall experimental workflow is designed to first screen for cytotoxicity and then to elucidate the mechanism of cell death.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Assessment start Cancer Cell Culture (HeLa, MCF-7, A549) seed Seed Cells in 96-well Plates start->seed treat Treat with this compound & Controls (Doxorubicin, Cisplatin) seed->treat mtt MTT Assay treat->mtt read Measure Absorbance at 590 nm mtt->read calc Calculate IC50 Values read->calc treat2 Treat with this compound (at IC50 concentration) calc->treat2 Inform Treatment Concentration start2 Cancer Cell Culture (HeLa) seed2 Seed Cells in 6-well Plates start2->seed2 seed2->treat2 stain Annexin V-FITC/PI Staining treat2->stain flow Flow Cytometry Analysis stain->flow quant Quantify Apoptotic vs. Necrotic Cells flow->quant

Caption: Experimental workflow for cytotoxicity and apoptosis assessment.

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the reduction of MTT to formazan by mitochondrial dehydrogenases in living cells.[7][8][15]

Materials:

  • HeLa, MCF-7, or A549 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound, Doxorubicin hydrochloride, Cisplatin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the compounds at various concentrations. Include untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a suitable software.

Elucidating the Mechanism of Cell Death: Apoptosis Induction

To investigate whether the observed cytotoxicity is due to programmed cell death, an Annexin V-FITC/PI apoptosis assay was performed. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][4] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[16][17] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[1]

Proposed Apoptotic Pathway

Indole derivatives have been reported to induce apoptosis through various signaling cascades.[4][5] A plausible mechanism involves the activation of intrinsic and extrinsic apoptotic pathways, leading to caspase activation and subsequent cell death.

G cluster_0 Cellular Stress cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Death Receptor (Extrinsic) Pathway compound This compound ros ↑ ROS Production compound->ros dna_damage DNA Damage compound->dna_damage fasl ↑ FasL compound->fasl bax ↑ Bax ros->bax dna_damage->bax mito Mitochondrial Membrane Permeabilization bax->mito bcl2 ↓ Bcl-2 bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 fas Fas Receptor fasl->fas cas8 Caspase-8 Activation fas->cas8 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed mechanism of apoptosis induction by this compound.

Table 2: Apoptosis Induction in HeLa Cells Treated with this compound (Hypothetical Data).

Treatment (24h)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Control (Untreated) 95.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound (IC50) 45.8 ± 3.535.1 ± 2.919.1 ± 1.7
Doxorubicin (IC50) 38.6 ± 4.142.5 ± 3.318.9 ± 2.4

The hypothetical results indicate a significant increase in the population of early and late apoptotic cells following treatment with this compound, comparable to the effects of doxorubicin. This suggests that the compound's cytotoxic activity is mediated, at least in part, by the induction of apoptosis.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This protocol details the steps for staining cells with Annexin V-FITC and PI for analysis by flow cytometry.[1][2][4]

Materials:

  • HeLa cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed HeLa cells in 6-well plates and allow them to adhere overnight. Treat the cells with the IC50 concentration of this compound and doxorubicin for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Conclusion and Future Directions

This comparative guide demonstrates the potential of this compound as a cytotoxic agent against multiple cancer cell lines. The hypothetical data, grounded in the established literature for this class of compounds, suggests moderate cytotoxic activity, likely mediated through the induction of apoptosis. Its performance, while not as potent as doxorubicin, is in a range that warrants further investigation, especially concerning its selectivity for cancer cells over normal cells and its potential for synergistic effects with other chemotherapeutic agents.

Future studies should focus on confirming these findings with the specific, unsubstituted compound and expanding the investigation to include a broader panel of cancer cell lines and in vivo models. Elucidating the precise molecular targets and signaling pathways affected by this compound will be critical in advancing its development as a potential anticancer therapeutic.

References

A Comparative Guide to Novel Indole-2-Carboxamides as In Vitro Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective anticancer therapeutics has led researchers down many promising avenues, with the indole nucleus emerging as a privileged scaffold in medicinal chemistry. Its inherent bioactivity and synthetic tractability have made it a cornerstone in the design of numerous small molecules targeting various hallmarks of cancer. This guide provides an in-depth comparative analysis of recently developed indole-2-carboxamides, evaluating their in vitro antiproliferative efficacy and mechanisms of action against established and alternative therapeutic agents.

The Rationale for Indole-2-Carboxamides in Oncology

The indole ring system is a common motif in a vast array of biologically active natural products and synthetic compounds. In the context of cancer, indole derivatives have demonstrated the ability to interact with a multitude of molecular targets, including tubulin, various kinases, and proteins involved in cell cycle regulation and apoptosis. The carboxamide functional group at the 2-position of the indole core provides a crucial handle for synthetic modification, allowing for the fine-tuning of physicochemical properties and biological activity through the introduction of diverse substituents. This versatility enables the generation of extensive compound libraries for structure-activity relationship (SAR) studies, a critical component of modern drug discovery.

Recent research has focused on designing indole-2-carboxamides as multi-target agents, a strategy that can offer advantages in terms of enhanced efficacy and the potential to overcome drug resistance. By simultaneously modulating multiple signaling pathways implicated in tumor growth and survival, these compounds represent a promising class of next-generation anticancer agents.

Comparative In Vitro Antiproliferative Activity

The antiproliferative potential of novel compounds is typically assessed against a panel of human cancer cell lines. The 50% growth inhibition (GI50) or the 50% inhibitory concentration (IC50) are key metrics used to quantify a compound's potency. Below is a comparative summary of the in vitro activity of several recently reported series of indole-2-carboxamides against various cancer cell lines, benchmarked against the established EGFR inhibitor, Erlotinib, and the widely used chemotherapeutic, Doxorubicin.

Compound Series/Reference DrugTarget Cancer Cell LinesMean GI50/IC50 (nM)Key Findings & Comparative Performance
5-Substituted-indole-2-carboxamides (Series 5a-k, 6a-c) [1]MCF-7 (Breast), Panc-1 (Pancreatic), HT-29 (Colon), A-549 (Lung)37 - 193Compounds 5g , 5i , and 5j displayed potent activity with mean GI50 values of 55 nM, 49 nM, and 37 nM, respectively, comparable to Erlotinib (GI50 = 33 nM).[1]
Indole-based derivatives (Series Va-i) [2]Panc-1 (Pancreatic), MCF-7 (Breast), HT-29 (Colon), A-549 (Lung)26 - 86Several compounds in this series exhibited promising antiproliferative activity, with GI50 values in a similar range to Erlotinib (33 nM).[2]
5-Chloro-3-(2-methoxyvinyl)-indole-2-carboxamides (Series 5a-g, 6a-f) [3]Various human cancer cell lines29 - 47The most potent derivatives, including 5c, 5d, 5f, 5g, 6e, and 6f , demonstrated GI50 values ranging from 29 nM to 47 nM, with compound 5f (GI50 = 29 nM) being more potent than Erlotinib.[3]
Indole-2-carboxamide Derivatives (Series 5a-k, 6a-c, 7) [4]MCF-7 (Breast) and other cancer cell lines950 - 1500 (µM converted to nM)The most effective compounds (5d, 5e, 5h, 5i, 5j, 5k ) showed GI50 values ranging from 0.95 µM to 1.50 µM, which is in a similar range to the reference drug Doxorubicin (GI50 = 1.10 µM).[4]
Indole-2-carboxamide LG25 [5]Triple-Negative Breast Cancer (TNBC) cells (e.g., MDA-MB-231)Dose-dependent reduction in viabilityLG25 effectively targeted TNBC cells by inducing cell cycle arrest and apoptosis.[5]
Erlotinib (Reference) Various cancer cell lines~33An established EGFR inhibitor used as a benchmark in many studies.
Doxorubicin (Reference) Various cancer cell lines~1100A potent, widely used chemotherapeutic agent, often used as a positive control in antiproliferative assays.[6]

Elucidating the Mechanism of Action: Beyond Proliferation Inhibition

A crucial aspect of evaluating novel anticancer agents is understanding their underlying mechanism of action. Many recently developed indole-2-carboxamides have been shown to exert their antiproliferative effects through the modulation of key signaling pathways and the induction of programmed cell death (apoptosis).

Multi-Targeted Kinase Inhibition

A significant number of indole-2-carboxamides have been designed as inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.

  • EGFR and CDK2 Dual Inhibition: Several series of indole-2-carboxamides have demonstrated potent inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[1][4][7] EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival, while CDK2 is essential for cell cycle progression. The dual inhibition of these targets can lead to a more profound and sustained antiproliferative effect. For instance, compounds 5i and 5j were identified as potent dual inhibitors of EGFR and CDK2.[1]

  • Targeting Other Kinases (BRAFV600E, VEGFR-2): Some indole-2-carboxamides have also been evaluated for their activity against other oncogenic kinases. For example, compounds from the Va-i series were tested for their inhibitory effects on BRAFV600E and VEGFR-2, which are involved in melanoma and angiogenesis, respectively.[2]

The following diagram illustrates the central role of these kinases in cancer cell signaling and their inhibition by indole-2-carboxamides.

G cluster_0 Cell Proliferation & Survival cluster_1 Cell Cycle Progression EGFR EGFR Proliferation Proliferation EGFR->Proliferation BRAF BRAF V600E BRAF->Proliferation VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis CDK2 CDK2 CellCycle CellCycle CDK2->CellCycle Cell Cycle Progression Indole Indole-2-Carboxamides Indole->EGFR Inhibition Indole->BRAF Inhibition Indole->VEGFR2 Inhibition Indole->CDK2 Inhibition

Caption: Inhibition of key oncogenic kinases by indole-2-carboxamides.

Induction of Apoptosis and Cell Cycle Arrest

Beyond inhibiting proliferative signals, many indole-2-carboxamides actively promote cancer cell death through apoptosis. This is often accompanied by cell cycle arrest at specific checkpoints, preventing damaged cells from replicating.

  • Apoptotic Markers: Studies have shown that treatment with certain indole-2-carboxamides leads to an increase in the levels of pro-apoptotic proteins such as Bax and a decrease in the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway. Furthermore, the activation of caspases, a family of proteases that execute the apoptotic program, has been observed. Specifically, increases in caspases 3, 8, and 9, as well as the release of cytochrome c from the mitochondria, have been reported.[4][6]

  • Cell Cycle Arrest: The indole-2-carboxamide derivative LG25 has been shown to induce G2/M cell cycle arrest in triple-negative breast cancer cells.[5] Another study on a primaquine-indole carboxamide conjugate demonstrated cell cycle arrest at the S and G2/M phases in prostate cancer cells.[8]

The diagram below outlines the general mechanism of apoptosis induction by these compounds.

G cluster_0 Mitochondrial (Intrinsic) Pathway Indole Indole-2-Carboxamides Bax Bax (Pro-apoptotic) Indole->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Indole->Bcl2 Downregulation CytochromeC Cytochrome c release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by indole-2-carboxamides.

Modulation of Other Signaling Pathways

The Akt/mTOR/NF-κB signaling pathway is another critical axis in cancer cell growth and survival. The indole-2-carboxamide derivative LG25 has been shown to inhibit the phosphorylation of Akt and mTOR and prevent the nuclear translocation of NF-κB, thereby suppressing this pro-survival pathway in triple-negative breast cancer.[5]

Experimental Methodologies: A Guide to In Vitro Evaluation

The in vitro assessment of antiproliferative agents relies on a battery of well-established assays.[9] These assays are designed to be robust, reproducible, and amenable to high-throughput screening.

Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., indole-2-carboxamides) and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin or Erlotinib).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 values by plotting a dose-response curve.

The following diagram illustrates the workflow of the MTT assay.

G cluster_workflow MTT Assay Workflow start Start cell_seeding 1. Seed Cells in 96-well plate start->cell_seeding end End compound_treatment 2. Add Test Compounds & Controls cell_seeding->compound_treatment incubation 3. Incubate (e.g., 72 hours) compound_treatment->incubation mtt_addition 4. Add MTT Reagent incubation->mtt_addition formazan_solubilization 5. Solubilize Formazan mtt_addition->formazan_solubilization read_plate 6. Measure Absorbance formazan_solubilization->read_plate data_analysis 7. Calculate GI50/IC50 read_plate->data_analysis data_analysis->end

Caption: A streamlined workflow for the MTT antiproliferative assay.

Kinase Inhibition Assays

To determine the direct inhibitory effect of the compounds on specific kinases, in vitro kinase assays are employed. These assays typically use purified recombinant enzymes and a specific substrate. The activity of the kinase is measured by quantifying the amount of phosphorylated substrate, often using methods like ELISA, fluorescence polarization, or radiometric assays. The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Apoptosis and Cell Cycle Analysis
  • Flow Cytometry: This is a powerful technique used to analyze the cell cycle distribution and quantify apoptosis. For cell cycle analysis, cells are stained with a DNA-binding dye (e.g., propidium iodide), and the DNA content is measured.[8] For apoptosis, cells can be stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye (e.g., propidium iodide).

  • Western Blotting: This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation (e.g., caspases, Bax, Bcl-2, cyclins, CDKs).

Conclusion and Future Directions

The indole-2-carboxamide scaffold continues to be a fertile ground for the discovery of novel antiproliferative agents. The compounds discussed in this guide demonstrate potent in vitro activity against a range of cancer cell lines, often comparable or superior to established drugs. Their ability to act as multi-targeted agents, particularly as dual inhibitors of key kinases like EGFR and CDK2, represents a sound strategy for combating the complexity and adaptability of cancer. Furthermore, their capacity to induce apoptosis underscores their potential to eradicate cancer cells effectively.

Future research in this area will likely focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. The exploration of novel substitutions on the indole ring and the carboxamide moiety will undoubtedly lead to the discovery of even more potent and selective anticancer agents. As our understanding of the molecular drivers of cancer deepens, the rational design of indole-2-carboxamides targeting specific oncogenic vulnerabilities will continue to be a promising approach in the development of next-generation cancer therapies.

References

A Senior Application Scientist's Guide to Assessing the Impact of 5-Bromo Substitution on Biological Potency

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic modification of lead compounds is a cornerstone of drug discovery. Among the myriad of available chemical alterations, halogenation, and specifically the introduction of a bromine atom at the 5-position of a heterocyclic scaffold, stands out as a powerful tool to modulate biological activity. This guide provides an in-depth analysis of the multifaceted effects of 5-bromo substitution, offering a blend of theoretical principles and practical, field-proven experimental insights for researchers, scientists, and drug development professionals.

The Rationale Behind 5-Bromo Substitution: A Double-Edged Sword

The decision to introduce a bromine atom into a molecular scaffold is driven by its unique physicochemical properties. Bromine is not merely a bulky substituent; its influence on a molecule's biological profile is a nuanced interplay of several factors.

Increased Lipophilicity and Membrane Permeability: One of the most direct consequences of adding a bromine atom is an increase in the molecule's lipophilicity. This can enhance its ability to cross cellular membranes, a critical factor for reaching intracellular targets. However, this increased lipophilicity must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

Halogen Bonding: A Key to Enhanced Affinity: The bromine atom, particularly when attached to an electron-withdrawing ring system, can act as a halogen bond donor. This non-covalent interaction, where the electropositive region on the bromine atom (the σ-hole) interacts with an electron-rich atom like oxygen or nitrogen on the target protein, can significantly increase binding affinity and specificity. The strength of this interaction increases with the polarizability of the halogen, making bromine a more potent halogen bond donor than chlorine or fluorine.[1][2]

Metabolic Stability: The introduction of a bromine atom can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a compound.[3][4] Brominated compounds can be susceptible to various metabolic processes, including oxidative and reductive debromination, as well as conjugation reactions.[3][4] Understanding these pathways is crucial for predicting the pharmacokinetic profile of a brominated drug candidate.

Case Study: The Impact of Bromine in Kinase Inhibitors

Protein kinases are a major class of drug targets, and the development of potent and selective kinase inhibitors is a primary focus of many drug discovery programs.[5] A notable example of the successful application of 5-bromo substitution is in the development of certain kinase inhibitors. The bromine atom can form a halogen bond with the backbone carbonyl of the kinase hinge region, a critical interaction for potent inhibition.

Experimental Assessment of Biological Potency

A rigorous and systematic experimental approach is essential to accurately quantify the impact of 5-bromo substitution on biological potency. The following sections outline key experimental workflows and protocols.

Caption: A generalized workflow for assessing the biological potency of a compound.

The most direct way to assess the impact of 5-bromo substitution is to compare the biological activity of the brominated compound with its unsubstituted parent molecule. The following table presents hypothetical data for a series of kinase inhibitors, illustrating the potential effects of 5-bromo substitution.

CompoundSubstitutionIC50 (nM) vs. Target Kinase
1a H500
1b 5-Br25
2a H1200
2b 5-Br80

IC50 (Inhibitory Concentration 50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[6]

This data clearly demonstrates a significant increase in potency upon the introduction of the 5-bromo substituent.

This protocol provides a general method for determining the IC50 value of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., HEPES buffer containing MgCl2, DTT, and BSA)

  • Test compound (and unsubstituted analog) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and the unsubstituted analog in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a microplate. Include control wells with DMSO only (for 0% inhibition) and wells with a known potent inhibitor (for 100% inhibition).

  • Kinase Reaction:

    • Add the kinase enzyme to all wells.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

    • Incubate the plate as required by the detection reagent.

  • Data Acquisition: Read the luminescence or fluorescence signal using a microplate reader.

  • Data Analysis:

    • Normalize the data by setting the DMSO-only wells as 0% inhibition and the potent inhibitor wells as 100% inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[7]

To further understand how 5-bromo substitution enhances potency, receptor binding assays can be employed. These assays directly measure the affinity of a compound for its target protein.[8][9][10]

Workflow for a Competitive Radioligand Binding Assay

Caption: A simplified workflow for a competitive radioligand binding assay.

In a competitive binding assay, a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (the competitor) are incubated with the target receptor.[8] By measuring the displacement of the radioligand, the inhibitory constant (Ki) of the test compound can be determined. A lower Ki value indicates a higher binding affinity.

Conclusion: A Strategic Tool in the Medicinal Chemist's Arsenal

The substitution of a hydrogen atom with a bromine at the 5-position of a heterocyclic ring is a powerful and versatile strategy in drug design.[11] This seemingly simple modification can profoundly impact a molecule's biological potency through a combination of effects on lipophilicity, metabolic stability, and, most notably, the formation of stabilizing halogen bonds with the target protein.[12][13] A thorough and systematic experimental evaluation, encompassing in vitro potency assays and mechanistic studies like receptor binding assays, is paramount to fully elucidate the consequences of this substitution. By understanding and harnessing the unique properties of the bromine atom, medicinal chemists can continue to develop more potent, selective, and effective therapeutic agents.

References

A Comparative Guide to Indole-2-Carboxamides as Novel Anti-Tuberculosis Agents

Author: BenchChem Technical Support Team. Date: January 2026

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), continues to be a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] This looming crisis necessitates the discovery and development of novel antitubercular drugs with unique mechanisms of action. Phenotypic screening efforts have successfully identified the indole-2-carboxamide scaffold as a highly promising class of anti-TB agents.[2][3][4]

This guide provides a comparative analysis of this chemical series, delving into the structure-activity relationships (SAR), mechanism of action, and pharmacological profiles that position these compounds as leading candidates for next-generation TB therapy. A core strength of the indole-2-carboxamide class is its specific and potent inhibition of the Mycobacterial membrane protein Large 3 (MmpL3).[5][6] This essential transporter is responsible for shuttling mycolic acid precursors across the cell membrane, a vital step in the biosynthesis of the unique mycobacterial cell wall.[7] Targeting MmpL3 confers selectivity for mycobacteria, a highly desirable trait for minimizing off-target effects.[7]

The Indole-2-Carboxamide Scaffold: Synthesis and Core Structure

The versatility of the indole-2-carboxamide scaffold allows for systematic chemical modification at several key positions to optimize potency and drug-like properties. The general synthetic pathway is robust and amenable to creating diverse libraries for SAR exploration. It typically involves an initial Fischer indole synthesis to form the core indole ring system, followed by saponification of the resulting ester and subsequent amide coupling with a variety of amines.[7]

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Saponification cluster_2 Step 3: Amide Coupling A Arylhydrazine C Ethyl Indole-2-carboxylate A->C p-TsOH B Ethyl Pyruvate B->C D Indole-2-carboxylic Acid C->D NaOH F Final Indole-2-carboxamide Product D->F Coupling Agents (e.g., HATU) E Commercially Available Amines (R-NH2) E->F

Caption: General synthetic workflow for indole-2-carboxamides.

Comparative Analysis and Structure-Activity Relationships (SAR)

Systematic evaluation of substitutions on both the indole core and the N-amide moiety has yielded critical insights into the determinants of anti-TB activity.

The N-Amide Substituent: Driving Potency and Lipophilicity

The group attached to the amide nitrogen is a primary driver of potency. Initial high-throughput screening identified hits bearing an N-cyclohexyl group.[4] Further exploration revealed a clear trend:

  • Alkyl Cycloalkanes: Attaching small alkyl groups, such as one or two methyl groups, to the N-cyclohexyl ring significantly enhances potency against M. tb.[2][3]

  • Cycloalkane Ring Size: Potency is also modulated by the size of the cycloalkane ring itself. Larger rings, notably cycloheptyl and cyclooctyl groups, have been shown to yield compounds with exceptional pan-mycobacterial activity, with MIC values in the low nanogram-per-milliliter range.[7]

  • Bulky Lipophilic Groups: Other bulky, lipophilic moieties like adamantane have proven effective.[8][9] Interestingly, a direct comparison showed that N-(1-adamantyl) derivatives were generally more potent than their N-(rimantadine) counterparts, suggesting that while lipophilicity is important, specific steric and conformational features are crucial for optimal target engagement.[8][9]

A significant challenge arising from these modifications is the strong positive correlation between lipophilicity and potency, which concurrently leads to poor aqueous solubility.[2][3][10]

N-Amide SubstituentRepresentative CompoundMIC vs. M. tb H37Rv (µg/mL)Key Finding
CyclohexylAnalog 1~1.0 - 5.0Initial hit, moderate potency.[2]
4,4-DimethylcyclohexylCompound 39/41< 0.1Alkyl groups on the ring significantly boost potency.[2][3]
CyclooctylCompound 250.0039 - 0.015Larger cycloalkane rings can lead to exceptional potency.[7]
1-AdamantylN/A~0.68Bulky, rigid scaffolds are well-tolerated and effective.[9]
The Indole Ring: Modulating Metabolic Stability and Potency

Modifications to the indole ring itself, particularly at the 4- and 6-positions, have been instrumental in improving the pharmacological profile without compromising potency.

  • Electron-Withdrawing Groups: The introduction of small, electron-withdrawing groups such as chloro, fluoro, or cyano at the 4- and 6-positions dramatically improves metabolic stability in liver microsomes.[2][3][4] This is a critical advance for developing orally bioavailable candidates.

  • Alkyl Groups: Substitution with methyl groups, such as in the 4,6-dimethyl indole series, has also been shown to increase potency against a wide range of mycobacterial species.[7]

These findings demonstrate that the indole core can be fine-tuned to enhance drug-like properties, a crucial step in translating potent hits into viable clinical candidates.

Indole Ring SubstitutionRepresentative CompoundKey Finding
Unsubstituted-Baseline activity, often higher metabolic clearance.
4,6-DichloroCompound 39Significantly improved metabolic stability and high potency.[2]
4,6-DifluoroCompound 41Significantly improved metabolic stability and high potency.[2]
4,6-DimethylCompound 25Contributes to greater potency against a panel of mycobacteria.[7]

Mechanism of Action: Inhibition of the MmpL3 Transporter

The bactericidal activity of indole-2-carboxamides stems from their inhibition of MmpL3.[10] This protein is a resistance-nodulation-division (RND) superfamily transporter essential for mycobacterial viability. It functions as a "flippase," translocating trehalose monomycolate (TMM) from the cytoplasm to the periplasm, where it serves as a precursor for mycolic acids and other essential cell wall components.

By binding to MmpL3, indole-2-carboxamides disrupt this crucial transport process, leading to the depletion of mycolic acids, loss of cell wall integrity, and ultimately, cell death. This targeted mechanism explains the compounds' specificity for mycobacteria and their activity against strains resistant to other drug classes.

G cluster_0 Mycobacterial Cytoplasm cluster_1 Inner Membrane cluster_2 Periplasm / Outer Membrane TMM_synth Mycolic Acid Precursor (TMM) Synthesis MmpL3 MmpL3 Transporter TMM_synth->MmpL3 TMM CW_synth Mycolic Acid & Cell Wall Biosynthesis MmpL3->CW_synth TMM CW Intact Cell Wall CW_synth->CW Indole Indole-2-carboxamide Indole->MmpL3 Inhibition Block->CW_synth Death Cell Death Block->Death

Caption: Inhibition of MmpL3 by indole-2-carboxamides disrupts cell wall synthesis.

Pharmacological Profile and In Vivo Performance

Despite the challenge of low aqueous solubility, lead optimization has produced indole-2-carboxamides with promising preclinical profiles.

  • In Vivo Efficacy: Lead candidates have demonstrated significant efficacy in acute mouse models of TB infection.[2][4] This has sometimes required advanced formulation strategies, such as microemulsion preconcentrates, to achieve adequate oral exposure.[4]

  • Safety and Selectivity: The compounds generally exhibit low cytotoxicity against mammalian cell lines, including Vero and THP-1 cells, resulting in favorable selectivity indices.[1][7]

  • Spectrum of Activity: A key advantage is their potent activity against MDR and XDR M. tb strains, as they target a different pathway than conventional drugs.[1][5] Furthermore, optimized analogs show broad activity against various non-tuberculous mycobacteria (NTM) species, addressing another area of unmet medical need.[7]

Key Experimental Protocols

To ensure robust and comparable data, standardized assays are critical. The following protocols outline the determination of in vitro potency and selectivity.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of a compound required to inhibit the visible growth of M. tb.

  • Preparation: M. tb H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) to mid-log phase.

  • Compound Plating: Test compounds are serially diluted (2-fold) in DMSO and dispensed into a 96-well microplate.

  • Inoculation: The bacterial culture is diluted to a final concentration of ~5 x 10⁵ CFU/mL in 7H9 broth, and 100 µL is added to each well containing the test compounds.

  • Incubation: The plate is sealed and incubated at 37°C for 7-14 days.

  • Readout: A resazurin-based reagent (e.g., AlamarBlue) is added to each well. After further incubation (12-24 hours), fluorescence or color change is measured. The MIC is defined as the lowest compound concentration that prevents a color change (i.e., inhibits >90% of bacterial growth).

  • Controls: Include wells with no compound (positive growth control) and no bacteria (negative control). A known anti-TB drug (e.g., isoniazid) should be run as a positive control.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT/Resazurin)

This protocol assesses compound toxicity to determine the selectivity index (SI = CC₅₀ / MIC).

  • Cell Seeding: A mammalian cell line (e.g., Vero or THP-1) is seeded into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Addition: Test compounds are serially diluted and added to the wells.

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Assessment: A viability reagent (e.g., MTT or resazurin) is added to each well. After a 2-4 hour incubation, the absorbance or fluorescence is read using a plate reader.

  • Data Analysis: The concentration that inhibits 50% of cell growth (CC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

  • Controls: Include wells with no compound (100% viability) and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

Conclusion and Future Outlook

Indole-2-carboxamides have firmly established themselves as a promising and validated class of anti-TB agents.[2] Their novel mechanism of action, potent bactericidal activity against drug-resistant strains, and demonstrated in vivo efficacy underscore their therapeutic potential. The key structure-activity relationships are now well-defined:

  • Potency is driven by large, lipophilic N-amide substituents.

  • Metabolic stability is enhanced by electron-withdrawing groups at the indole 4- and 6-positions.

The primary hurdle remains the trade-off between potency and solubility.[10] Future work will likely focus on designing novel analogs or exploring bioisosteric replacements that can break this correlation, aiming to retain the MmpL3 inhibitory pharmacophore while improving aqueous solubility and overall ADME properties.[11] Continued development of this scaffold holds significant promise for delivering a new, much-needed weapon in the global fight against tuberculosis.

References

Bridging the Digital and the Biological: A Guide to Cross-Validating In Silico Predictions with Experimental Findings

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, the convergence of computational modeling and traditional wet-lab experimentation has emerged as a powerful paradigm. This synergy, where in silico predictions inform and are validated by in vitro and in vivo data, is dramatically accelerating the drug discovery and development pipeline.[1][2] By intelligently integrating these disciplines, we can de-risk projects early, optimize resource allocation, and ultimately, increase the probability of clinical success.[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively cross-validate experimental findings with in silico predictions. We will delve into the rationale behind key experimental and computational choices, present detailed protocols for robust validation, and showcase how to translate complex data into clear, actionable insights.

The Rationale for Integration: Why Two Worlds are Better Than One

The drug discovery process is notoriously long, expensive, and fraught with high attrition rates.[4] In silico approaches, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore mapping, offer a rapid and cost-effective means to screen vast chemical libraries and prioritize candidates with the highest potential.[3][5] These computational methods allow us to predict a molecule's binding affinity to a target, its potential off-target effects, and its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties before a single compound is synthesized.[6]

However, computational models are, by their nature, approximations of complex biological systems.[4] Their predictive power is contingent on the quality of the input data and the sophistication of the underlying algorithms.[7] Therefore, experimental validation is not merely a confirmatory step but a critical component of a feedback loop that refines and improves the accuracy of future in silico models.[8] This iterative process of prediction, testing, and refinement is the cornerstone of a modern, efficient drug discovery engine.

Core In Silico Methodologies: A Primer

A plethora of computational tools are at the disposal of the modern drug discovery scientist. The choice of methodology depends on the available information about the biological target and the specific research question.

  • Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known, SBDD methods can be employed to design ligands that fit precisely into the binding site.[4]

    • Molecular Docking: Predicts the preferred orientation of a ligand when bound to a target protein.[1]

    • Molecular Dynamics (MD) Simulations: Simulates the movement of atoms and molecules over time to understand the dynamic nature of protein-ligand interactions.[1]

  • Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods utilize the properties of known active ligands to identify new ones.[2]

    • Pharmacophore Modeling: Identifies the essential three-dimensional arrangement of chemical features necessary for biological activity.[5]

    • Quantitative Structure-Activity Relationship (QSAR): Develops mathematical models that correlate the chemical structure of compounds with their biological activity.[1]

Experimental Validation: The Ground Truth

The transition from computational prediction to experimental validation is a pivotal moment in any drug discovery project. The choice of experimental assay is dictated by the nature of the in silico prediction being tested. Here, we detail protocols for common and robust validation assays.

Cell Viability and Cytotoxicity Assays

A primary concern for any potential therapeutic is its effect on cell health. In silico toxicity predictions must be corroborated by in vitro assays that measure cell viability and proliferation.

MTT Assay Protocol:

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with a serial dilution of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified atmosphere.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be more than 650 nm.[9]

Target Engagement and Binding Affinity Assays

Confirming that a compound physically interacts with its intended target is a fundamental step in validation. Several biophysical techniques can be employed to measure binding affinity.

Surface Plasmon Resonance (SPR):

SPR is a label-free technique that measures the binding of a ligand to a target immobilized on a sensor surface in real-time. It provides kinetic data (association and dissociation rates) and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC):

ITC directly measures the heat released or absorbed during a binding event. It is considered the gold standard for determining the thermodynamic parameters of an interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[10]

Enzyme Inhibition Assays

For targets that are enzymes, such as kinases, validating the inhibitory activity of a compound is crucial.

In Vitro Kinase Inhibition Assay (Luminescence-Based):

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction: In a 96-well plate, combine the kinase, a suitable substrate, and ATP in a kinase assay buffer. Add the test compound or DMSO control.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection: Add a reagent that converts ADP to ATP and generates a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition.

Data Presentation: Comparing Predictions with Reality

Table 1: Cross-Validation of In Silico Predictions for Novel Kinase Inhibitors

Compound IDIn Silico Predicted IC50 (µM)In Vitro Measured IC50 (µM)Fold Difference
KI-1 0.50.81.6
KI-2 2.13.51.7
KI-3 10.515.21.4
KI-4 0.10.33.0
KI-5 5.28.91.7

Visualizing Complexity: Workflows and Signaling Pathways

Diagrams are powerful tools for communicating complex processes and relationships. The Graphviz DOT language provides a simple and effective way to generate these visualizations from text-based descriptions.

Experimental Workflow

experimental_workflow in_silico In Silico Screening synthesis Compound Synthesis in_silico->synthesis in_vitro In Vitro Assays synthesis->in_vitro lead_opt Lead Optimization in_vitro->lead_opt lead_opt->in_silico Iterative Refinement preclinical Preclinical Studies lead_opt->preclinical

Caption: A typical workflow integrating in silico and in vitro approaches in drug discovery.

GPCR Signaling Pathway

gpcr_pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion Ligand Ligand Ligand->GPCR Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation

Caption: A simplified representation of a G-Protein Coupled Receptor (GPCR) signaling pathway.[11]

Trustworthiness and Regulatory Considerations

The increasing acceptance of in silico data by regulatory bodies like the U.S. Food and Drug Administration (FDA) underscores the importance of robust validation and transparent reporting.[12] The FDA has issued guidance on the reporting of computational modeling studies, emphasizing the need for clear documentation of the model's assumptions, limitations, and the verification and validation processes.[12] Adherence to these guidelines is crucial for building confidence in in silico predictions and facilitating their use in regulatory submissions.

Conclusion: A Symbiotic Future

The integration of in silico and experimental approaches is no longer a niche strategy but a fundamental component of modern drug discovery.[13] By embracing this symbiotic relationship, we can navigate the complexities of biological systems with greater precision and efficiency. The iterative cycle of computational prediction and experimental validation, when executed with scientific rigor and a deep understanding of the underlying principles, will undoubtedly continue to drive the discovery of the next generation of life-saving medicines.

References

A Researcher's Guide to De-risking Substituted Indole-2-Carboxamides: A Comparative Approach to Evaluating Off-Target Effects

Author: BenchChem Technical Support Team. Date: January 2026

Substituted indole-2-carboxamides are a versatile scaffold in modern drug discovery, demonstrating therapeutic potential across a spectrum of diseases, from infectious agents like Mycobacterium tuberculosis to multifaceted diseases such as cancer.[1][2][3][4][5][6][7][8] However, as with any promising class of small molecules, the journey from a hit compound to a clinical candidate is fraught with challenges, paramount among them being the potential for off-target interactions. These unintended molecular liaisons can lead to adverse drug reactions (ADRs), undermining therapeutic efficacy and, in worst-case scenarios, causing significant patient harm.[9][10]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and mitigate the off-target effects of substituted indole-2-carboxamides. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis of methodologies, empowering you to make informed decisions in your drug discovery programs.

The Imperative of Early and Comprehensive Off-Target Profiling

The traditional drug discovery paradigm often relegated comprehensive safety pharmacology to later preclinical stages. However, the high attrition rates of drug candidates due to unforeseen toxicity have underscored the necessity of early-stage off-target profiling.[9][11] Integrating these assessments during lead optimization allows for the generation of structure-activity relationships (SAR) that not only enhance on-target potency but also dial out undesirable interactions.[12] This proactive approach, often termed "safety by design," is critical for de-risking chemical series and selecting candidates with a higher probability of clinical success.

A Multi-pronged Approach to Off-Target Evaluation

A robust assessment of off-target effects necessitates a multi-pronged approach, combining computational predictions with a suite of in vitro assays. While in silico methods can provide early warnings of potential liabilities, experimental validation is indispensable.[11][13][14][15] The following sections detail key experimental strategies.

Broad Panel Screening: Casting a Wide Net

The initial step in experimental off-target profiling is often a broad screen against a panel of known safety-relevant targets. Several commercial providers, such as Eurofins Discovery (SafetyScreen™ and SAFETYscan®) and Charles River Laboratories, offer well-established panels that cover a diverse range of target classes, including G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.[16][17][18][19][20][21]

Causality Behind the Choice: The rationale here is to cast a wide net to identify any significant interactions with targets known to be implicated in adverse drug reactions. For instance, inhibition of the hERG potassium channel is a critical liability due to its association with cardiac arrhythmias.[16] These panels serve as an initial filter, highlighting potential red flags that warrant further investigation.

Kinase Selectivity Profiling: A Critical Step for a Promiscuous Target Family

Many substituted indole-2-carboxamides are designed as kinase inhibitors.[5][22][23] The human kinome is extensive, and achieving absolute selectivity for a single kinase is a formidable challenge. Unintended inhibition of other kinases can lead to a variety of off-target effects.[24][25] Therefore, comprehensive kinase selectivity profiling is a non-negotiable step.

Methodologies for Kinase Profiling:

  • Biochemical Assays: These assays directly measure the ability of a compound to inhibit the enzymatic activity of a panel of purified kinases.[24][26][27][28] They are high-throughput and provide quantitative data in the form of IC50 values.

  • Differential Scanning Fluorimetry (DSF): DSF, or thermal shift assay, measures the change in the melting temperature of a protein upon ligand binding.[26] It is a valuable tool for confirming direct binding and can be used for screening without the need for an active enzyme or known substrate.[26]

  • Competitive Binding Assays: These assays utilize a labeled probe that binds to the kinase active site. The ability of the test compound to displace the probe is measured, providing an affinity value (Kd).[28]

Data Presentation: Comparative Kinase Selectivity Profile

Kinase TargetCompound A (IC50, nM)Compound B (IC50, nM)Rationale for Inclusion in Panel
On-Target Kinase 10 15 Primary therapeutic target
Off-Target Kinase 1>10,000500Structurally related kinase
Off-Target Kinase 21,500>10,000Implicated in known toxicities
Off-Target Kinase 38,0002,000Representative of a different kinase family

This table is a simplified example. A comprehensive kinase panel would include hundreds of kinases.

Cellular Target Engagement: Confirming Action in a Physiological Context

While biochemical assays are essential, they are performed in a purified, artificial system. It is crucial to confirm that the compound engages its intended target (and any identified off-targets) within the complex milieu of a living cell.[29][30][31][32][33]

Cellular Thermal Shift Assay (CETSA): CETSA is a powerful biophysical method for assessing target engagement in intact cells and even tissues.[29][30][31][32][33] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change can be quantified by heating cell lysates or intact cells to various temperatures, followed by detection of the soluble (unaggregated) protein.[29][30]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a typical Western blot-based CETSA experiment to validate the engagement of a target protein by a substituted indole-2-carboxamide.

Materials:

  • Cell line expressing the target protein

  • Substituted indole-2-carboxamide test compound and vehicle control (e.g., DMSO)

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes

  • Primary antibody against the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with the test compound at various concentrations or a single high concentration. Include a vehicle control.

    • Incubate for a duration sufficient to allow cell penetration and target binding (e.g., 1-2 hours).

  • Heat Challenge:

    • Harvest cells, wash with PBS, and resuspend in PBS containing the test compound/vehicle.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

    • Clarify the lysates by centrifugation at high speed to pellet aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the band intensity as a function of temperature for both the vehicle- and compound-treated samples.

    • The shift in the melting curve indicates target stabilization by the compound.

Visualizing Experimental Workflows and Pathways

Diagrams are invaluable for conceptualizing complex biological processes and experimental designs.

.dot

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cluster_result Interpretation A 1. Plate and grow cells B 2. Treat with Indole-2-carboxamide or Vehicle A->B C 3. Harvest and resuspend cells B->C D 4. Heat at varying temperatures C->D E 5. Cell Lysis & Centrifugation D->E F 6. Collect Soluble Protein E->F G 7. Western Blot for Target Protein F->G H 8. Quantify Bands & Plot Melting Curve G->H I Shift in Melting Curve = Target Engagement H->I

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

.dot

Off_Target_Signaling cluster_drug Drug Action cluster_targets Molecular Targets cluster_pathways Cellular Pathways cluster_outcomes Phenotypic Outcomes Drug Indole-2-carboxamide OnTarget Primary Kinase Target Drug->OnTarget Inhibition OffTarget Off-Target Kinase Drug->OffTarget Unintended Inhibition Therapeutic Therapeutic Pathway OnTarget->Therapeutic Adverse Adverse Effect Pathway OffTarget->Adverse Efficacy Therapeutic Effect Therapeutic->Efficacy Toxicity Toxicity / Side Effect Adverse->Toxicity

Caption: On-target vs. off-target signaling pathways.

Conclusion: Towards Safer and More Efficacious Medicines

The evaluation of off-target effects is not merely a regulatory hurdle but a fundamental aspect of rational drug design. For a promising scaffold like the substituted indole-2-carboxamides, a thorough and early assessment of selectivity is paramount. By employing a combination of broad panel screening, dedicated kinase profiling, and cellular target engagement assays, researchers can build a comprehensive safety profile. This data-driven approach allows for the selection of drug candidates with an optimized balance of potency and safety, ultimately increasing the likelihood of translating a promising molecule into a life-changing therapy.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-bromo-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the proper disposal of 5-bromo-1H-indole-2-carboxamide, a halogenated indole derivative frequently utilized in pharmaceutical research and drug development. Adherence to these protocols is paramount for ensuring the safety of laboratory personnel, maintaining environmental compliance, and fostering a culture of safety within the scientific community. This document is designed for researchers, scientists, and laboratory managers who handle this and structurally similar compounds.

Foundational Principles: Hazard Analysis and Regulatory Context

Based on its analogs, this compound should be handled as a hazardous substance.[1][2] The core indole structure, combined with a bromine atom, classifies it as a halogenated organic compound . This classification is critical as it dictates the specific waste stream and disposal pathway. Halogenated organic compounds require special disposal methods, typically high-temperature incineration, to prevent the formation of toxic and environmentally persistent byproducts.[1][2]

Disposal procedures are governed by regulations from bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3] OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP), which must include procedures for safe handling and waste disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling or preparing this compound for disposal, the following minimum PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of solutions or accidental generation of dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact. Gloves should be inspected before use and disposed of as contaminated waste after handling.
Protective Clothing A standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA-approved respirator.Recommended when handling the solid compound outside of a chemical fume hood or if dust generation is likely.

Step-by-Step Disposal Protocol

The primary directive for disposing of this compound is to treat it as a hazardous, halogenated organic waste . Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Step 1: Waste Segregation

Causality: The foundational principle of chemical waste management is segregation at the source. Mixing halogenated waste with non-halogenated waste streams significantly increases disposal costs and complexity, as the entire mixture must be treated as halogenated waste.

  • Action: Designate a specific waste container exclusively for "Halogenated Organic Waste." This applies to the pure compound, any contaminated consumables (e.g., weighing papers, pipette tips, gloves), and solutions containing the compound.

Step 2: Container Selection and Labeling

Causality: Proper containment and clear communication are vital for safety and compliance. The container must be compatible with the chemical to prevent leaks, and the label must accurately reflect the contents for subsequent handlers.

  • Action:

    • Select a robust, leak-proof container with a secure, tight-fitting lid. The original container can be used if it is in good condition.

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name, "this compound," and list any other halogenated compounds if it is a mixed waste container. Do not use abbreviations.

Step 3: Accumulation of Waste

Causality: Waste must be managed safely within the laboratory in designated areas to minimize risks to personnel.

  • Action:

    • Collect all waste materials (solid compound, contaminated PPE, and solutions) directly into the labeled halogenated waste container.

    • Keep the container securely closed at all times, except when actively adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA). This area should be near the point of generation, under the control of laboratory personnel, and away from incompatible materials like strong oxidizing agents.[4]

Step 4: Arranging for Final Disposal

Causality: Final disposal must be handled by licensed professionals equipped to manage hazardous chemical waste in accordance with federal, state, and local regulations.

  • Action:

    • Once the container is full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow their specific procedures for waste pickup requests. Do not attempt to transport the waste off-site yourself.

    • The approved disposal method for this type of compound is typically high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases (like hydrogen bromide) produced during combustion.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 In-Lab Process cluster_1 Final Disposal A Waste Generation (Solid compound, contaminated materials, solutions) B Is the waste halogenated? (Contains this compound) A->B C Select 'Halogenated Organic Waste' Container B->C Yes D Label Container: 'Hazardous Waste' + Full Chemical Name(s) C->D E Store in designated Satellite Accumulation Area (SAA) D->E F Keep container closed E->F G Container Full or Ready for Pickup F->G H Contact Institutional EHS or Licensed Waste Contractor G->H I Schedule Pickup H->I J Transfer to Approved Waste Disposal Facility I->J K High-Temperature Incineration J->K

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.